5-Acetamido-2-methylbenzenesulphonyl chloride
Description
Properties
IUPAC Name |
5-acetamido-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGUUSFEJVCVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159762 | |
| Record name | 5-Acetamido-2-methylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13632-07-0 | |
| Record name | 5-(Acetylamino)-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13632-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetamido-2-methylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013632070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetamido-2-methylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetamido-2-methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.730 | |
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An In--Depth Technical Guide to 5-Acetamido-2-methylbenzenesulphonyl Chloride: Properties, Synthesis, and Applications
Executive Summary: 5-Acetamido-2-methylbenzenesulphonyl chloride is a pivotal chemical intermediate, primarily utilized in the synthesis of diverse sulfonamide derivatives for pharmaceutical and agrochemical research. Its distinct substitution pattern—featuring an acetamido group, a methyl group, and a highly reactive sulfonyl chloride moiety on a benzene ring—provides a unique scaffold for building complex molecules with tailored biological activities. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, an analysis of its core reactivity, and a discussion of its applications in drug development. It is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile reagent.
Compound Identification and Physicochemical Properties
5-Acetamido-2-methylbenzenesulphonyl chloride is a substituted aromatic sulfonyl chloride. The acetamido group acts as a directing group in its synthesis and a key interaction point in its derivatives, while the methyl group influences the steric and electronic properties of the molecule.
Structure:
Table 1: Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-acetamido-2-methylbenzene-1-sulfonyl chloride | [1] |
| CAS Number | 13632-07-0 | [2][3][4] |
| Molecular Formula | C₉H₁₀ClNO₃S | [2] |
| Molecular Weight | 247.70 g/mol | [2] |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| Melting Point | Data not consistently available in literature; similar compounds melt >120°C. | |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), acetone, and THF. Reacts with protic solvents like water and alcohols. | General knowledge |
Synthesis and Mechanistic Rationale
The most common and industrially relevant synthesis of 5-acetamido-2-methylbenzenesulphonyl chloride is the electrophilic chlorosulfonation of the corresponding N-aryl acetamide, in this case, N-(3-methylphenyl)acetamide (also known as 3-methylacetanilide).
Core Reaction: N-(3-methylphenyl)acetamide + Chlorosulfonic Acid → 5-Acetamido-2-methylbenzenesulphonyl chloride
Mechanistic Insight: The synthesis is a classic electrophilic aromatic substitution (EAS) reaction. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing and activating group. The methyl group (-CH₃) is also an ortho-, para-director. Their combined influence directs the incoming electrophile, the chlorosulfonyl group (-SO₂Cl), primarily to the positions ortho and para to the acetamido group. Due to steric hindrance from the adjacent methyl group, the substitution occurs para to the acetamido group, which is position 5 on the ring. The reaction proceeds in two stages: an initial sulfonation to form a sulfonic acid intermediate, followed by chlorination with excess chlorosulfonic acid to yield the final sulfonyl chloride.[5][6]
Synthesis Workflow Diagram
Caption: Nucleophilic attack and elimination in sulfonamide synthesis.
Applications in Drug Discovery and Development
5-Acetamido-2-methylbenzenesulphonyl chloride is not typically an active pharmaceutical ingredient itself but is a critical building block for creating them. The sulfonamide linkage it forms is present in a vast array of drugs.
-
Scaffold for Bioactive Molecules: It provides a structurally rigid and well-defined starting point. The acetamido group can act as a hydrogen bond donor and acceptor, while the methyl group can occupy hydrophobic pockets in enzyme active sites or receptors.
-
Modulation of Physicochemical Properties: By reacting it with various amines, chemists can systematically modify properties like solubility, lipophilicity (logP), and metabolic stability of the resulting sulfonamide library.
-
Antibacterial Agents: The sulfonamide functional group is the basis for sulfa drugs, which act by inhibiting bacterial folic acid synthesis. While newer agents are more common, the scaffold remains relevant for developing novel antibacterial compounds to combat resistance. [7][8]
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound presents several hazards and requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled or swallowed. The compound reacts violently with water. [9]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. [10]Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11][12]It is crucial to protect it from moisture. [13]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability. Keep away from incompatible materials such as strong bases, alcohols, and amines. [10]
Conclusion
5-Acetamido-2-methylbenzenesulphonyl chloride is a high-value reagent for chemical synthesis, particularly in the pharmaceutical industry. Its well-defined structure and the predictable, high-yield reactivity of its sulfonyl chloride group make it an ideal starting material for the construction of sulfonamide libraries. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
- S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE [Safety Data Sheet].
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. (n.d.).
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- PubChem. (n.d.). 5-Acetylamino-2-methoxybenzenesulfonyl chloride.
- Santa Cruz Biotechnology. (n.d.). 5-(acetylamino)-2-methylbenzenesulfonyl chloride.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.
- ChemicalBook. (2023, May 15). 5-acetamido-2-methylbenzenesulphonyl chloride (CAS 13632-07-0).
- ChemicalBook. (n.d.). 5-acetamido-2-methylbenzenesulphonyl chloride | 13632-07-0.
- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC.
- Matrix Scientific. (n.d.). 13632-07-0 Cas No. | 5-Acetylamino-2-methyl-benzenesulfonyl chloride.
- BLD Pharm. (n.d.). 13632-07-0|5-Acetamido-2-methylbenzene-1-sulfonyl chloride.
- Enamine. (n.d.). 5-acetamido-2-methylbenzene-1-sulfonyl chloride | 13632-07-0.
- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
- Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
- PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-.
- International Journal of Pharmaceutical Sciences Review and Research. (2019, December 24). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives.
- EXCLI Journal. (2022). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES.
- CAS Common Chemistry. (n.d.). 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
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An In-depth Technical Guide to the Structure Elucidation of 5-Acetamido-2-methylbenzenesulphonyl chloride
Introduction
5-Acetamido-2-methylbenzenesulphonyl chloride is a substituted aromatic compound featuring a sulfonyl chloride, a methyl group, and an acetamido group. Such polysubstituted aromatic rings are pivotal building blocks in medicinal chemistry and materials science. Sulfonyl chlorides, for instance, are common precursors for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications. Given its potential utility as a synthetic intermediate, the unambiguous confirmation of its chemical structure is a prerequisite for its use in any research or development setting.
This guide provides a comprehensive walkthrough of the analytical methodologies and logical processes required for the complete structure elucidation of 5-Acetamido-2-methylbenzenesulphonyl chloride. We will detail the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and demonstrate how a synergistic interpretation of the data from these methods leads to an unequivocal structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of modern structure elucidation workflows.
Overview of Analytical Techniques
The structural confirmation of an organic molecule is akin to solving a puzzle where each analytical technique provides a unique set of clues.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable information about the molecule's substructures.
-
Infrared (IR) Spectroscopy: IR spectroscopy is unparalleled for the rapid identification of functional groups. Specific covalent bonds absorb infrared radiation at characteristic frequencies, revealing the presence of groups like amides (N-H, C=O) and sulfonyl chlorides (S=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments establish direct correlations between atoms, allowing for the definitive assembly of the molecular structure by identifying which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC).
-
Experimental Protocols
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocols outline the standard procedures for sample analysis.
Sample Preparation for NMR Spectroscopy
-
Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR analysis.
-
Procedure:
-
Weigh approximately 10-15 mg of 5-Acetamido-2-methylbenzenesulphonyl chloride.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must solubilize the compound without reacting with it. Given the reactive nature of the sulfonyl chloride, an aprotic solvent is mandatory.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.
-
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid 5-Acetamido-2-methylbenzenesulphonyl chloride sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Procedure (EI):
-
Introduce a small amount of the sample into the instrument, typically via a direct insertion probe.
-
The sample is vaporized and then bombarded with a high-energy electron beam (~70 eV).
-
The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
-
Acquire data in full-scan mode to obtain the molecular ion and fragmentation pattern.
-
Data Interpretation and Structure Elucidation
This section details the analysis of the spectroscopic data to confirm the structure of 5-Acetamido-2-methylbenzenesulphonyl chloride (Molecular Formula: C₉H₁₀ClNO₃S, Molecular Weight: 247.70 g/mol ).
Mass Spectrometry Analysis
-
Molecular Ion (M⁺): High-resolution mass spectrometry would confirm the molecular formula C₉H₁₀ClNO₃S by providing an exact mass measurement (calculated: 247.0046). The EI mass spectrum is expected to show a molecular ion peak at m/z = 247.
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one sulfur atom (³²S/³⁴S) would be observed for the molecular ion peak (M⁺ at m/z 247 and M+2 at m/z 249).
-
Key Fragmentation: The fragmentation pattern provides clues to the molecule's assembly.[1][2] Common fragmentation pathways for aromatic sulfonyl compounds include:
-
Loss of Cl: [M - Cl]⁺ at m/z = 212.
-
Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z = 148, corresponding to the acetamidotoluene fragment.
-
Loss of SO₂: A rearrangement followed by the loss of SO₂ is a known fragmentation pathway for aromatic sulfonamides and related compounds.[3][4]
-
Acylium Ion: A peak at m/z = 43, corresponding to [CH₃CO]⁺, is characteristic of the acetyl group.
-
Infrared (IR) Spectrum Analysis
The IR spectrum is used to identify the key functional groups.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (secondary amide) |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 2980-2850 | Weak | Aliphatic C-H stretch (methyl groups) |
| ~1680 | Strong | C=O stretch (Amide I band) |
| ~1540 | Medium | N-H bend / C-N stretch (Amide II band) |
| 1600, 1480 | Medium | C=C aromatic ring stretches |
| 1375, 1180 | Strong | Asymmetric & Symmetric S=O stretch (SO₂Cl) |
The two strong bands at approximately 1375 cm⁻¹ and 1180 cm⁻¹ are highly characteristic of the sulfonyl chloride group.[7] The presence of the amide is confirmed by the N-H stretch around 3300 cm⁻¹ and the strong carbonyl absorption at ~1680 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The proton NMR spectrum provides the most detailed information about the substitution pattern of the aromatic ring. Based on the structure, we expect to see signals for three aromatic protons, one amide proton, and two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | d | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing SO₂Cl group, causing a significant downfield shift. It is split by H-4. |
| ~7.8 | dd | 1H | H-4 | This proton is ortho to the acetamido group and meta to the SO₂Cl group. It is split by H-6 and H-3. |
| ~7.4 | d | 1H | H-3 | This proton is ortho to the methyl group and meta to the acetamido group. It is split by H-4. |
| ~7.9 | s (broad) | 1H | N-H | Amide protons are often broad and their chemical shift is solvent-dependent. |
| ~2.6 | s | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |
| ~2.2 | s | 3H | COCH₃ | The methyl group of the acetamido function. |
Causality: The distinct chemical shifts and splitting patterns of the aromatic protons (H-3, H-4, H-6) are the definitive proof of the 1,2,4-trisubstitution pattern on the benzene ring. A COSY experiment would confirm the coupling between H-3 and H-4, and between H-4 and H-6.
The ¹³C NMR spectrum reveals the number of unique carbon environments. For the proposed structure, we expect 9 distinct signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~145.0 | C-1 | Aromatic carbon attached to the SO₂Cl group (quaternary). |
| ~142.0 | C-5 | Aromatic carbon attached to the nitrogen of the acetamido group (quaternary). |
| ~138.0 | C-2 | Aromatic carbon attached to the methyl group (quaternary). |
| ~133.0 | C-6 | Aromatic CH carbon ortho to the SO₂Cl group. |
| ~125.0 | C-3 | Aromatic CH carbon ortho to the methyl group. |
| ~120.0 | C-4 | Aromatic CH carbon between the acetamido and SO₂Cl groups. |
| ~24.0 | COCH₃ | Methyl carbon of the acetamido group. |
| ~20.0 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
Self-Validation: An HSQC experiment provides a self-validating link between the proton and carbon data. It would show correlations between the proton at ~8.0 ppm and the carbon at ~133.0 ppm (C-6), the proton at ~7.8 ppm and the carbon at ~120.0 ppm (C-4), and so on, confirming the assignments made in the 1D spectra.
Logical Confirmation Workflow
Caption: Logical workflow for the structure elucidation of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Summary and Conclusion
The structure of 5-Acetamido-2-methylbenzenesulphonyl chloride is unequivocally confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry establishes the correct molecular formula and reveals key structural fragments. Infrared spectroscopy provides definitive evidence for the presence of the critical amide and sulfonyl chloride functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the 1,2,5-substitution pattern on the benzene ring. Each technique provides a layer of evidence that corroborates the findings of the others, culminating in a self-validating and confident structural assignment essential for its application in further scientific endeavors.
References
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Eichele, K. (2020). NMR of acetanilide. University of Tübingen. Retrieved from [Link]
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Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Spectrus Blog. Retrieved from [Link]
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LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Zhang, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1109-1117. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Acetamido-2-methylbenzenesulphonyl Chloride
This document provides an in-depth technical guide for the synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It covers the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization methods.
Introduction and Strategic Importance
5-Acetamido-2-methylbenzenesulphonyl chloride (CAS No: 13632-07-0) is an aromatic sulfonyl chloride compound featuring both an acetamido and a methyl group on the benzene ring.[1][2] Its strategic importance lies in its role as a versatile building block in medicinal chemistry. The sulfonyl chloride moiety is a highly reactive functional group, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and related derivatives.[3] This reactivity is fundamental to the synthesis of numerous biologically active molecules, particularly in the class of sulfa drugs and other targeted therapeutic agents.
The synthesis of this intermediate is a classic example of electrophilic aromatic substitution, specifically chlorosulfonation. The reaction's efficiency and regioselectivity are governed by the directing effects of the substituents on the aromatic ring, making it a valuable case study for understanding fundamental principles of organic synthesis.
Reaction Mechanism and Scientific Principles
The synthesis of 5-acetamido-2-methylbenzenesulphonyl chloride is achieved through the direct chlorosulfonation of its precursor, N-acetyl-m-toluidine. The reaction proceeds in a two-stage electrophilic aromatic substitution mechanism using chlorosulfonic acid (ClSO₃H) as the reagent.
-
Stage 1: Sulfonation: The reaction begins with the sulfonation of the aromatic ring. Chlorosulfonic acid acts as a potent sulfonating agent. The electrophile, sulfur trioxide (SO₃) or a related species, is generated in situ. The acetamido (-NHCOCH₃) and methyl (-CH₃) groups on the N-acetyl-m-toluidine ring are both activating, ortho-, para-directing groups. The substitution is directed to the position that is electronically and sterically most favorable. The position para to the powerful acetamido directing group is the most activated site. This position also happens to be ortho to the methyl group, leading to the formation of 5-acetamido-2-methylbenzenesulfonic acid.
-
Stage 2: Chlorination: The newly formed sulfonic acid intermediate is then converted to the corresponding sulfonyl chloride. In the presence of excess chlorosulfonic acid, the hydroxyl group of the sulfonic acid is substituted by a chlorine atom.[4]
The overall reaction is highly exothermic and liberates hydrogen chloride (HCl) gas, necessitating careful temperature control and proper ventilation.[5]
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
-
Reagents: N-acetyl-m-toluidine, Chlorosulfonic acid, Crushed ice, Deionized water.
-
Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-salt bath, Buchner funnel, and vacuum flask.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.
-
Charging the Reagent: Carefully charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the starting material). Begin stirring and cool the acid to a temperature between 0°C and 5°C.
-
Addition of Substrate: Add N-acetyl-m-toluidine (1 molar equivalent) in small portions to the stirred, cold chlorosulfonic acid over a period of 1-2 hours.[6] The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 10°C. This slow, portion-wise addition is critical to manage the highly exothermic nature of the reaction and prevent side reactions or degradation of the product.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at a low temperature for an additional hour. Subsequently, let the mixture warm to room temperature and continue stirring for another 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: The work-up procedure is designed to precipitate the water-insoluble product and safely neutralize the excess corrosive acid.
-
Prepare a large beaker containing a significant amount of crushed ice.
-
Very slowly and carefully, pour the reaction mixture in a thin stream into the beaker of crushed ice with vigorous stirring.[6] This quenching step is highly exothermic and will generate a large volume of HCl gas.
-
The solid product will precipitate out of the aqueous solution.
-
-
Filtration and Washing:
-
Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with large portions of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.
-
-
Drying: Dry the white to off-white solid product, preferably in a vacuum desiccator over a suitable drying agent, to obtain the crude 5-Acetamido-2-methylbenzenesulphonyl chloride. The product can be further purified by recrystallization if necessary.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Caption: Workflow for the synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Quantitative Data Summary
The following table provides essential quantitative data for the key compounds involved in the synthesis.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio (Typical) |
| N-acetyl-m-toluidine | C₉H₁₁NO | 149.19 | 1.0 |
| Chlorosulfonic Acid | ClHO₃S | 116.52 | 4.0 - 5.0 |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | C₉H₁₀ClNO₃S | 247.70 [2] | Product |
Note: Yields can vary based on reaction scale and conditions but are typically in the range of 70-90%.
Safety and Handling Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. It can cause severe burns to the skin, eyes, and respiratory tract. Always handle it in a fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Hydrogen Chloride Gas: The reaction and quenching steps produce significant quantities of HCl gas. Ensure the entire procedure is conducted in a well-ventilated fume hood to prevent inhalation.
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Always add the N-acetyl-m-toluidine to the acid slowly and ensure the cooling bath is effective.
-
Spill Management: Have an appropriate neutralizing agent for acid spills, such as sodium bicarbonate, readily available.
Product Characterization
The identity and purity of the synthesized 5-Acetamido-2-methylbenzenesulphonyl chloride should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretch (in sulfonyl chloride), C=O stretch (in amide), and N-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the correct number of signals with appropriate chemical shifts and splitting patterns for the aromatic and aliphatic protons and carbons.
References
- PrepChem. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride.
- ChemicalBook. (2023). 5-acetamido-2-methylbenzenesulphonyl chloride | 13632-07-0.
- Wong, Y. W., et al. (2017).
- University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- ResearchGate. (2012). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.
- Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
- PubChem. (n.d.). 5-Acetylamino-2-methoxybenzenesulfonyl chloride.
- ChemicalBook. (n.d.). 5-acetamido-2-methylbenzenesulphonyl chloride | 13632-07-0.
- ChemicalBook. (n.d.). 13632-07-0(5-acetamido-2-methylbenzenesulphonyl chloride) Product Description.
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
- NOAA. (n.d.). N-ACETYL-M-TOLUIDINE.
- CymitQuimica. (n.d.). CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Santa Cruz Biotechnology. (n.d.). 5-(acetylamino)-2-methylbenzenesulfonyl chloride | CAS 13632-07-0.
- Google Patents. (2020). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
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An In-depth Technical Guide to 5-Acetamido-2-methylbenzenesulphonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
5-Acetamido-2-methylbenzenesulphonyl chloride is a key bifunctional reagent whose utility in medicinal chemistry and organic synthesis is predicated on the reactivity of its sulfonyl chloride group. This guide provides an in-depth analysis of its core mechanism of action, which is fundamentally its chemical reactivity as an electrophile. We will explore its synthesis, the mechanistic principles of its reactions with nucleophiles, and its application as a critical building block in the development of targeted therapeutics, such as kinase inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Chemical Identity and Significance of 5-Acetamido-2-methylbenzenesulphonyl Chloride
5-Acetamido-2-methylbenzenesulphonyl chloride, with CAS Number 13632-07-0, is an aromatic sulfonyl chloride.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride (-SO₂Cl) group and a protected amine (acetamido group) on a substituted benzene ring, makes it a valuable intermediate in multi-step organic syntheses. The presence of the methyl and acetamido groups on the benzene ring can influence the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting derivatives, such as their solubility and potential for biological interactions.
While not typically an active pharmaceutical ingredient (API) itself, its "mechanism of action" can be understood through its role as a reactive intermediate that readily forms stable covalent bonds with nucleophilic moieties in other molecules. This property is harnessed to synthesize a diverse array of sulfonamide derivatives, which are a well-established class of compounds with a broad spectrum of biological activities.[3][4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃S |
| Molecular Weight | 247.70 g/mol |
| Melting Point | 125 °C |
| Boiling Point | 433.3±38.0 °C (Predicted) |
| Density | 1.411±0.06 g/cm³ (Predicted) |
(Data sourced from publicly available chemical databases)
Core Mechanism of Action: The Electrophilic Nature of the Sulfonyl Chloride Group
The primary "mechanism of action" of 5-acetamido-2-methylbenzenesulphonyl chloride is its chemical reactivity as an electrophile. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.
The most common and significant reaction it undergoes is nucleophilic substitution with primary and secondary amines to form sulfonamides. This reaction is central to its application in medicinal chemistry.
Generalized Reaction Mechanism: Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Caption: Workflow for the synthesis of 5-acetamido-2-methylbenzenesulphonyl chloride.
Applications in the Synthesis of Biologically Active Molecules
The primary utility of 5-acetamido-2-methylbenzenesulphonyl chloride is as a precursor for synthesizing molecules with therapeutic potential.
Synthesis of PI3 Kinase Inhibitors
It has been employed as a reagent in the synthesis of novel pyrazolo[1,5-a]pyridines, which have been identified as selective inhibitors of the p110α subunit of phosphoinositide 3-kinase (PI3K). [1]The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer, making it an important therapeutic target.
Development of Novel Sulfonamide-Based Therapeutics
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs including antibacterials, diuretics, and anticonvulsants. By reacting 5-acetamido-2-methylbenzenesulphonyl chloride with various amines, a library of novel sulfonamide derivatives can be generated. These derivatives are then screened for a variety of biological activities.
-
Antibacterial Agents: The sulfonamide moiety is known for its antibacterial properties. [3][4]* Antioxidants: Certain sulfonamide derivatives have shown promise as antioxidants. [5]* Anti-inflammatory Agents: By modifying the core structure, derivatives with potential anti-inflammatory activity, for example, through the inhibition of cyclooxygenase (COX) enzymes, can be explored. [6]
Experimental Protocol: General Synthesis of Sulfonamides
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
A primary or secondary amine
-
Pyridine (or another suitable base)
-
Solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask.
-
Add pyridine to the solution.
-
In a separate flask, dissolve 5-acetamido-2-methylbenzenesulphonyl chloride in the same solvent.
-
Slowly add the sulfonyl chloride solution to the amine solution at room temperature.
-
Stir the reaction mixture for the required time (can range from a few hours to overnight, monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by water and brine.
-
The organic layer is then dried, filtered, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The "mechanism of action" of 5-acetamido-2-methylbenzenesulphonyl chloride is not biological but chemical; it is a highly effective electrophilic reagent. Its value lies in its ability to readily form sulfonamide linkages, providing a robust and versatile tool for medicinal chemists. By understanding its synthesis, reactivity, and applications, researchers can leverage this compound to construct novel molecular architectures with the potential to address a wide range of therapeutic needs, from infectious diseases to oncology. The protocols and mechanistic insights provided in this guide are intended to empower drug development professionals in their pursuit of new and effective medicines.
References
-
PrepChem.com. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetylamino-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
- Google Patents. (2021). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
-
PMC. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from [Link]
-
MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. Retrieved from [Link]
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- 3. Buy Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- | 34684-43-0 [smolecule.com]
- 4. globalresearchonline.net [globalresearchonline.net]
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- 6. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Profile of 5-Acetamido-2-methylbenzenesulphonyl Chloride
This guide provides an in-depth analysis of the expected spectroscopic data for 5-Acetamido-2-methylbenzenesulphonyl chloride, a key intermediate in various synthetic pathways, particularly within the realm of medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to construct a reliable, predicted spectroscopic profile. This approach offers researchers and scientists a robust framework for the identification and characterization of this compound.
Molecular Structure and Functional Group Analysis
Understanding the constituent parts of 5-Acetamido-2-methylbenzenesulphonyl chloride is fundamental to interpreting its spectral data. The molecule is comprised of a substituted benzene ring bearing three key functional groups: an acetamido group (-NHCOCH₃), a methyl group (-CH₃), and a sulfonyl chloride group (-SO₂Cl). Each of these groups imparts distinct and predictable features to the NMR, IR, and MS spectra.
Caption: Molecular structure of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Acetamido-2-methylbenzenesulphonyl chloride are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamido and the tolyl groups. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | Amide N-H | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be solvent-dependent. |
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (ortho to -SO₂Cl) | The sulfonyl chloride group is strongly electron-withdrawing, causing significant deshielding of the adjacent ortho proton. |
| ~ 7.6 - 7.8 | Doublet of doublets | 1H | Aromatic H (para to -CH₃) | This proton is influenced by both the electron-donating methyl group and the electron-withdrawing acetamido and sulfonyl chloride groups. |
| ~ 7.3 - 7.5 | Doublet | 1H | Aromatic H (ortho to -CH₃) | The electron-donating nature of the methyl group provides some shielding to this proton relative to the others on the ring. |
| ~ 2.5 | Singlet | 3H | Ar-CH ₃ | The protons of the methyl group attached to the aromatic ring typically resonate in this region. |
| ~ 2.2 | Singlet | 3H | -NHCOCH ₃ | The protons of the acetyl methyl group are in a different chemical environment and are expected to appear as a distinct singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 168 - 170 | Amide C =O | The carbonyl carbon of the amide group is characteristically found in this downfield region.[2] |
| ~ 140 - 145 | Aromatic C -SO₂Cl | The carbon atom directly attached to the strongly electron-withdrawing sulfonyl chloride group will be significantly deshielded. |
| ~ 135 - 140 | Aromatic C -NHCOCH₃ | The carbon attached to the nitrogen of the acetamido group will also be deshielded. |
| ~ 130 - 135 | Aromatic C -CH₃ | The carbon bearing the methyl group. |
| ~ 120 - 130 | Aromatic C -H | The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the neighboring substituents. |
| ~ 24 | -NHCOC H₃ | The methyl carbon of the acetyl group.[2] |
| ~ 20 | Ar-C H₃ | The methyl carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of specific functional groups. The IR spectrum of 5-Acetamido-2-methylbenzenesulphonyl chloride is expected to show characteristic absorption bands for the amide and sulfonyl chloride moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 - 3500 | Medium | N-H stretch | This band is characteristic of the N-H bond in the amide group.[3] |
| ~ 3030 - 3080 | Weak to Medium | Aromatic C-H stretch | These absorptions are typical for C-H bonds on an aromatic ring.[3] |
| ~ 1650 - 1700 | Strong | Amide I band (C=O stretch) | A strong absorption in this region is a hallmark of the carbonyl group in an amide.[3] |
| ~ 1500 - 1550 | Medium | Amide II band (N-H bend and C-N stretch) | This band is another characteristic feature of secondary amides. |
| ~ 1370 - 1410 | Strong | Asymmetric SO₂ stretch | The sulfonyl chloride group exhibits two strong, characteristic stretching vibrations.[4] |
| ~ 1160 - 1204 | Strong | Symmetric SO₂ stretch | This is the second of the two strong SO₂ stretching bands.[4] |
| ~ 800 - 900 | Strong | C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.
| Predicted m/z | Assignment | Rationale |
| 247/249 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. |
| 183 | [M - SO₂]⁺ | Loss of sulfur dioxide is a common fragmentation pathway for aromatic sulfonamides and related compounds.[5] |
| 155 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond would result in this fragment. |
| 148 | [M - Cl - COCH₃]⁺ | Loss of the chlorine and the acetyl group. |
| 91 | [C₇H₇]⁺ | A peak at m/z 91 is often indicative of a tropylium ion, formed from the tolyl portion of the molecule. |
| 43 | [CH₃CO]⁺ | The acetyl cation is a common fragment from molecules containing an acetyl group. |
graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Mol [label="[M]⁺\nm/z 247/249"]; Frag1 [label="[M - SO₂]⁺\nm/z 183"]; Frag2 [label="[M - SO₂Cl]⁺\nm/z 155"]; Frag3 [label="Tropylium Ion\n[C₇H₇]⁺\nm/z 91"]; Frag4 [label="Acetyl Cation\n[CH₃CO]⁺\nm/z 43"];
Mol -> Frag1 [label="- SO₂"]; Mol -> Frag2 [label="- SO₂Cl"]; Frag2 -> Frag3 [label="Rearrangement"]; Mol -> Frag4 [label="- ArSO₂ClNH"]; }
Caption: Predicted key fragmentation pathways for 5-Acetamido-2-methylbenzenesulphonyl chloride.
Experimental Protocols
For the acquisition of the spectroscopic data discussed, the following general methodologies are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of 5-Acetamido-2-methylbenzenesulphonyl chloride. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound in their synthetic endeavors. The provided rationale, based on established spectroscopic principles and data from analogous structures, serves as a valuable reference for professionals in the fields of chemical research and drug development.
References
-
PubChem. (n.d.). 5-acetamido-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Brainly. (2023, July 1). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Acetamido-2-methylbenzenesulphonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 5-Acetamido-2-methylbenzenesulphonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] A thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation strategies, and storage protocols. This document details the compound's solubility profile in various solvents, investigates its stability under hydrolytic, thermal, and photolytic stress, and provides field-proven experimental methodologies for in-house assessment. The causality behind experimental choices and best practices for handling and storage are elucidated to ensure both scientific integrity and operational safety.
Introduction
5-Acetamido-2-methylbenzenesulphonyl chloride (CAS No. 13632-07-0) is a bespoke sulfonyl chloride derivative whose utility is rooted in its reactive sulfonyl chloride moiety.[1][2] This functional group serves as a critical anchor for introducing the sulfonamide pharmacophore, a privileged scaffold in medicinal chemistry. Its applications span the synthesis of novel therapeutic agents and specialized agrochemicals.[1]
The successful application of this reagent in any synthetic or formulation workflow is critically dependent on two core physicochemical parameters: solubility and stability .
-
Solubility dictates the choice of reaction media, influencing reaction kinetics, yield, and purity. In drug development, it is a foundational parameter for formulation design and achieving desired bioavailability.
-
Stability , particularly the compound's susceptibility to degradation, impacts its shelf-life, the integrity of reaction outcomes, and the safety profile of resulting products.[3][4] The sulfonyl chloride functional group is notoriously reactive, especially towards nucleophiles like water, making a detailed stability assessment non-negotiable.[5][6]
This guide is structured to provide both foundational knowledge and actionable protocols, empowering researchers to confidently and effectively utilize 5-Acetamido-2-methylbenzenesulphonyl chloride in their development pipelines.
Physicochemical Properties
A baseline understanding of the molecule's physical properties is essential before delving into its solution behavior.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO₃S | - |
| Molecular Weight | 247.7 g/mol | - |
| CAS Number | 13632-07-0 | [2] |
| Appearance | White to off-white solid (Typical) | [7] |
| Melting Point | Not consistently reported; requires experimental determination. | - |
Note: Specific physical properties like melting point can vary between batches and suppliers. It is always recommended to confirm via in-house analysis.
Solubility Profile: A Predictive & Experimental Analysis
The solubility of 5-Acetamido-2-methylbenzenesulphonyl chloride is governed by the interplay of its functional groups: the polar acetamido and sulfonyl chloride groups, and the non-polar tolyl (methylbenzene) backbone.
Theoretical Solubility Assessment
-
Aqueous Solubility: The molecule's significant hydrophobic surface area, conferred by the benzene ring and methyl group, suggests that it is generally insoluble in water.[7] The polar groups are insufficient to overcome this hydrophobicity.
-
Organic Solvent Solubility: It is predicted to be soluble in a range of common organic solvents.[7]
-
Aprotic Polar Solvents (e.g., Dichloromethane, Chloroform, THF, Ethyl Acetate): High solubility is expected due to favorable dipole-dipole interactions. Dichloromethane and chloroform are often cited as suitable solvents.[7]
-
Protic Polar Solvents (e.g., Alcohols): While solubility may be possible, the risk of solvolysis (reaction with the solvent) is a significant concern, particularly with more nucleophilic alcohols.
-
Non-Polar Solvents (e.g., Hexanes, Toluene): Limited solubility is anticipated due to the molecule's significant polarity.
-
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a robust, universally accepted method for accurately determining solubility.[8] The core principle is to create a saturated solution at a controlled temperature and then quantify the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of 5-Acetamido-2-methylbenzenesulphonyl chloride to a series of vials, each containing a precisely measured volume of the chosen solvent (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Water). "Excess" is confirmed by the visible presence of undissolved solid.[8]
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature until the excess solid has fully settled.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Quantification:
-
Accurately weigh the collected saturated solution in a pre-weighed container.[9]
-
Remove the solvent under a stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation.
-
Weigh the remaining solid residue.
-
Calculate the solubility in mg/mL or mol/L.
-
-
Validation: Repeat the measurement at a different time point (e.g., 48 hours) to confirm that the system has truly reached equilibrium.[9]
Causality Behind the Protocol:
-
Why use excess solid? To ensure the solution is saturated, representing the maximum amount of solute the solvent can hold at that temperature.
-
Why 24 hours of equilibration? This duration is typically sufficient for most organic compounds to reach thermodynamic equilibrium between the solid and solution phases.[8]
-
Why filtration? To ensure that the quantified sample only contains dissolved solute, as any suspended solid particles would artificially inflate the solubility measurement.[9]
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Analysis: Degradation Pathways and Prevention
The stability of 5-Acetamido-2-methylbenzenesulphonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. Forced degradation studies are essential to identify likely degradation pathways, evaluate the molecule's intrinsic stability, and inform proper storage and handling.[3][4]
Hydrolytic Stability
This is the most critical degradation pathway. Sulfonyl chlorides react readily with water to produce the corresponding sulfonic acid and hydrochloric acid.[6] This reaction is often exothermic and can proceed rapidly, especially under basic conditions.[6][10]
Mechanism: The hydrolysis proceeds via a nucleophilic substitution (Sɴ2-type) mechanism where a water molecule attacks the electrophilic sulfur atom.[10][11]
Caption: Primary Hydrolytic Degradation Pathway.
Implications:
-
Handling: The compound must be rigorously protected from moisture.[12][13] All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store in tightly sealed containers, preferably in a desiccator or a controlled low-humidity environment.[14]
Thermal and Photolytic Stability
-
Thermal Degradation: While specific data is limited, sulfonyl chlorides are generally stable at ambient temperatures. Elevated temperatures, however, can accelerate degradation, especially in the presence of trace moisture. A target degradation of 5-20% is often sought in forced degradation studies.[15]
-
Photostability: Many aromatic compounds are sensitive to light.[3] Exposure to UV or visible light over extended periods could potentially lead to degradation. Storage in amber glass or opaque containers is a prudent preventative measure.[6]
Experimental Protocol for Forced Degradation Study
This protocol is designed to stress the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method, typically HPLC.[16][17]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable, non-reactive solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).[15]
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24 hours). For acid/base hydrolysis, samples should be neutralized before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).
-
Data Interpretation:
Caption: Workflow for a Forced Degradation Study.
Practical Recommendations for Handling and Storage
Based on the compound's inherent reactivity, the following protocols are essential for maintaining its integrity and ensuring user safety.
| Parameter | Recommendation | Rationale |
| Atmosphere | Handle and store under an inert gas (Nitrogen/Argon). | Prevents reaction with atmospheric moisture (hydrolysis).[12] |
| Containers | Use tightly sealed glass containers, preferably amber or opaque.[6] | Protects from moisture and light.[6] |
| Storage Temp. | Store in a cool, dry, well-ventilated area.[5] | Minimizes thermal degradation and slows the rate of hydrolysis if moisture is present. |
| Incompatibilities | Keep away from water, strong bases, alcohols, and strong oxidizing agents.[5][18] | These materials will react vigorously and exothermically with the sulfonyl chloride. |
| PPE | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5] | The compound is corrosive and causes severe skin burns and eye damage.[18][19][20] Hydrolysis produces corrosive HCl gas.[6] |
Conclusion
5-Acetamido-2-methylbenzenesulphonyl chloride is a reactive and valuable synthetic intermediate. Its effective use is critically dependent on a comprehensive understanding of its solubility and stability. The compound is largely insoluble in water but shows good solubility in aprotic organic solvents like dichloromethane. Its primary stability liability is rapid hydrolysis, necessitating stringent moisture-free handling and storage conditions. By employing the robust experimental protocols detailed in this guide for solubility determination and forced degradation analysis, researchers can de-risk their synthetic and formulation processes, ensuring reproducible results and the long-term integrity of this important chemical building block.
References
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An In-depth Technical Guide to 5-Acetamido-2-methylbenzenesulphonyl Chloride: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive exploration of 5-Acetamido-2-methylbenzenesulphonyl chloride, a key intermediate in the synthesis of a diverse array of sulfonamide-based compounds. This guide, designed for the discerning scientific audience, moves beyond a cursory overview to provide a deep and practical understanding of this versatile molecule. As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—elucidating the causal relationships behind synthetic strategies and the historical context that underscores its contemporary relevance. This document is structured to be a self-validating resource, with every protocol and mechanistic claim rigorously grounded in authoritative references.
Introduction and Significance
5-Acetamido-2-methylbenzenesulphonyl chloride, with the chemical formula C₉H₁₀ClNO₃S, is an aromatic sulfonyl chloride that serves as a critical building block in organic synthesis. Its structure, featuring a reactive sulfonyl chloride group, an acetamido moiety, and a methyl group on the benzene ring, provides a unique combination of reactivity and functionality. The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. The acetamido group, a protected amine, plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions and can be deprotected in later synthetic steps to yield a primary amine. This structural arrangement makes it a valuable precursor in the development of pharmaceuticals, particularly in the realm of sulfa drugs and other bioactive molecules.
The strategic placement of the methyl and acetamido groups influences the electronic and steric properties of the molecule, thereby modulating its reactivity and the properties of its derivatives. This guide will delve into the nuances of its synthesis, the historical evolution of related compounds, and its applications in the ever-evolving landscape of drug discovery.
Historical Context: The Dawn of the Sulfa Drug Era and the Rise of Sulfonamide Intermediates
The story of 5-Acetamido-2-methylbenzenesulphonyl chloride is intrinsically linked to the revolutionary discovery of sulfonamides, the first class of synthetic antimicrobial agents.[1][2] This journey began in the 1930s at Bayer, where Gerhard Domagk's investigation into the antibacterial properties of azo dyes led to the synthesis of Prontosil.[1] Prontosil demonstrated remarkable efficacy against streptococcal infections, a discovery that earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[1]
Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide.[] This finding opened the floodgates for the synthesis of a vast number of sulfonamide derivatives, as chemists sought to improve upon the potency, spectrum of activity, and pharmacokinetic properties of the parent compound.[2]
The synthesis of these new sulfonamides required a reliable and versatile method for introducing the sulfonyl group onto an aromatic ring. This led to the widespread adoption of sulfonyl chlorides as key intermediates.[4] The chlorosulfonation of aromatic compounds, particularly anilines and their protected forms like acetanilides, became a cornerstone of sulfonamide synthesis.[4][5] While a specific, celebrated discovery of 5-Acetamido-2-methylbenzenesulphonyl chloride is not documented, its emergence can be understood as a logical step in the systematic exploration of substituted benzenesulfonyl chlorides as precursors to novel sulfa drugs. The development of this and similar intermediates was driven by the need to create structural diversity in the quest for more effective and safer antibacterial agents.
Synthesis of 5-Acetamido-2-methylbenzenesulphonyl Chloride: A Mechanistic Approach
The synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride is a classic example of electrophilic aromatic substitution, specifically chlorosulfonation. The most common and industrially viable route involves the reaction of N-acetyl-p-toluidine (4-acetamidotoluene) with chlorosulfonic acid.
Overall Synthetic Pathway
The synthesis can be conceptually broken down into two main steps: the preparation of the starting material, N-acetyl-p-toluidine, and its subsequent chlorosulfonation.
Caption: Simplified mechanism of chlorosulfonation.
Experimental Protocol: Synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride (Representative)
Disclaimer: This is a representative protocol based on the synthesis of analogous compounds. Appropriate safety precautions must be taken when working with chlorosulfonic acid, which is highly corrosive and reacts violently with water.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagents: Carefully charge the flask with an excess of chlorosulfonic acid (typically 3-5 molar equivalents). Cool the flask in an ice-water bath.
-
Addition of Substrate: Slowly add finely powdered N-acetyl-p-toluidine in small portions to the stirred, cold chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of chloroform and petroleum ether.
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physicochemical properties is essential for its application in synthesis and drug development.
| Property | Value (Predicted/Typical for related compounds) | Reference/Method |
| Molecular Formula | C₉H₁₀ClNO₃S | - |
| Molecular Weight | 247.70 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Not readily available; likely in the range of 130-160 °C | Based on similar structures |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), acetone; insoluble in water. | General knowledge of sulfonyl chlorides |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.4 (br s, 1H, NH), ~2.5 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~140-145 (Ar-C), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~25 (COCH₃), ~20 (Ar-CH₃).
-
FTIR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1370 & ~1170 (S=O stretch, asymmetric and symmetric).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ calculated for C₉H₁₀ClNO₃S: 247.0.
Applications in Drug Development and Organic Synthesis
The primary utility of 5-Acetamido-2-methylbenzenesulphonyl chloride lies in its role as a versatile intermediate for the synthesis of sulfonamides. The resulting sulfonamides can exhibit a wide range of biological activities.
-
Antibacterial Agents: As a precursor to sulfa drugs, it can be reacted with various amino-heterocycles to generate novel antibacterial compounds.
-
Enzyme Inhibitors: The sulfonamide moiety is a known pharmacophore for various enzyme inhibitors, including carbonic anhydrase inhibitors (used as diuretics and for treating glaucoma) and protease inhibitors.
-
Other Therapeutic Areas: The structural scaffold can be incorporated into molecules targeting a variety of receptors and enzymes, making it relevant for research in oncology, virology, and other fields.
The reactivity of the sulfonyl chloride group allows for its use in a variety of chemical transformations beyond sulfonamide formation, including:
-
Synthesis of Sulfonate Esters: Reaction with alcohols provides sulfonate esters, which can be used as protecting groups or as intermediates in further reactions.
-
Coupling Reactions: The sulfonyl group can be modified or used as a leaving group in certain cross-coupling reactions.
Conclusion
5-Acetamido-2-methylbenzenesulphonyl chloride, while not a household name in the world of chemistry, represents a class of indispensable workhorse molecules in the field of medicinal chemistry and organic synthesis. Its straightforward synthesis, rooted in the foundational principles of electrophilic aromatic substitution, and the high reactivity of its sulfonyl chloride group make it a valuable tool for the construction of complex molecular architectures. As the quest for novel therapeutics continues, the strategic use of such well-defined and versatile intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.
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The Latent Therapeutic Potential of 5-Acetamido-2-methylbenzenesulphonyl Chloride: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of 5-Acetamido-2-methylbenzenesulphonyl chloride, a versatile chemical intermediate poised for significant contributions to medicinal chemistry. While direct biological data on this specific molecule is nascent, its structural motifs—the sulfonamide precursor and the acetamido group—are hallmarks of numerous clinically significant therapeutic agents. We will dissect the therapeutic promise of this compound by examining the well-established biological activities of its derivatives, focusing primarily on their potential as antimicrobial and anticancer agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for harnessing the potential of this scaffold.
The Chemical Foundation: Understanding 5-Acetamido-2-methylbenzenesulphonyl Chloride
5-Acetamido-2-methylbenzenesulphonyl chloride is an aromatic sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it a reactive handle for nucleophilic substitution, most commonly with amines to form stable sulfonamide linkages[1]. The acetamido and methyl groups on the benzene ring are crucial for modulating the physicochemical properties of its derivatives, such as solubility, lipophilicity, and metabolic stability, which in turn influence their pharmacokinetic and pharmacodynamic profiles[1].
| Property | Value | Source |
| Molecular Formula | C9H10ClNO3S | [2] |
| Molecular Weight | 247.7 g/mol | [2] |
| CAS Number | 13632-07-0 | [2] |
The true value of 5-Acetamido-2-methylbenzenesulphonyl chloride lies in its role as a versatile building block for creating libraries of diverse sulfonamide derivatives[3]. The strategic introduction of various amine-containing fragments allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective therapeutic candidates.
The Sulfonamide Core: A Legacy of Antimicrobial Prowess
The sulfonamide functional group is a cornerstone of antibacterial therapy. The mechanism of action for most sulfonamide antibacterial agents is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs disrupt the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.
Derivatives synthesized from benzenesulfonyl chlorides have demonstrated broad-spectrum antibacterial activity[4][5]. While specific data for 5-Acetamido-2-methylbenzenesulphonyl chloride derivatives is not yet available, the extensive body of literature on analogous compounds provides a strong rationale for their investigation as novel antimicrobial agents, particularly in an era of mounting antibiotic resistance[4].
Experimental Protocol: Synthesis of Novel Sulfonamide Derivatives
The following is a generalized protocol for the synthesis of sulfonamide derivatives from 5-Acetamido-2-methylbenzenesulphonyl chloride, based on established methodologies[4][6].
Objective: To synthesize a library of novel sulfonamides for antimicrobial screening.
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
A diverse panel of primary or secondary amines
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Crushed ice
-
Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the desired amine (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1 equivalent) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified sulfonamide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of novel sulfonamides against a panel of pathogenic bacteria.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
The Anticancer Potential: A New Frontier for Sulfonamides
Beyond their antimicrobial effects, sulfonamide-containing molecules have emerged as a promising class of anticancer agents[7][8]. They have been shown to target various hallmarks of cancer, including angiogenesis, cell cycle progression, and apoptosis[7]. The mechanisms of action are diverse and often depend on the specific chemical structure of the sulfonamide derivative.
Several studies have reported the synthesis of benzenesulfonamide derivatives with potent cytotoxic activity against various cancer cell lines[7][9][10]. For instance, certain derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells[7]. Others have been designed as inhibitors of key signaling pathways, such as the WNT/β-catenin pathway, which is often dysregulated in cancer[11].
Potential Anticancer Mechanisms of Action
Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To evaluate the in vitro cytotoxicity of novel sulfonamides against human cancer cell lines.
Materials:
-
Synthesized sulfonamide derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
5-Acetamido-2-methylbenzenesulphonyl chloride represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its sulfonamide derivatives, coupled with the proven track record of this pharmacophore in both antimicrobial and anticancer applications, provides a fertile ground for drug discovery efforts.
Future research should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships. Promising lead compounds should be further evaluated for their mechanism of action, selectivity, and in vivo efficacy. The strategic modification of the aromatic ring substituents and the amine fragment will be key to optimizing the biological activity and pharmacokinetic properties of these novel sulfonamides. By leveraging the principles of medicinal chemistry and established biological assays, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
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An In-depth Technical Guide to 5-Acetamido-2-methylbenzenesulphonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-acetamido-2-methylbenzenesulphonyl chloride, a key chemical intermediate in the synthesis of a diverse range of sulfonamide-containing compounds. This document delves into the fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and the mechanistic principles underpinning its reactivity. Furthermore, it explores the critical role of this reagent in the development of novel therapeutic agents, offering insights for researchers and professionals in organic synthesis and medicinal chemistry. The guide is structured to provide not only procedural details but also the causal logic behind the experimental choices, ensuring a thorough understanding of its application.
Introduction
5-Acetamido-2-methylbenzenesulphonyl chloride, with the CAS number 13632-07-0, is an aromatic sulfonyl chloride that serves as a pivotal building block in synthetic organic chemistry. Its structure, featuring a reactive sulfonyl chloride group, an acetamido moiety, and a methyl group on the benzene ring, makes it a versatile precursor for the synthesis of a wide array of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous clinically significant drugs, including diuretics, antibacterials, and anticonvulsants. The strategic placement of the acetamido and methyl groups on the benzene ring of the title compound can be leveraged to fine-tune the physicochemical and pharmacological properties of the resulting sulfonamide derivatives. This guide aims to provide a detailed technical resource on the synthesis, properties, and applications of 5-acetamido-2-methylbenzenesulphonyl chloride, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-acetamido-2-methylbenzenesulphonyl chloride is essential for its safe handling, storage, and effective use in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13632-07-0 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₃S | [3] |
| Molecular Weight | 247.7 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge of sulfonyl chlorides |
| Melting Point | Not available in searched literature. | |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, acetonitrile). It is expected to react with protic solvents like water and alcohols. | General knowledge of sulfonyl chlorides |
| Stability | Moisture-sensitive; should be stored in a dry, inert atmosphere. | General knowledge of sulfonyl chlorides |
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetamido group protons. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl group protons will appear as a singlet in the upfield region (δ 2.0-2.5 ppm), and the acetamido methyl protons will also be a singlet in a similar region. The NH proton of the acetamido group will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, the acetamido carbonyl carbon, and the acetamido methyl carbon.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ and 1170 cm⁻¹. Other notable peaks would include the C=O stretching of the amide at approximately 1670 cm⁻¹, N-H stretching around 3300 cm⁻¹, and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic peaks for chlorine ([M+2]⁺). Fragmentation patterns would likely involve the loss of the sulfonyl chloride group and cleavage of the amide bond.
Synthesis and Mechanism
The most common and industrially viable method for the synthesis of aromatic sulfonyl chlorides is through the electrophilic aromatic substitution reaction of an appropriate aromatic precursor with chlorosulfonic acid. In the case of 5-acetamido-2-methylbenzenesulphonyl chloride, the starting material is N-(3-methylphenyl)acetamide (also known as 3'-methylacetanilide).
Synthesis of the Precursor: N-(3-methylphenyl)acetamide
N-(3-methylphenyl)acetamide can be readily prepared by the acetylation of 3-methylaniline (m-toluidine) with acetic anhydride or acetyl chloride.
Chlorosulfonation of N-(3-methylphenyl)acetamide
The core of the synthesis lies in the chlorosulfonation of N-(3-methylphenyl)acetamide. The acetamido group is a moderately activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The sulfonation will predominantly occur at the position para to the strongly directing acetamido group.
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is believed to be the chlorosulfonium ion (SO₂Cl⁺) or a related species. The aromatic ring of N-(3-methylphenyl)acetamide attacks the electrophile, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent loss of a proton restores the aromaticity and yields the final product.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-acetamido-2-methylbenzenesulphonyl chloride, adapted from established methods for the chlorosulfonation of acetanilides[11][12][13][14].
Materials and Reagents:
-
N-(3-methylphenyl)acetamide
-
Chlorosulfonic acid
-
Crushed ice
-
Water
-
Dichloromethane (or other suitable chlorinated solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to absorb the evolved HCl gas), place an excess of chlorosulfonic acid (typically 4-5 molar equivalents relative to the acetanilide).
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.
-
Addition of Substrate: Slowly add N-(3-methylphenyl)acetamide in small portions to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 1-2 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This should be done in a fume hood as a large amount of HCl gas will be evolved.
-
Isolation: The solid product, 5-acetamido-2-methylbenzenesulphonyl chloride, will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Drying and Purification: The crude product can be dried in a desiccator over a suitable drying agent. For higher purity, the product can be recrystallized from a suitable solvent such as chloroform or a mixture of chlorinated solvents and hexanes.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by measuring its melting point (if a literature value becomes available) and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the expected characteristics outlined in Section 2.
Applications in Organic Synthesis and Drug Development
The primary and most significant application of 5-acetamido-2-methylbenzenesulphonyl chloride is as a precursor for the synthesis of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form a stable sulfonamide linkage.
This reaction is fundamental in medicinal chemistry for the following reasons:
-
Access to a Privileged Scaffold: As mentioned, the sulfonamide moiety is present in a vast number of drugs with diverse therapeutic actions. By varying the amine component (R¹R²NH), a large library of novel sulfonamide derivatives can be synthesized and screened for biological activity.
-
Modulation of Physicochemical Properties: The acetamido and methyl groups on the aromatic ring of 5-acetamido-2-methylbenzenesulphonyl chloride, along with the substituents on the amine, allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability of the final sulfonamide.
-
Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for a carboxylic acid or an amide group in drug design. This substitution can lead to improved pharmacological profiles, such as enhanced target binding or better pharmacokinetic properties.
While specific drugs synthesized directly from 5-acetamido-2-methylbenzenesulphonyl chloride are not prominently featured in the readily available literature, its structural motifs are present in various pharmaceutically active compounds. For instance, related benzenesulfonyl chlorides are key intermediates in the synthesis of diuretic drugs like Torsemide. The synthetic principles and the importance of the substituted benzenesulfonyl chloride core are directly transferable.
Safety and Handling
5-Acetamido-2-methylbenzenesulphonyl chloride, like other sulfonyl chlorides, is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.
-
Moisture Sensitive: It reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to a pressure build-up in closed containers.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
5-Acetamido-2-methylbenzenesulphonyl chloride is a valuable and versatile intermediate in organic synthesis, particularly for the construction of sulfonamide-containing molecules. Its synthesis, while requiring careful handling of corrosive reagents, is based on well-established chemical principles. The ability to readily introduce the 5-acetamido-2-methylphenylsulfonyl group onto a wide range of amine-containing scaffolds makes this compound a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.
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The Synthetic Utility of 5-Acetamido-2-methylbenzenesulphonyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 5-Acetamido-2-methylbenzenesulphonyl Chloride in Organic Synthesis
5-Acetamido-2-methylbenzenesulphonyl chloride, with CAS Registry Number 13632-07-0, is a member of the arylsulfonyl chloride family, a class of reagents foundational to the construction of sulfonamides.[1][2][3][4] The sulfonamide functional group (–SO₂NR₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5][6] The specific substitution pattern of 5-acetamido-2-methylbenzenesulphonyl chloride—featuring an acetamido group meta to the sulfonyl chloride and a methyl group in the ortho position—offers a unique structural motif for the synthesis of novel bioactive compounds.
The acetamido group, a protected amine, can be hydrolyzed under acidic or basic conditions to reveal a primary amine, providing a handle for further functionalization. The methyl group's electronic and steric influence can modulate the reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamides. This guide will provide a comprehensive overview of the anticipated applications of this reagent, grounded in the well-established chemistry of arylsulfonyl chlorides, and will furnish detailed, adaptable protocols for its use in the synthesis of sulfonamides.
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of 5-Acetamido-2-methylbenzenesulphonyl chloride is in the synthesis of N-substituted 5-acetamido-2-methylbenzenesulfonamides. This is achieved through the reaction of the sulfonyl chloride with a primary or secondary amine.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen atom by a base to yield the sulfonamide.[7][8]
The choice of base is critical to neutralize the hydrogen chloride generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9] Common bases include tertiary amines like triethylamine or pyridine, or an inorganic base such as sodium carbonate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-acetamido-2-methylbenzenesulfonamides
This protocol outlines a general method for the reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with a variety of primary and secondary amines.
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM (or another suitable aprotic solvent).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-acetamido-2-methylbenzenesulfonamide.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the sulfonyl chloride with atmospheric moisture.
-
Anhydrous Solvents: Water can hydrolyze the sulfonyl chloride, reducing the yield of the desired sulfonamide.
-
Dropwise addition at 0 °C: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The acid wash removes excess amine and the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and the hydrochloride salt of the tertiary amine base.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for derivatives of 5-Acetamido-2-methylbenzenesulphonyl chloride is not widely available in the public domain, the structural features of this reagent suggest several potential avenues for investigation in drug discovery:
-
Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore for antibacterial activity.[5] Novel sulfonamides derived from this reagent could be screened against a panel of pathogenic bacteria.
-
Enzyme Inhibitors: The specific substitution pattern may allow for the design of targeted enzyme inhibitors, such as inhibitors of carbonic anhydrase or proteases.
-
Heterocyclic Synthesis: The resulting sulfonamides can serve as intermediates for the synthesis of more complex heterocyclic systems with potential biological activity.[10][11]
Data Summary Table: Physicochemical Properties
| Property | Value |
| CAS Number | 13632-07-0 |
| Molecular Formula | C₉H₁₀ClNO₃S |
| Molecular Weight | 247.70 g/mol |
| Appearance | Solid (predicted) |
| Boiling Point | 433.3±38.0 °C (predicted) |
| Density | 1.411±0.06 g/cm³ (predicted) |
Note: Physical properties are predicted as experimental data is limited.
Conclusion and Future Outlook
5-Acetamido-2-methylbenzenesulphonyl chloride represents a versatile, yet underexplored, building block in organic synthesis. The protocols and insights provided in this guide, based on the established reactivity of arylsulfonyl chlorides, offer a solid foundation for its application in the synthesis of novel sulfonamides. The unique substitution pattern of this reagent warrants further investigation, particularly in the context of medicinal chemistry and the development of new therapeutic agents. As with any synthetic protocol, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
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ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF. [Link]
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PubMed. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. [Link]
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ARKAT USA, Inc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
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Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
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ResearchGate. Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]
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Reddit. Acyl Chloride and Primary Amine Reactions : r/OrganicChemistry. [Link]
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YouTube. Acid Chloride reacting with amine to synthesize amide. [Link]
-
LookChem. 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]
-
PubMed. Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. [Link]
-
PMC. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
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Application Notes & Protocols: Synthesis of Novel Sulfonamide Libraries via Reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with Amines
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3] First heralded for their revolutionary antibacterial properties as "sulfa drugs," compounds containing the sulfonamide moiety have since demonstrated a remarkable breadth of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory effects.[1][2] This versatility stems from the sulfonamide's ability to act as a bioisostere for amides and carboxylic acids, offering similar geometry while possessing distinct electronic properties, improved metabolic stability, and additional hydrogen bonding capabilities.[4][5]
The reaction between a sulfonyl chloride and a primary or secondary amine stands as one of the most robust and widely utilized methods for the formation of the sulfonamide bond.[5][6] This protocol details a general yet powerful procedure for synthesizing diverse sulfonamide derivatives using 5-Acetamido-2-methylbenzenesulphonyl chloride as a key building block. By coupling this versatile electrophile with a wide range of commercially available or synthetically prepared amines, researchers can rapidly generate libraries of novel compounds for screening in drug discovery campaigns. This document provides a detailed experimental protocol, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.
Reaction Principle and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The overall transformation results in the formation of a stable sulfonamide bond and the generation of hydrogen chloride (HCl) as a byproduct.[7]
To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically added to the reaction mixture.[6] The base serves as a scavenger for the generated HCl, forming a salt and ensuring the amine remains in its neutral, nucleophilic state.[7][8]
Caption: General mechanism of sulfonamide bond formation.
Materials and Equipment
Reagents
-
5-Acetamido-2-methylbenzenesulphonyl chloride (CAS: 13632-07-0)
-
Selected primary or secondary amine (e.g., morpholine, aniline, benzylamine)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
Solvents for recrystallization (e.g., Ethanol, Isopropanol)[9][10]
Equipment
-
Round-bottom flasks and standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography (if required)
-
Recrystallization apparatus (Erlenmeyer flasks, Hirsch/Büchner funnel)
-
Vacuum filtration setup
Detailed Experimental Protocol
This protocol provides a general method applicable to a wide range of amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Add the non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath. Causality: This initial cooling helps to control the exothermicity of the reaction upon addition of the highly reactive sulfonyl chloride.
Step 2: Addition of Sulfonyl Chloride
-
In a separate, dry container, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Expert Insight: Slow addition is crucial to prevent a rapid temperature increase and the formation of potential side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (typically the amine) indicates reaction completion.
Step 4: Work-up and Extraction
-
Once the reaction is complete, pour the mixture into deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Step 5: Purification The crude product can be purified by one of the following methods:
-
Recrystallization: This is the preferred method for obtaining highly crystalline, pure material.[11] Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol/water mixture) and allow it to cool slowly to induce crystallization.[9][12] Collect the crystals by vacuum filtration.
-
Silica Gel Chromatography: If recrystallization is ineffective or if impurities are closely related to the product, purification by column chromatography may be necessary.
Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1.0 : 1.1 equivalents | A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine. |
| Base | Triethylamine or DIPEA (1.2 eq) | Non-nucleophilic base to scavenge HCl without competing in the main reaction.[6] |
| Solvent | Anhydrous CH₃CN, DCM, or THF | Aprotic solvents that do not react with the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at ambient temperature. |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC for completion. |
Experimental Workflow
Caption: A generalized workflow for the synthesis of sulfonamides.
Product Characterization
The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic S=O stretching bands (around 1350 and 1160 cm⁻¹) and N-H stretching (for primary/secondary sulfonamides, around 3300 cm⁻¹).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the successful coupling of the amine and sulfonyl chloride moieties.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is not sufficiently nucleophilic. | 1. Use fresh or properly stored sulfonyl chloride.2. Ensure at least 1.2 equivalents of base are used.3. Increase reaction temperature or use a more forcing solvent. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from amine or sulfonyl chloride. | 1. Allow the reaction to stir for a longer period.2. Gently heat the reaction mixture (e.g., to 40-50 °C). |
| "Oiling Out" during Recrystallization | 1. Product melting point is below the solvent's boiling point.2. High concentration of impurities.3. Solution cooled too quickly. | 1. Re-dissolve the oil, add more solvent, and allow to cool more slowly.[12]2. Consider purification by column chromatography first.3. Insulate the flask to slow cooling.[12] |
| Multiple Products by TLC | 1. Formation of bis-sulfonated product (with primary amines).2. Side reactions due to excess heat. | 1. Use a slight excess of the amine instead of the sulfonyl chloride.2. Maintain proper temperature control during addition. |
Safety Precautions
-
Sulfonyl Chlorides: 5-Acetamido-2-methylbenzenesulphonyl chloride is a moisture-sensitive and corrosive solid. Handle in a fume hood and avoid inhalation of dust. It reacts with water to release corrosive HCl gas.
-
Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources.
-
Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.
References
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- IJRPR. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides.
- ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.
- Google Patents. (n.d.). Sulfonamide purification process.
- Scribd. (n.d.). Recrystallization of Sulfanilamide.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
- ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
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Application Note: A Strategic Approach to the Synthesis and Evaluation of Novel p110α-Selective PI3K Inhibitors Utilizing a 5-Acetamido-2-methylbenzenesulphonyl Chloride Scaffold
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular growth and survival, and its hyperactivation is a hallmark of many human cancers.[1][2][3] The p110α isoform, encoded by the PIK3CA gene, is the most frequently mutated PI3K isoform in solid tumors, making it a highly validated and compelling target for therapeutic intervention.[2][4] The development of isoform-selective inhibitors is critical to maximizing therapeutic efficacy while minimizing the off-target toxicities associated with pan-PI3K inhibition.[4][5][6] This document provides a detailed guide for the rational design, synthesis, and biological evaluation of novel p110α-selective inhibitors, leveraging 5-Acetamido-2-methylbenzenesulphonyl chloride as a versatile and strategic starting scaffold. We present detailed, field-proven protocols for chemical synthesis, in vitro kinase assays, and cell-based functional screens, establishing a self-validating workflow for lead discovery and optimization.
The Scientific Imperative: Targeting p110α in Cancer
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, proliferation, and survival.[7] It is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This cascade is tightly regulated, and its aberrant activation, often through gain-of-function mutations in PIK3CA or loss of the tumor suppressor PTEN, drives oncogenesis.[1][2]
Selective inhibition of the p110α isoform offers a targeted therapeutic strategy, particularly for tumors harboring PIK3CA mutations.[4][8] This approach promises a wider therapeutic window compared to pan-inhibitors, which can impact ubiquitously expressed isoforms like p110β, leading to metabolic dysregulation and other toxicities.[5][9]
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention.
Synthetic Strategy: Building a Sulfonamide Library
Design Rationale
Our strategy employs 5-Acetamido-2-methylbenzenesulphonyl chloride as a foundational building block. This choice is deliberate:
-
The Sulfonyl Chloride Group: This is a highly reactive electrophile, ideal for undergoing nucleophilic substitution with a wide array of amines to rapidly generate a diverse library of sulfonamides.[10]
-
The Benzene Core: The aromatic ring provides a rigid scaffold for orienting substituents within the ATP-binding pocket of p110α.
-
The Acetamido and Methyl Groups: These substituents can be strategically modified. They can form key hydrogen bonds or van der Waals interactions with non-conserved residues in the kinase active site, thereby driving isoform selectivity.[4][11]
The overall workflow is an iterative process of design, synthesis, and biological testing to establish a robust structure-activity relationship (SAR).
Caption: The iterative cycle of inhibitor discovery and optimization.
General Protocol: Synthesis of a Novel Sulfonamide Inhibitor
This protocol details the synthesis of a representative compound (AS-001) via the reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with a selected amine (e.g., 4-morpholinoaniline).
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride (1.0 eq)
-
4-morpholinoaniline (1.05 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the selected amine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.0 eq) to the stirred solution.
-
Causality: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is crucial to avoid competing reactions with the sulfonyl chloride.
-
-
Reagent Addition: Dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Causality: Slow, dropwise addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Causality: This standard workup procedure is essential for removing inorganic salts and water-soluble impurities before purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 60% Ethyl Acetate in Hexanes).
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product (e.g., AS-001) to confirm its identity and purity using:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine purity (>95% is desired for biological assays).
-
Biological Evaluation: Assessing Potency and Selectivity
Once a library of compounds is synthesized, a rigorous biological evaluation is required to identify promising leads.
Protocol: In Vitro PI3K Isoform Inhibition Assay (IC₅₀ Determination)
This protocol uses a luminescence-based kinase assay to measure the ATP-dependent phosphorylation of PIP2. The amount of ATP remaining after the reaction is inversely proportional to kinase activity.
Materials:
-
Recombinant human PI3K isoforms: p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101
-
PIP2/PIP3 Substrate
-
Kinase Assay Buffer
-
ATP solution
-
Synthesized compounds and control inhibitors (e.g., Alpelisib for p110α)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Luminometer
Protocol:
-
Compound Plating: Prepare serial dilutions of the synthesized compounds in DMSO. Dispense a small volume (e.g., 1 µL) into 384-well plates.
-
Controls (Self-Validation):
-
Negative Control: Wells with DMSO only (represents 0% inhibition).
-
Positive Control: Wells with a known potent inhibitor (e.g., 10 µM Alpelisib) (represents 100% inhibition).
-
No-Enzyme Control: Wells without the PI3K enzyme to measure background signal.
-
-
Kinase Reaction:
-
Add the specific recombinant PI3K isoform (e.g., p110α/p85α) in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Data Presentation: Potency and Selectivity Profile
The IC₅₀ values for each compound against all four Class I PI3K isoforms should be determined and summarized. This allows for rapid identification of potent and selective p110α inhibitors.
| Compound ID | p110α IC₅₀ (nM) | p110β IC₅₀ (nM) | p110δ IC₅₀ (nM) | p110γ IC₅₀ (nM) | Selectivity (β/α) |
| AS-001 | 15 | 1,850 | 950 | 2,100 | 123x |
| AS-002 | 250 | 4,500 | 2,300 | >5,000 | 18x |
| AS-003 | 8 | 980 | 640 | 1,500 | 122x |
| Alpelisib | 5 | 1,150 | 290 | 250 | 230x |
Table of hypothetical data for novel compounds compared to a reference inhibitor.
Protocol: Cell-Based Proliferation Assay
This assay validates that the enzymatic inhibition observed in vitro translates to a functional anti-proliferative effect in a relevant cancer cell line.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7, breast cancer, E545K mutation)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well clear tissue culture plates
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (and controls). Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).
-
Causality: A 72-hour incubation period is typically sufficient for anti-proliferative effects to become apparent, representing several cell doubling times.
-
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The strategic use of 5-Acetamido-2-methylbenzenesulphonyl chloride provides a robust and efficient platform for the synthesis of novel sulfonamide-based inhibitors of PI3K. By following the integrated workflow of synthesis, in vitro enzymatic screening, and cell-based functional assays, researchers can rapidly identify compounds with high potency and selectivity for the p110α isoform. Promising lead compounds, such as AS-001 and AS-003 from our hypothetical data, would warrant further investigation, including advanced SAR studies, co-crystallography with the p110α protein to elucidate binding modes[12][13], and comprehensive pharmacokinetic profiling to assess their potential as clinical candidates.[14][15][16][17]
References
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Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]
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Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating the network. Cell. [Link]
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My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
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Bantscheff, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology. [Link]
- Wymann, M. P., & Schneiter, R. (2008). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Current Opinion in Cell Biology.
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Sharma, S., et al. (2016). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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Vara, J. Á. F., et al. (2019). MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer. Science Translational Medicine. [Link]
- Médard, G., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Journal of the American Chemical Society.
- Geering, B., et al. (2006). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry.
-
Jamieson, S., et al. (2011). A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types. Biochemical Journal. [Link]
- Janku, F., et al. (2015). Phase Ib study of safety and pharmacokinetics of the PI3K inhibitor SAR245408 with the HER3 neutralizing human antibody SAR256212. Clinical Cancer Research.
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ResearchGate. (n.d.). Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. [Link]
- Dow, J., et al. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients. Journal of Pharmacy and Pharmacology Research.
- Zhang, M., et al. (2011). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters.
-
Fortune Journals. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients. [Link]
- He, X., et al. (2014). Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design. Protein Science.
-
ResearchGate. (2014). Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design. [Link]
-
American Society of Clinical Oncology. (2009). A phase I study evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the oral pan-phosphoinositide-3 kinase (PI3K) inhibitor GDC-0941. [Link]
- Shapiro, G. I., et al. (2014). Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of SAR245408 (XL147), an Oral Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research.
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American Association for Cancer Research. (2009). Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. [Link]
- Llorca, O., et al. (2021). Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation.
-
Eser, P. O., et al. (2016). Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clinical Cancer Research. [Link]
- Wimberger, P., et al. (2012). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research.
- He, X., et al. (2014). Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design. R Discovery.
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CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. [Link]
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ACS Publications. (2023). Process Development of a PI3Kδ Inhibitor: A Novel and Practical[1][2]-Boc Migration on Purine Rings. [Link]
- Semantic Scholar. (n.d.).
- Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors.
-
National Institutes of Health. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
-
ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
ACS Publications. (2020). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). [Link]
-
National Institutes of Health. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
-
National Institutes of Health. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]
-
MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. [Link]
-
National Institutes of Health. (2020). PI3K inhibitors: review and new strategies. [Link]
-
PubChem. (n.d.). 5-Acetylamino-2-methoxybenzenesulfonyl chloride. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of N-Aryl-5-acetamido-2-methylbenzenesulfonamides
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] This application note provides a robust and detailed experimental protocol for the synthesis of novel N-aryl sulfonamides via the reaction of various anilines with 5-Acetamido-2-methylbenzenesulphonyl chloride. As a guide for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deeper understanding of the reaction. We present a self-validating protocol that includes reaction setup, purification, and comprehensive spectroscopic characterization, alongside critical safety information and troubleshooting advice.
Scientific Background and Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic, highly efficient transformation in organic chemistry.[3][4] The reaction's reliability stems from the distinct electronic properties of the reactants.
1.1. Principle of Reactivity The core of this reaction is a nucleophilic attack by the amine on the sulfonyl chloride. The sulfur atom in 5-Acetamido-2-methylbenzenesulphonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.[4] The aniline derivative, conversely, acts as a nucleophile, with the lone pair of electrons on the nitrogen atom readily attacking the electron-deficient sulfur center.
1.2. Reaction Mechanism The reaction proceeds via a bimolecular nucleophilic displacement mechanism.[5][6] The aniline's nitrogen atom attacks the sulfur atom of the sulfonyl chloride, forming a transient trigonal bipyramidal intermediate. The stable chloride ion is subsequently eliminated as a good leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the unreacted aniline, which would render it non-nucleophilic. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture to act as an acid scavenger.[7]
Materials and Equipment
| Chemicals | CAS Number | Supplier | Notes |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | 13632-07-0 | Major Chemical Suppliers | Moisture sensitive. |
| Aniline (or substituted aniline) | 62-53-3 | Major Chemical Suppliers | Toxic. Use with caution. |
| Triethylamine (TEA) | 121-44-8 | Major Chemical Suppliers | Anhydrous grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | Major Chemical Suppliers | Anhydrous grade recommended. |
| Ethyl Acetate | 141-78-6 | Major Chemical Suppliers | HPLC grade for chromatography. |
| n-Hexane | 110-54-3 | Major Chemical Suppliers | HPLC grade for chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Major Chemical Suppliers | For drying organic layers. |
| Silica Gel | 7631-86-9 | Major Chemical Suppliers | 230-400 mesh for column chromatography. |
| Equipment |
| Magnetic stirrer with stir bars |
| Round-bottom flasks (various sizes) |
| Glass funnel and separatory funnel |
| Rotary evaporator |
| Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Glass column for chromatography |
| Standard laboratory glassware (beakers, graduated cylinders) |
| Fume hood |
Critical Safety Precautions
This procedure involves hazardous materials and must be performed within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[8]
-
5-Acetamido-2-methylbenzenesulphonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[9] It is also moisture-sensitive and will react with water to release corrosive HCl gas. Handle exclusively in a dry, inert atmosphere if possible and avoid inhalation of dust.[10]
-
Anilines: Aniline and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[11] They are also classified as suspected carcinogens and mutagens.[8] Avoid all direct contact.
-
Triethylamine (TEA) & Dichloromethane (DCM): These liquids are volatile and flammable. Their vapors are harmful. Ensure the fume hood has adequate ventilation.
All chemical waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
Experimental Workflow Overview
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product validation.
Detailed Experimental Protocol
This protocol describes a general procedure applicable to a range of aniline derivatives. Quantities are based on a 5 mmol scale and should be adjusted as needed.
5.1. Reaction Setup and Execution
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aniline (5.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 20 mL).
-
Add triethylamine (TEA, 7.0 mmol, 1.4 eq., ~1.0 mL) to the solution.
-
Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0°C.
-
In a separate beaker, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (5.0 mmol, 1.0 eq., ~1.3 g) in anhydrous DCM (10 mL).
-
Slowly add the sulfonyl chloride solution to the stirred aniline mixture dropwise over 15 minutes using a dropping funnel or syringe. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the aniline starting material indicates completion.[12]
5.2. Workup and Extraction
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of distilled water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess TEA, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5.3. Purification The crude product is typically purified by flash column chromatography on silica gel.[12]
-
Prepare a slurry of silica gel in n-hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried material onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the pure sulfonamide, which is often a white or pale solid. For certain products, recrystallization from a suitable solvent system like ethanol/water can be an effective alternative purification method.[13]
Product Characterization and Validation
Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized sulfonamide.[14] The data below are representative for a hypothetical product, N-phenyl-5-acetamido-2-methylbenzenesulfonamide.
| Analysis Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretch, sulfonamide & amide), ~1670 (C=O stretch, amide), ~1340 & ~1160 (Asymmetric & Symmetric S=O stretch).[14][15] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.3 (s, 1H, -NHCO-), ~10.2 (s, 1H, -SO₂NH-), ~7.8-7.0 (m, Ar-H), ~2.1 (s, 3H, Ar-CH₃), ~2.0 (s, 3H, -COCH₃). Chemical shifts are indicative and will vary with the specific aniline used.[12] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~169 (C=O), ~143-118 (Ar-C), ~24 (-COCH₃), ~19 (Ar-CH₃).[12] |
| High-Resolution MS | Calculated m/z should match the observed m/z for [M+H]⁺ or [M+Na]⁺ to within 5 ppm, confirming the elemental composition.[15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Aniline is too electron-deficient (less nucleophilic). 3. Insufficient base. | 1. Use fresh sulfonyl chloride; ensure anhydrous conditions. 2. Increase reaction temperature or use a stronger, non-nucleophilic base.[16] 3. Ensure at least 1.2-1.4 equivalents of base are used. |
| Reaction Stalls / Incomplete | 1. Starting aniline was protonated by HCl byproduct. 2. Steric hindrance from substituted aniline. | 1. Add an additional portion of base to the reaction mixture. 2. Increase reaction time and/or temperature (e.g., reflux in THF). |
| Multiple Spots on TLC | 1. Formation of di-sulfonamide (if primary amine used). 2. Unreacted starting material. 3. Side reactions. | 1. This is generally not an issue with less nucleophilic anilines but can be minimized by slow addition of the sulfonyl chloride. 2. Allow the reaction to run longer or gently heat. 3. Optimize purification; a finer gradient in column chromatography may be needed. |
| Difficulty in Purification | Product has similar polarity to a starting material or byproduct. | Adjust the solvent system for column chromatography. Consider an alternative purification method like recrystallization. |
Conclusion
This application note provides a detailed, safe, and reliable protocol for the synthesis of N-aryl-5-acetamido-2-methylbenzenesulfonamides. By explaining the causality behind the experimental choices and integrating comprehensive characterization and troubleshooting guides, this document serves as a practical resource for researchers engaged in chemical synthesis and drug discovery. The described methodology is broadly applicable and can be adapted for the creation of diverse sulfonamide libraries for further biological evaluation.
References
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Center for Biotechnology Information.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). National Center for Biotechnology Information.
- The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (n.d.). ResearchGate.
-
Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (1977). . Available at:
- Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods. (n.d.). Benchchem.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Center for Biotechnology Information.
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Journal of Chromatographic Science. Available at: [Link]
- Sulfonamide purification process. (n.d.). Google Patents.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate.
- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). PubMed.
- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
-
An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). Wiley Online Library. Available at: [Link]
- Safety Data Sheet. (2021). Angene Chemical.
- SAFETY DATA SHEET. (2008). Fisher Scientific.
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (n.d.). ResearchGate.
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of AOAC INTERNATIONAL. Available at: [Link]
- Aniline Safety Protocol. (n.d.). University of California, Santa Barbara.
- SAFETY DATA SHEET - Aniline hydrochloride. (2010). Fisher Scientific.
- 5-acetamido-2-methylbenzenesulphonyl chloride. (n.d.). ChemicalBook.
- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). National Center for Biotechnology Information.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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The Cornerstone Reagent: A Technical Guide to 5-Acetamido-2-methylbenzenesulphonyl Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of 5-Acetamido-2-methylbenzenesulphonyl chloride, a versatile reagent in the synthesis of novel heterocyclic compounds. Moving beyond a simple recitation of procedural steps, this guide elucidates the mechanistic rationale behind its application, offers detailed, field-proven protocols, and underscores the strategic considerations for its use in contemporary drug discovery and materials science.
Introduction: Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets. The strategic placement of substituents on the aryl ring of the benzenesulfonyl chloride precursor allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting heterocyclic compounds. 5-Acetamido-2-methylbenzenesulphonyl chloride, with its specific substitution pattern, offers a unique starting point for the synthesis of compounds with tailored biological activities.
Physicochemical Properties and Safety Precautions
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 5-Acetamido-2-methylbenzenesulphonyl chloride
| Property | Value | Source |
| CAS Number | 13632-07-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₃S | [3] |
| Molecular Weight | 247.70 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents such as dichloromethane, chloroform, and THF. | Inferred from general sulfonyl chloride reactivity |
Safety and Handling:
5-Acetamido-2-methylbenzenesulphonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[4][5]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[4]
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from moisture and water, as it can hydrolyze to the corresponding sulfonic acid and release hydrochloric acid.[4]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
-
-
First Aid:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek urgent medical attention.[4]
-
If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride
The preparation of the title compound is a critical first step for its application. A common and effective method is the chlorosulfonation of the corresponding acetanilide.
Reaction Scheme:
Caption: Synthesis of the title compound via chlorosulfonation.
Detailed Protocol:
Materials:
-
5-Acetamido-2-methylaniline
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add 5-Acetamido-2-methylaniline (0.1 mol) to the flask and dissolve it in anhydrous DCM (100 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (0.3 mol, 3 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid and wash it with cold water until the washings are neutral.
-
Dissolve the crude product in DCM, wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-Acetamido-2-methylbenzenesulphonyl chloride.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and the exclusion of moisture are critical to prevent the hydrolysis of the highly reactive chlorosulfonic acid and the final sulfonyl chloride product.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is essential to control the reaction rate, prevent side reactions, and minimize the decomposition of the starting material and product.
-
Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to ensure the complete conversion of the starting aniline derivative.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction by hydrolyzing the excess chlorosulfonic acid and to precipitate the less water-soluble sulfonyl chloride product.
Application in the Synthesis of Heterocyclic Sulfonamides
The primary application of 5-Acetamido-2-methylbenzenesulphonyl chloride is in the synthesis of a diverse range of heterocyclic sulfonamides through its reaction with various nitrogen-containing heterocycles or primary/secondary amines that can subsequently be cyclized.
General Reaction Scheme:
Caption: General synthesis of heterocyclic sulfonamides.
Protocol for the Synthesis of a Pyridine-based Sulfonamide:
This protocol provides a general method for the reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with an amino-substituted pyridine, a common scaffold in medicinal chemistry.
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
2-Aminopyridine (or other amino-substituted heterocycle)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amino-substituted heterocycle (e.g., 2-aminopyridine, 1.0 mmol) in anhydrous DCM (10 mL).
-
Add anhydrous pyridine or triethylamine (1.2 mmol, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL).
-
Add the solution of the sulfonyl chloride dropwise to the stirred solution of the amine at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expert Insights:
-
Choice of Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can also serve as the solvent. The choice of base can influence the reaction rate and yield.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
-
Work-up Procedure: The aqueous work-up is designed to remove the excess base, unreacted starting materials, and any salts formed during the reaction, leading to a cleaner crude product.
Mechanistic Considerations in Heterocycle Formation
The reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with a nucleophilic amine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Caption: Mechanism of sulfonamide formation.
The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to attack by the nucleophilic amine. The reaction proceeds through a tetrahedral intermediate, which then collapses with the expulsion of the chloride leaving group. A base is required to deprotonate the resulting positively charged nitrogen, yielding the final sulfonamide product.
Conclusion: A Gateway to Novel Bioactive Molecules
5-Acetamido-2-methylbenzenesulphonyl chloride is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its specific substitution pattern provides a unique handle for medicinal chemists to design and synthesize novel molecules with potentially enhanced biological activity and optimized pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this reagent in their pursuit of new discoveries in drug development and materials science.
References
Sources
- 1. 5-acetamido-2-methylbenzenesulphonyl chloride | 13632-07-0 [chemicalbook.com]
- 2. 5-acetamido-2-methylbenzene-1-sulfonyl chloride | 13632-07-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. US2554816A - Heterocyclic sulfonamides and methods of preparation thereof - Google Patents [patents.google.com]
- 5. Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
Analytical methods for monitoring reactions involving 5-Acetamido-2-methylbenzenesulphonyl chloride
Application Note & Protocol Guide
Topic: Analytical Methodologies for Real-Time Monitoring of Reactions Involving 5-Acetamido-2-methylbenzenesulphonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Acetamido-2-methylbenzenesulphonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably specific sulphonamides. The chemical reactivity of the sulphonyl chloride functional group necessitates precise and reliable analytical monitoring to ensure reaction completion, minimize impurity formation, and guarantee product quality. This document provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving this compound. We will explore the underlying principles, provide detailed, field-tested protocols, and offer expert insights into data interpretation and troubleshooting. The methodologies detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible results in a research and development setting.
The Analytical Challenge: Reactivity and Stability
The primary challenge in monitoring reactions with 5-Acetamido-2-methylbenzenesulphonyl chloride stems from the high reactivity of the sulphonyl chloride (-SO₂Cl) group. This group is highly susceptible to hydrolysis, readily reacting with ambient moisture or protic solvents to form the corresponding sulphonic acid. This degradation pathway can consume the starting material and introduce a significant impurity, complicating analysis and potentially reducing yield. Therefore, analytical methods must be developed with careful consideration for sample preparation and handling to ensure the data accurately reflects the reaction mixture's composition at the moment of sampling.
Recommended Analytical Techniques: A Comparative Overview
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile method for this purpose. However, spectroscopic methods like NMR and FTIR offer complementary, often faster, insights.
| Technique | Primary Use Case | Advantages | Limitations |
| HPLC | Quantitative analysis of reaction progress, impurity profiling. | High sensitivity, high resolution, excellent quantitation. | Requires method development, longer analysis time per sample. |
| ¹H NMR | Structural confirmation, rapid qualitative assessment. | Fast, non-destructive, provides rich structural information. | Lower sensitivity, difficult for complex mixtures, not ideal for quantitation without internal standards. |
| FTIR | Rapid qualitative check for the disappearance of starting material. | Very fast, simple sample preparation. | Not suitable for quantitation, provides limited structural information. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For quantitative monitoring, reversed-phase HPLC (RP-HPLC) is the method of choice. It allows for the separation and quantification of the starting material, intermediates, the final product, and any impurities, such as the hydrolysis byproduct.
Principle of Separation
The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. 5-Acetamido-2-methylbenzenesulphonyl chloride, being moderately polar, will have a characteristic retention time. As the reaction proceeds, its peak area will decrease, while the peak area of the product (e.g., a sulphonamide) will increase.
Detailed HPLC Protocol
Instrumentation & Consumables:
-
HPLC system with a UV detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Trifluoroacetic Acid)
-
Syringe filters (0.45 µm, PTFE for organic solvents)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation Protocol:
-
Quenching: At your desired time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a pre-weighed vial containing a large excess of a non-protic, water-miscible solvent in which the components are soluble, such as acetonitrile (e.g., 1 mL). This step is critical to halt the reaction and prevent hydrolysis of the unreacted sulphonyl chloride.
-
Dilution: Dilute the quenched sample further with the mobile phase starting condition (e.g., 30% Acetonitrile / 70% Water) to ensure the concentration is within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system.
Data Interpretation & System Suitability
-
Identification: Identify the peaks corresponding to the starting material, product, and the hydrolysis byproduct (5-acetamido-2-methylbenzenesulphonic acid) by running standards for each compound. The sulphonyl chloride will typically be less polar and have a longer retention time than its corresponding sulphonic acid.
-
Quantification: Monitor the reaction by tracking the peak area of the 5-Acetamido-2-methylbenzenesulphonyl chloride. The reaction is considered complete when this peak area diminishes to a predetermined threshold (e.g., <1% of its initial area).
-
System Suitability: Before running samples, perform a system suitability test by injecting a standard mixture. Key parameters to check include tailing factor (should be < 2), theoretical plates (> 2000), and reproducibility of injections (%RSD < 2%). This ensures the system is performing correctly.
Workflow Diagram: HPLC Reaction Monitoring
Caption: HPLC workflow from reaction sampling to data analysis.
Spectroscopic Methods: Rapid Qualitative Insights
While HPLC provides quantitative data, spectroscopic methods can offer faster, albeit qualitative, confirmation of reaction progress.
Proton NMR (¹H NMR) Spectroscopy
Principle: ¹H NMR provides information on the chemical environment of protons in a molecule. The conversion of the sulphonyl chloride to a sulphonamide, for example, will cause a distinct shift in the signals of nearby aromatic protons.
Protocol:
-
Sampling: Withdraw an aliquot from the reaction and quench it as described in the HPLC protocol.
-
Solvent Removal: Evaporate the solvent in vacuo.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum.
Interpretation:
-
Starting Material: Identify the characteristic peaks for 5-Acetamido-2-methylbenzenesulphonyl chloride.
-
Product Formation: Look for the appearance of new peaks corresponding to the product. For instance, if forming a primary sulphonamide (-SO₂NH₂), a new broad singlet for the -NH₂ protons will appear. The chemical shifts of the aromatic protons adjacent to the sulphonyl group will also change significantly. By comparing the integration of the starting material peaks to the product peaks, one can estimate the reaction conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is excellent for identifying the presence or absence of specific functional groups. The key is to monitor the characteristic stretching frequencies of the S=O bonds in the sulphonyl chloride group.
Protocol:
-
Sampling: Withdraw a small aliquot of the reaction mixture.
-
Preparation: If the reaction is concentrated, place a small drop directly onto the ATR crystal. If dilute, evaporate the solvent and analyze the residue.
-
Analysis: Acquire the IR spectrum.
Interpretation:
-
Starting Material: The S=O asymmetric and symmetric stretches of the sulphonyl chloride group appear as two strong bands, typically around 1375 cm⁻¹ and 1185 cm⁻¹ .
-
Product Formation: As the reaction proceeds, the intensity of these two bands will decrease. If a sulphonamide is formed, new bands corresponding to the sulphonamide S=O stretches will appear (typically at slightly lower wavenumbers) along with N-H stretching bands (>3200 cm⁻¹). The disappearance of the 1375/1185 cm⁻¹ bands is a strong indicator of reaction completion.
Decision Diagram: Choosing the Right Technique
Caption: Decision tree for selecting an analytical method.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Application Notes & Protocols: Safe Handling and Disposal of 5-Acetamido-2-methylbenzenesulfonyl Chloride
Preamble: Understanding the Reagent
5-Acetamido-2-methylbenzenesulfonyl chloride (CAS No. 13632-07-0) is a sulfonyl chloride reagent frequently utilized in organic synthesis, particularly in the development of sulfonamide-based pharmaceutical compounds.[1][2] Like other sulfonyl chlorides, its reactivity is centered on the electrophilic sulfur atom, making it a valuable synthetic building block.[3] However, this same reactivity necessitates a rigorous and well-understood protocol for handling and disposal to mitigate risks. This document provides a comprehensive guide grounded in established safety principles for researchers, scientists, and drug development professionals. The core principle of these protocols is proactive risk mitigation through understanding the compound's inherent chemical properties.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazards associated with 5-Acetamido-2-methylbenzenesulfonyl chloride stem from its classification as a sulfonyl chloride. A thorough risk assessment is the foundation of safe laboratory practice.[4]
-
Corrosivity: The compound is a corrosive solid. Contact with skin or eyes can cause severe chemical burns and irreversible tissue damage.[5][6] The mechanism of injury involves the rapid acylation of biological nucleophiles (e.g., amines and hydroxyl groups in proteins) and hydrolysis upon contact with moisture on tissues.
-
High Reactivity with Water (Moisture Sensitivity): This is the most critical chemical property to manage. Sulfonyl chlorides react exothermically with water, including ambient humidity, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid (5-Acetamido-2-methylbenzenesulfonic acid).[7][8] This reaction is the source of the compound's corrosivity and generates toxic, corrosive fumes.[8] Therefore, all handling and storage procedures must prioritize a dry, inert environment.[9]
-
Inhalation Hazard: As a solid, the compound can be aerosolized as dust. Inhalation of this dust can cause severe irritation and chemical burns to the respiratory tract.
-
Incompatibilities: Violent or hazardous reactions can occur with strong bases, alcohols, amines, and strong oxidizing agents.[7][8][9] These substances can readily react with the sulfonyl chloride group, leading to uncontrolled exothermic reactions.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety posture relies on a combination of engineering controls (the first line of defense) and appropriate PPE (the final barrier).[10]
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of 5-Acetamido-2-methylbenzenesulfonyl chloride, including weighing, dispensing, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or HCl vapors.[11][12][13]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are non-negotiable in any laboratory where this compound is handled.[9][14]
Required Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough hazard assessment.[15] For this compound, the following are mandatory:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[15] | Protects against splashes of reacting material and flying particles. Standard safety glasses are insufficient.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected.[15][16] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from minor spills and contamination.[16] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[17] |
Standard Operating Protocol: Laboratory Handling & Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and incidents.
Storage
-
Store the reagent in its original, tightly sealed container.[9]
-
Keep in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[9][16] A dedicated corrosives cabinet is recommended.[18]
-
Ensure storage is segregated from incompatible materials such as bases, alcohols, and oxidizing agents.[19]
Handling and Dispensing Workflow
This workflow outlines the critical steps for safely using the reagent in an experimental setup.
Caption: Safe Handling Workflow for 5-Acetamido-2-methylbenzenesulfonyl chloride.
Emergency Procedures: Rapid and Correct Response
In the event of an emergency, a calm and methodical response is crucial.
Spill Response
The immediate response depends on the scale of the spill. Under no circumstances should water be used for initial cleanup. [7][8]
Caption: Decision tree for spill response.
Exposure First Aid
Immediate action is required to minimize harm.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Have the person rinse their mouth with water. Seek immediate medical attention immediately.
Waste Management and Disposal Protocol
Disposal of sulfonyl chlorides requires a chemical deactivation step to render the material non-hazardous before it enters the waste stream. Evaporation in a fume hood is not an acceptable disposal method.[13]
Deactivation Chemistry
The deactivation process is a controlled hydrolysis reaction using a weak base to neutralize the resulting acids in situ. The overall reaction is: R-SO₂Cl + 2 NaHCO₃ (aq, excess) → R-SO₃Na + NaCl + 2 CO₂ (g) + H₂O
Step-by-Step Disposal Protocol
This procedure must be performed in a chemical fume hood with appropriate PPE.
Sources
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- 2. 5-acetamido-2-methylbenzenesulphonyl chloride | 13632-07-0 [amp.chemicalbook.com]
- 3. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S | CID 79866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. drexel.edu [drexel.edu]
Technical Support Center: Synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride
Welcome to the technical support guide for the synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity for this compound is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established protocols and field experience, we provide in-depth troubleshooting advice and answers to frequently asked questions.
Section 1: Safety First - Handling Chlorosulfonic Acid
Before commencing any experimental work, a thorough understanding of the hazards associated with chlorosulfonic acid is essential. It is a highly corrosive and reactive substance that demands stringent safety protocols.
Question: What are the critical safety precautions for handling chlorosulfonic acid?
Answer:
Chlorosulfonic acid (HSO₃Cl) is a powerful chemical that reacts violently with water and is a strong desiccant.[1] Contact can cause severe chemical and thermal burns, and its vapor is extremely irritating to the respiratory system, skin, and eyes.[1][2] Adherence to the following safety measures is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate acid-proof PPE.[3] This includes:
-
Chemical splash goggles and a full-face shield.
-
A heavy-duty, acid-resistant apron or a complete acid suit for larger quantities.
-
Rubber gauntlet gloves (ensure they are rated for chlorosulfonic acid).
-
Acid-resistant boots.
-
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[4] The sharp, penetrating odor of the vapor makes inhalation of toxic quantities unlikely unless escape is impossible, but even low-level exposure can cause delayed lung damage.[1][2]
-
Handling & Storage:
-
Use only oven-dried glassware and equipment. The acid reacts violently with water, releasing large quantities of hydrochloric acid and sulfuric acid fumes.[2][5]
-
Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials such as water, nitrates, organic materials, and metallic powders.[1][3]
-
Keep containers tightly closed and bungs facing up.[1]
-
-
Emergency Preparedness:
-
Ensure immediate access to a safety shower and an eyewash station.[1]
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[3][5]
-
For eye contact, flush with running water for at least 15 minutes, keeping eyelids open, and get immediate medical attention.[3]
-
Have appropriate spill-neutralizing agents (e.g., dry sand, sodium bicarbonate) readily available. Do not use water to clean up spills, as this will cause a violent reaction.[3][5]
-
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems quickly.
Question 1: My final yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yield is the most common issue in this synthesis. The root cause often lies in one of three areas: incomplete reaction, product decomposition (hydrolysis), or side reactions.
| Probable Cause | Recommended Solution & Explanation |
| Incomplete Reaction | The chlorosulfonation of N-acetyl-p-toluidine is a two-step process within the same pot: an initial sulfonation followed by chlorination to the sulfonyl chloride.[6] If the reaction is not driven to completion, you will isolate unreacted starting material or the intermediate sulfonic acid. Solution: Ensure the reaction temperature is maintained at 60-70°C for a sufficient duration (typically 2-4 hours) after the initial addition.[7] Reaction completion can be monitored by the cessation of the vigorous evolution of HCl gas.[7] |
| Product Hydrolysis | 5-Acetamido-2-methylbenzenesulphonyl chloride is highly susceptible to hydrolysis, converting it back to the water-soluble sulfonic acid, which is lost during aqueous workup.[8][9] This is the most frequent cause of yield loss. Solution: 1) Strictly Anhydrous Conditions: All glassware must be oven-dried, and the chlorosulfonic acid should be of high quality.[4] 2) Controlled Quenching: The workup step is critical. The reaction mixture should be poured slowly onto a large excess of crushed ice with vigorous stirring.[7] This rapidly dissipates the heat from the acid-water reaction and precipitates the sulfonyl chloride product in a cold environment where the rate of hydrolysis is significantly reduced.[10] |
| Side Reactions | Overheating can lead to the formation of undesired isomers or decomposition of the starting material and product.[11] The acetamido group directs ortho and para, while the methyl group does the same.[12] While the desired product is the major isomer due to a combination of electronic and steric effects, high temperatures can reduce this selectivity. Solution: Maintain strict temperature control. The initial addition of N-acetyl-p-toluidine to chlorosulfonic acid should be done slowly at a low temperature (e.g., 10-15°C) to manage the exotherm before heating to complete the reaction.[7] |
Question 2: My final product is a sticky oil or a gummy solid, not the expected crystalline powder. How can I resolve this?
Answer:
Obtaining an oily or impure product is typically due to the presence of unreacted starting material, the sulfonic acid byproduct from hydrolysis, or residual acid from the workup.
| Probable Cause | Recommended Solution & Explanation |
| Presence of Impurities | The sulfonic acid byproduct is particularly problematic as it can act as a contaminant that hinders crystallization. Solution: 1) Thorough Washing: After filtering the crude product, wash it extensively with large volumes of cold water. This helps remove any remaining water-soluble sulfonic acid and inorganic acids. 2) Recrystallization: This is the most effective method for purification. The crude product must be thoroughly dried before attempting recrystallization to prevent decomposition upon heating.[7] Suitable solvents include dry benzene or a chloroform/hexane mixture. The crude material is often only slightly soluble, so this step may require patience.[7] |
| Incomplete Drying | Trapped water or acid can give the product an oily appearance. Solution: After washing, press the crude product thoroughly on the filter to remove as much water as possible. Dry the solid under vacuum, preferably in a desiccator over a strong drying agent like P₂O₅. |
Section 3: Frequently Asked Questions (FAQs)
Question 1: What is the detailed reaction mechanism for the chlorosulfonation of 4-Acetamidotoluene?
Answer:
The reaction proceeds via a two-stage electrophilic aromatic substitution mechanism. Although it occurs in one pot, it's conceptually sequential.[6]
-
Sulfonation: The N-acetyl-p-toluidine (I) is first sulfonated by chlorosulfonic acid to form 5-acetamido-2-methylbenzenesulfonic acid (II). The electrophile is likely SO₃, which is present in equilibrium in chlorosulfonic acid. The bulky and strongly activating acetamido group, along with the methyl group, directs the substitution primarily to the position ortho to the methyl group.[12]
-
Chlorination: The resulting sulfonic acid (II) is then converted to the final sulfonyl chloride (III) by another equivalent of chlorosulfonic acid.[6][11] This step is generally slower than the initial sulfonation.[11]
Question 2: What is the optimal molar ratio of 4-Acetamidotoluene to Chlorosulfonic Acid?
Answer:
A significant excess of chlorosulfonic acid is required. A molar ratio of approximately 1:5 of the starting material to chlorosulfonic acid is commonly used.[7][11] The excess chlorosulfonic acid serves three crucial functions:
-
Reagent: It acts as both the sulfonating and chlorinating agent.
-
Solvent: It serves as the reaction medium, keeping the mixture stirrable.[6]
-
Dehydrating Agent: It consumes any trace amounts of moisture present.
While smaller amounts of chlorosulfonic acid can be used, this may require longer reaction times to achieve full conversion.[7]
Question 3: Are there alternative, milder reagents for this synthesis?
Answer:
While direct chlorosulfonation is the most common industrial method, concerns over its harshness have led to the exploration of alternatives for synthesizing sulfonyl chlorides in general. These often involve a two-step process: synthesizing the sulfonic acid first and then converting it to the sulfonyl chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to convert isolated sulfonic acids to sulfonyl chlorides.[13] However, for the direct conversion from the aromatic precursor, chlorosulfonic acid remains the most direct and widely cited reagent.[14]
Section 4: Optimized Experimental Protocol
This protocol is adapted from established procedures for similar compounds and is designed to maximize yield and purity.[7]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| N-acetyl-p-toluidine | 149.19 | 74.6 | 0.50 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 291.3 (165 mL) | 2.50 | 5.0 |
Step-by-Step Procedure:
-
Setup: In a certified fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize the evolved HCl gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (291.3 g, 2.50 mol). Begin stirring and cool the flask in an ice-water bath to 10-15°C.
-
Addition of Substrate: Add solid N-acetyl-p-toluidine (74.6 g, 0.50 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 20°C. Vigorous HCl evolution will occur.
-
Reaction: Once the addition is complete, remove the cooling bath and heat the reaction mixture in a water bath to 60-70°C. Maintain this temperature for 2 hours. The reaction is complete when the evolution of HCl gas subsides.[7]
-
Workup (Quenching): Prepare a 2 L beaker containing 1.5 kg of crushed ice and a small amount of water to create a stirrable slurry. In the fume hood, pour the warm, syrupy reaction mixture slowly and carefully in a thin stream into the ice slurry with vigorous stirring. A thick white precipitate will form.
-
Isolation: Collect the solid product by suction filtration using a large Büchner funnel to prevent clogging.[7]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Press the cake firmly on the funnel to remove excess water. Transfer the crude solid to a watch glass and dry under vacuum. The yield of crude product should be in the range of 95-105 g (81-90%).
-
Purification (Optional): For higher purity, the completely dry crude product can be recrystallized from a suitable dry solvent like chloroform or benzene.[7] The purified product should be colorless prisms with a melting point around 135-137°C.
Section 5: Visual Guides & Workflows
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Diagnostic flowchart for troubleshooting low product yield in the synthesis.
References
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
- King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 116(25), 11647–11657.
-
DuPont. (n.d.). Chlorosulfonic Acid: Personal Safety and First Aid. Retrieved from a source similar to [Link]
-
Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
- Ameduri, B. (2000). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents FR2795723A1.
- Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4006.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 734-739.
- Moody, C. J., & Sandham, D. A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Tan, S., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HSO3Cl and PCl5. Chemical Papers, 65(4), 510-518.
- Wang, Z., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2549.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Kadlik, J., et al. (2013). A New, Mild Preparation of Sulfonyl Chlorides. Synlett, 24(01), 79-82.
-
PrepChem. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Tan, S., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HSO3Cl and PCl5. ResearchGate. Retrieved from [Link]
- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352.
- Al-Janabi, K. F. (2014). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. International Journal of Research in Pharmacy and Chemistry, 4(2), 333-339.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Spivey, R. J. (Ed.). (2002). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- De, B., et al. (2000). Synthesis of benzo fused heterocyclic sulfonyl chlorides. Google Patents US6140505A.
- Patel, K. D., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 126-131.
- Moore, M. L., Miller, C. S., & Traynelis, V. J. (1955). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 35, 1.
- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 117-124.
- Yang, S., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Pest Management Science, 77(3), 1373-1381.
-
PrepChem. (n.d.). Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride. Retrieved from [Link]
- Guizhou Weihua Technology Co., Ltd. (2020). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. Google Patents CN111039829B.
- Erdmann, F., et al. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 13(8), 993-1001.
- Shanghai Fudan University. (2012). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents CN102351751A.
Sources
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- 2. info.veolianorthamerica.com [info.veolianorthamerica.com]
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- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. globalspec.com [globalspec.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- | 34684-43-0 [smolecule.com]
Technical Support Center: Reactions of 5-Acetamido-2-methylbenzenesulphonyl chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for experiments involving 5-Acetamido-2-methylbenzenesulphonyl chloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your synthetic work.
Introduction to the Reactivity of 5-Acetamido-2-methylbenzenesulphonyl chloride
5-Acetamido-2-methylbenzenesulphonyl chloride is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides. The reactivity of this molecule is governed by the electrophilic sulfur atom of the sulfonyl chloride group, which is susceptible to attack by a variety of nucleophiles. The substituents on the aromatic ring—the acetamido and methyl groups—also play a crucial role in modulating this reactivity.
The ortho-methyl group can introduce steric hindrance, which may slow down the reaction rate with bulky nucleophiles. However, studies on related arylsulfonyl chlorides have shown that ortho-alkyl groups can have a counterintuitive accelerating effect on nucleophilic substitution, potentially due to electronic factors influencing the geometry of the transition state.[1] The para-acetamido group is an electron-donating group through resonance, which can influence the electronic density of the aromatic ring and, to a lesser extent, the electrophilicity of the sulfonyl chloride.
This guide will delve into the common and uncommon side reactions that can occur when 5-Acetamido-2-methylbenzenesulphonyl chloride is reacted with various nucleophiles and provide practical solutions to mitigate these issues.
Troubleshooting Guide & FAQs
Section 1: Reactions with Amine Nucleophiles (Sulfonamide Formation)
The reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with primary and secondary amines is the most common application of this reagent, leading to the formation of sulfonamides.[2][3] However, several side reactions can lead to low yields and purification challenges.
Question 1: My reaction with a primary amine is giving a low yield of the desired sulfonamide and a significant amount of an unknown, less polar byproduct. What could be the issue?
Answer:
A common side reaction when using primary amines is the formation of a bis-sulfonated product, also known as a sulfonyl imide.[4] This occurs when the initially formed sulfonamide, which still possesses an acidic N-H proton, is deprotonated and reacts with a second molecule of the sulfonyl chloride.
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using an excess of the sulfonyl chloride. A 1:1 or a slight excess of the amine (1.1 equivalents) is recommended.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the reaction mixture containing the amine and a base. This helps to maintain a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Choice of Base: Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The base should be strong enough to deprotonate the ammonium salt formed but not so strong that it significantly deprotonates the resulting sulfonamide.[4]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
Question 2: I am reacting 5-Acetamido-2-methylbenzenesulphonyl chloride with a secondary amine, and the reaction is very sluggish, resulting in a low yield. What could be the problem?
Answer:
Slow reactions with secondary amines can be attributed to a combination of factors, including steric hindrance and the nucleophilicity of the amine. The ortho-methyl group on the sulfonyl chloride and bulky substituents on the secondary amine can sterically hinder the approach of the nucleophile to the electrophilic sulfur atom.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.
-
Prolonged Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration until the starting material is consumed.
-
Use of a Catalyst: In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the sulfonylation of sterically hindered or less nucleophilic amines.[5] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile or DMF can sometimes enhance the rate of reaction.
Section 2: Competing Hydrolysis and Reactions with Alcohols
Question 3: My overall yield is consistently low, and I notice a significant amount of a water-soluble byproduct. What is happening?
Answer:
Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards amines under standard conditions.[4][6] This is often the primary cause of low yields.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven- or flame-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Reagent Quality: Use freshly opened or properly stored 5-Acetamido-2-methylbenzenesulphonyl chloride. Over time, the reagent can hydrolyze upon exposure to air. The purity of the amine and base is also critical.
-
Order of Addition: Adding the amine to the reaction vessel before the sulfonyl chloride can be advantageous, as the amine is generally more nucleophilic than trace amounts of water.
Question 4: I am running my reaction in an alcohol-based solvent and observing an additional spot on my TLC plate. What could this be?
Answer:
When alcohols are used as solvents or are present as impurities, they can compete with the amine nucleophile and react with the sulfonyl chloride to form a sulfonate ester.[7][8][9]
Troubleshooting Steps:
-
Solvent Selection: Avoid using alcohol-based solvents unless the formation of a sulfonate ester is the desired outcome. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable solvents for sulfonamide synthesis.[4]
-
Purity of Reagents: Ensure that your amine and other reagents are free from alcohol impurities.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Diagram 1: Main Reaction and Common Side Reactions with a Primary Amine
Caption: Reaction pathways for 5-Acetamido-2-methylbenzenesulphonyl chloride with a primary amine.
Diagram 2: Troubleshooting Flowchart for Low Yield in Sulfonamide Synthesis
Caption: A step-by-step troubleshooting guide for low sulfonamide yields.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Key Parameters to Control |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and reagents; run under inert atmosphere.[4][6] | Moisture content |
| Bis-sulfonylation of primary amine | Slow addition of sulfonyl chloride; use slight excess of amine.[4] | Stoichiometry, addition rate | |
| Low reactivity of amine | Increase reaction temperature; add DMAP catalyst.[5] | Temperature, catalyst loading | |
| Multiple Products | Presence of alcohol impurity | Use non-alcoholic solvents; ensure reagent purity. | Solvent choice, impurity profile |
| Formation of sulfonyl imide | Adjust stoichiometry and addition rate. | Molar ratios of reactants |
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Purification techniques for 5-Acetamido-2-methylbenzenesulphonyl chloride
Welcome to the technical support resource for 5-Acetamido-2-methylbenzenesulphonyl chloride. This guide, designed for chemistry professionals, provides in-depth answers to common questions and robust troubleshooting strategies for the purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Acetamido-2-methylbenzenesulphonyl chloride?
The impurity profile of crude 5-Acetamido-2-methylbenzenesulphonyl chloride is heavily dependent on the synthetic route, typically the chlorosulfonation of N-(4-methylphenyl)acetamide. Common impurities include:
-
5-Acetamido-2-methylbenzenesulfonic acid: This is the primary and most common impurity, formed by the hydrolysis of the sulfonyl chloride group upon contact with water or atmospheric moisture.[1][2] Its presence is a key indicator of product degradation.
-
Isomeric Byproducts: Depending on the control of the reaction conditions, small amounts of other isomers can be formed.
-
Unreacted Starting Material: Residual N-(4-methylphenyl)acetamide may be present if the reaction has not gone to completion.
-
Residual Chlorosulfonic Acid: Though highly reactive, traces may persist, especially if the initial work-up is not thorough.[3][4]
-
Polymeric or Tarry Materials: Aggressive reaction conditions can lead to the formation of dark-colored, high-molecular-weight byproducts.[5]
Q2: How can I perform a quick initial purity assessment of my crude product?
A rapid assessment is crucial before committing to a large-scale purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica gel plate with an eluent system like 2:1 Hexane:Ethyl Acetate. The sulfonyl chloride should have a higher Rf value than its corresponding sulfonic acid, which will often streak or remain at the baseline. Unexpected spots can indicate other impurities.[6]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 125°C) suggests high purity.[7] A broad melting range or a significantly depressed value indicates the presence of impurities.[8]
-
¹H NMR Spectroscopy: A quick NMR spectrum in an anhydrous deuterated solvent (like CDCl₃) can be very informative. The presence of the sulfonic acid will be visible, and integration can provide a rough estimate of purity. It is the most definitive method for structural confirmation and purity assessment alongside chromatographic techniques.[8][9]
Q3: What are the critical handling and storage precautions for this compound?
5-Acetamido-2-methylbenzenesulphonyl chloride is a reactive sulfonyl chloride and is highly sensitive to moisture.
-
Handling: Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid.[1]
Purification Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Issue 1: The product "oils out" or fails to crystallize during recrystallization.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent System | Screen a range of solvent/anti-solvent systems (e.g., Chloroform/Hexane, Ethyl Acetate/Hexane, Toluene). | The ideal system is one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below, promoting crystal formation over amorphous precipitation. |
| Cooling Too Rapidly | Allow the heated solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator. | Rapid cooling can lead to supersaturation and precipitation of an amorphous oil. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. |
| Solution is Too Concentrated | Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is achieved before attempting to cool again. | High concentrations can inhibit crystal lattice formation and favor precipitation. |
| Presence of Tarry Impurities | Perform a hot filtration of the dissolved crude product through a small plug of Celite or activated charcoal before cooling. | Insoluble or polymeric impurities can act as crystallization inhibitors. Removing them provides a cleaner matrix for crystal growth. |
Issue 2: The final product is discolored (yellow, brown, or black).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Thermal Decomposition | Avoid prolonged heating during recrystallization. If using column chromatography, do not let the compound sit on the column for an extended period. | Sulfonyl chlorides can be thermally sensitive, leading to decomposition and the formation of colored byproducts.[5] |
| Oxidative Impurities | Treat the solution of the crude product with a small amount of activated charcoal during the recrystallization process. | Activated charcoal has a high surface area and can effectively adsorb colored impurities. |
| Acid-Catalyzed Degradation | Ensure all residual strong acids from the synthesis are quenched and removed during the initial work-up before attempting purification. | The presence of acid can catalyze decomposition, especially at elevated temperatures. |
Issue 3: Significant presence of 5-Acetamido-2-methylbenzenesulfonic acid in the final product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis during Work-up | When performing an aqueous work-up, use ice-cold water or brine and minimize the contact time. Separate the organic layer as quickly as possible.[1][2] Dry the organic solvent extract thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent removal. | The rate of hydrolysis is temperature-dependent. Cold conditions and minimizing exposure to the aqueous phase reduce the extent of this side reaction.[10] |
| Use of Protic Solvents | For purification, prioritize aprotic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Hexane, Toluene). Avoid alcohols or wet acetonitrile. | Protic solvents can react with the highly electrophilic sulfonyl chloride group, leading to degradation. |
| Atmospheric Moisture | Dry glassware thoroughly in an oven before use. Conduct purification steps, especially solvent removal and final product handling, under an inert atmosphere if possible. | The compound's hygroscopic nature means it will readily react with moisture from the air. |
Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for the purification and analysis of 5-Acetamido-2-methylbenzenesulphonyl chloride.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of 5-Acetamido-2-methylbenzenesulphonyl chloride in reaction solvents
Introduction
Welcome to the technical support guide for 5-Acetamido-2-methylbenzenesulphonyl chloride (CAS No. 13632-07-0). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this reagent during their synthetic work. Due to its unique molecular structure, featuring both polar functional groups and a substituted aromatic ring, achieving sufficient concentration in common reaction solvents can be a significant hurdle. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you overcome these challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is 5-Acetamido-2-methylbenzenesulphonyl chloride poorly soluble in many common organic solvents?
Answer: The solubility behavior of this compound is a direct consequence of its molecular architecture. Several factors contribute to its low solubility:
-
High Polarity: The presence of the sulfonyl chloride (-SO₂Cl) and the acetamido (-NHCOCH₃) groups makes the molecule quite polar. The acetamido group, in particular, can act as both a hydrogen bond donor and acceptor.
-
Crystalline Structure: In its solid state, the molecules are likely arranged in a stable crystal lattice. The strong intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding, require a significant amount of energy to overcome. A suitable solvent must effectively solvate the individual molecules to disrupt this lattice energy.
-
Structural Rigidity: The substituted benzene ring provides a rigid scaffold, which can favor efficient packing in the solid state, further increasing the lattice energy that must be overcome for dissolution.
Essentially, a successful solvent must have the right balance of polarity to interact favorably with the functional groups without being so reactive that it decomposes the reagent.
Q2: What are the recommended initial solvents for dissolving 5-Acetamido-2-methylbenzenesulphonyl chloride?
Answer: The primary consideration is to use an aprotic solvent to avoid solvolysis of the highly reactive sulfonyl chloride group. Reactions with protic solvents like water or alcohols will lead to the formation of the corresponding sulfonic acid or ester, consuming your starting material.[1][2]
Based on empirical data from analogous compounds and general principles of solubility, we recommend starting with the following aprotic solvents.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (20°C) | Rationale & Key Considerations |
| Dichloromethane (DCM) | Chlorinated | 39.6 | 9.1 | Often the best starting point. Its polarity is suitable for many sulfonyl chlorides, and its low boiling point facilitates easy removal post-reaction.[3][4] |
| Chloroform | Chlorinated | 61.2 | 4.8 | Similar to DCM, can be effective. Its higher boiling point may be useful for reactions requiring gentle heating.[5] |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | 37.5 | A more polar option that can enhance solubility. Ensure it is rigorously anhydrous, as trace water can be problematic. |
| Tetrahydrofuran (THF) | Ethereal | 66 | 7.6 | A good general-purpose solvent. Must be anhydrous. Be aware of potential peroxide formation. |
| 1,4-Dioxane | Ethereal | 101 | 2.2 | A higher-boiling ethereal solvent. Can be effective, but its lower polarity may be a disadvantage. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Use with caution. While its high polarity can be excellent for solubility, it can sometimes promote side reactions or complicate workups due to its high boiling point. |
Solvent property data sourced from multiple publicly available databases.[6][7]
Q3: I've tried the recommended solvents with limited success. What troubleshooting steps should I take next?
Answer: If you are still facing solubility issues, a systematic approach is necessary. The following workflow provides several techniques to enhance dissolution. It is critical to apply these steps logically, starting with the least aggressive methods.
1. Gentle Heating: The melting point of 5-Acetamido-2-methylbenzenesulphonyl chloride is approximately 142-145°C.[1] Therefore, gently warming the solvent/reagent mixture to 40-60°C is a safe and effective way to increase the rate and extent of dissolution. This provides thermal energy to help break the crystal lattice structure. Always heat under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
2. Sonication: Using an ultrasonic bath can provide localized energy to break up solid aggregates and accelerate the dissolution process without needing to increase the bulk temperature significantly.
3. Co-Solvent Systems: If a single solvent is ineffective, a mixture of two miscible solvents can be surprisingly effective. A common strategy is to mix a primary solvent where the compound has moderate solubility (like Dichloromethane) with a more polar co-solvent (like Acetonitrile). This can disrupt the solvation shell and improve overall solubility. Experiment with different ratios (e.g., 9:1, 4:1, 1:1 DCM:ACN).
4. Running the Reaction as a Slurry: In some cases, complete dissolution is not required. If the reagent is highly reactive, the reaction can often be run as a heterogeneous slurry. As the dissolved portion of the reagent reacts, more will slowly dissolve to maintain the equilibrium (Le Chatelier's principle), eventually driving the reaction to completion. This requires efficient stirring to ensure good mass transfer.
Q4: How does the choice of solvent impact the stability and reactivity of the sulfonyl chloride group?
Answer: This is a critical consideration. The sulfonyl chloride functional group is a potent electrophile. The solvent is not merely a medium for dissolution; it is a participant in the chemical environment that can influence reaction pathways.
The primary competing reaction is solvolysis , where the solvent molecule itself acts as a nucleophile, attacking the electrophilic sulfur atom. For sulfonyl chlorides, this often proceeds via a concerted SN2-like mechanism.
-
Protic Solvents (Water, Alcohols, Primary/Secondary Amines): These are nucleophilic and will readily react with the sulfonyl chloride. They should be strictly avoided unless the solvolysis product is the desired outcome.
-
Aprotic Solvents (DCM, THF, Hexane): These are non-nucleophilic and are considered safe for reactions involving sulfonyl chlorides.
-
Special Case: Pyridine: Pyridine is sometimes used as both a solvent and a basic catalyst in sulfonamide formations.[8] It reacts with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then readily attacked by the amine nucleophile. While effective, this changes the reaction mechanism and should be used deliberately.
The rate of solvolysis and the reaction mechanism can be quantitatively described by the extended Grunwald-Winstein equation , which correlates reaction rates to solvent nucleophilicity and ionizing power. The key takeaway for the practicing chemist is that maintaining an anhydrous, aprotic environment is paramount for preserving the integrity of the sulfonyl chloride.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol provides a systematic method for quickly evaluating the solubility of 5-Acetamido-2-methylbenzenesulphonyl chloride in a range of solvents.
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
Anhydrous-grade candidate solvents (e.g., Dichloromethane, Acetonitrile, THF, Chloroform)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Heat gun or temperature-controlled heating block
Procedure:
-
Accurately weigh 10 mg of 5-Acetamido-2-methylbenzenesulphonyl chloride into four separate, dry vials.
-
Add a small stir bar to each vial.
-
To the first vial, add the first candidate solvent (e.g., Dichloromethane) dropwise via syringe, up to 0.2 mL (Targeting a concentration of 50 mg/mL).
-
Cap the vial and stir vigorously at room temperature for 2-3 minutes. Observe for dissolution.
-
If the solid persists, vortex the vial for 30 seconds.
-
If the solid still persists, continue adding solvent in 0.2 mL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached (a concentration of 10 mg/mL). Record the volume required for complete dissolution.
-
If the compound is still not fully dissolved at 10 mg/mL, gently warm the vial to 40°C using a heating block and observe any changes.
-
Repeat steps 3-7 for each candidate solvent in the remaining vials.
-
Document your observations in a table to compare the solvents and determine the most effective one for your desired reaction concentration.
References
-
D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. Available from: [Link]
-
PubChem. (n.d.). 5-Acetylamino-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Tiyaboonchai, W., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Latin American Journal of Pharmacy, 34(9), 1765-74. Available from: [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]
-
Patel, H., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 112-116. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. Retrieved from [Link]
- Google Patents. (2019). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
-
Reich, H. J. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. University of Wisconsin. Retrieved from [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.ca [fishersci.ca]
- 3. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Acetamido-2-methylbenzenesulphonyl chloride
Welcome to the technical support guide for the synthesis and optimization of 5-Acetamido-2-methylbenzenesulphonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into this important chemical transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can execute this synthesis with confidence and troubleshoot effectively.
The primary route to synthesizing 5-Acetamido-2-methylbenzenesulphonyl chloride is the electrophilic aromatic substitution of 4-acetamidotoluene (N-acetyl-p-toluidine) using chlorosulfonic acid. The acetylamino group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, sulfonation occurs at one of the ortho positions relative to the acetylamino group.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride?
The synthesis involves the direct chlorosulfonation of 4-acetamidotoluene with an excess of chlorosulfonic acid. The reaction proceeds in two stages: an initial sulfonation to form the sulfonic acid intermediate, followed by conversion to the sulfonyl chloride.
Reaction: 4-Acetamidotoluene + Chlorosulfonic Acid (excess) → 5-Acetamido-2-methylbenzenesulphonyl chloride + Sulfuric Acid + Hydrogen Chloride
A continuous flow method highlights a two-stage thermal approach: a lower temperature for the initial sulfonation to ensure regioselectivity, followed by a higher temperature to drive the formation of the sulfonyl chloride from the sulfonic acid intermediate[1].
Q2: What are the most critical safety precautions when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive chemical that demands strict safety protocols.[2][3]
-
Violent Reaction with Water: It reacts explosively with water or even moist air, releasing large quantities of heat and toxic fumes of hydrogen chloride (HCl) and sulfuric acid (H₂SO₄).[3][4][5] All glassware must be scrupulously oven-dried, and the reaction must be conducted under a moisture-free atmosphere (e.g., nitrogen or argon).
-
Corrosivity: Contact can cause severe chemical and thermal burns to the skin and eyes.[2][3] Vapors are extremely irritating to the respiratory tract and can cause delayed lung injury.[3]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).
-
Quenching: The quenching of excess chlorosulfonic acid must be performed slowly and carefully by pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring in a fume hood.[6]
Q3: How can I confirm the identity and purity of my final product?
A combination of techniques is recommended for full characterization:
-
Melting Point: A sharp melting point close to the literature value (e.g., 125°C for the related 2-acetamido-5-methylbenzenesulfonyl chloride) indicates high purity.[7] A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods to confirm the structure. The spectra should show characteristic peaks for the acetyl group, the methyl group, and the aromatic protons with the correct splitting patterns and integration.
-
Chromatography (TLC/HPLC): Thin-layer chromatography can be used to monitor reaction progress and assess the purity of the final product against the starting material. High-performance liquid chromatography (HPLC) provides a quantitative measure of purity.[8][9][10]
Core Synthesis Protocol
This protocol is adapted from established procedures for the chlorosulfonation of acetanilides.[6][11]
Materials:
-
4-Acetamidotoluene (N-acetyl-p-toluidine)
-
Chlorosulfonic acid (ClSO₃H), freshly distilled recommended[6]
-
Crushed ice
-
Chloroform or Benzene (for recrystallization)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Mechanical stirrer
-
Dropping funnel or powder funnel
-
Thermometer
-
Gas outlet/trap for HCl gas[6]
-
Cooling bath (ice-water or water bath)
Experimental Workflow Diagram
Caption: Overall experimental workflow for synthesis.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a powder funnel. Ensure all glassware is completely dry.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the starting material).[6][11]
-
Initial Cooling: Begin stirring and cool the chlorosulfonic acid to 10-15°C using a water bath.[6]
-
Substrate Addition: Add 4-acetamidotoluene (1 equivalent) in small portions through the powder funnel over 15-20 minutes. The rate of addition must be controlled to maintain the internal temperature below 20°C. Vigorous evolution of HCl gas will occur.[6]
-
Reaction Completion: Once the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70°C for 1-2 hours. The reaction is typically complete when the evolution of HCl gas subsides.[6]
-
Quenching: Cool the syrupy reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and a small amount of water. Very slowly and with efficient stirring, pour the reaction mixture onto the ice.[6] This step is highly exothermic and must be done with extreme caution in a fume hood.
-
Isolation: The solid sulfonyl chloride product will precipitate. Collect the crude product by suction filtration and wash it thoroughly with cold water to remove residual acids.[6]
-
Purification: Dry the crude product completely. For higher purity, recrystallize the solid from a suitable dry solvent, such as chloroform or benzene.[6][12] Filter the purified crystals and dry them under vacuum.
Troubleshooting Guide
Problem Area: Low or No Yield
Q: My reaction yield is critically low, or I recovered no solid product. What are the most likely causes?
A low yield is one of the most common issues. The cause can usually be traced to reagent quality, moisture contamination, or improper temperature control.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Chlorosulfonic acid and the sulfonyl chloride product are both highly sensitive to water. Moisture will decompose the reagent and hydrolyze the product into the corresponding sulfonic acid, which is water-soluble and will be lost during workup.[4][5] | Ensure all glassware is oven- or flame-dried. Use a fresh, high-quality grade of chlorosulfonic acid. Run the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | The reaction may not have gone to completion. The conversion of the sulfonic acid intermediate to the sulfonyl chloride requires sufficient thermal energy and time.[1][6] | Ensure the reaction is heated to the recommended temperature (60-70°C) for the full duration (1-2 hours) after the initial addition is complete. Monitor HCl evolution; its cessation is a good indicator of completion.[6] |
| Poor Quality Reagents | The starting 4-acetamidotoluene may be impure, or the chlorosulfonic acid may be old and partially decomposed. | Use a recrystallized or high-purity starting material. It is recommended to use a fresh bottle of chlorosulfonic acid or to distill it prior to use.[6] |
| Sub-optimal Stoichiometry | An insufficient excess of chlorosulfonic acid may lead to incomplete conversion, leaving unreacted starting material or the sulfonic acid intermediate. | Use at least 4-5 molar equivalents of chlorosulfonic acid to act as both the reagent and the solvent, driving the equilibrium towards the desired product.[6][11] |
Q: I isolated a white solid, but it's completely soluble in water. What happened?
You have likely isolated 5-acetamido-2-methylbenzenesulfonic acid. This occurs when the final sulfonyl chloride product is hydrolyzed back to the sulfonic acid during the workup phase. This can be caused by:
-
Excessive Water in Workup: Using too much water or allowing the quench slurry to become too warm can promote hydrolysis.
-
Prolonged Contact with Aqueous Media: The crude product should be filtered and washed relatively quickly after precipitation.
To avoid this, ensure the ice bath for quenching is kept cold and that the product is not left in the acidic aqueous filtrate for an extended period.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yield.
Problem Area: Product Purity & Contamination
Q: My final product is a dark, oily, or tar-like substance instead of a crystalline solid. What went wrong?
This issue typically points to excessive reaction temperatures or side reactions.
-
Overheating during Addition: If the temperature during the addition of 4-acetamidotoluene exceeds 20-25°C, side reactions such as charring or polysulfonation can occur. Chlorosulfonic acid can also act as a chlorinating agent at high temperatures.[13]
-
Overheating during Heating Step: Heating the reaction mixture too high (e.g., >80°C) or for too long can cause decomposition of the product.
-
Impure Starting Material: Impurities in the 4-acetamidotoluene can lead to side products that form oils.
Solution: Strictly adhere to the temperature control outlined in the protocol. Ensure your starting material is pure. If you obtain an oil, attempt to triturate it with cold water or an appropriate anti-solvent to induce crystallization. If that fails, purification by column chromatography may be necessary.[14][15]
Q: The melting point of my product is broad and significantly lower than the expected value. What are the likely impurities?
A broad and low melting point is a classic sign of impurity.
-
Residual Sulfonic Acid: The most common impurity is the corresponding sulfonic acid due to incomplete reaction or hydrolysis during workup.
-
Unreacted Starting Material: If the reaction was incomplete, residual 4-acetamidotoluene will be present.
-
Isomeric Impurities: While the directing effects are strong, minor amounts of other isomers could potentially form.
Solution: The best solution is recrystallization from a suitable dry solvent to remove these impurities.[6] Washing the crude product thoroughly with cold water during filtration is also crucial to remove any water-soluble sulfonic acid.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2023, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
-
Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved December 12, 2023, from [Link]
-
Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid - GlobalSpec. (n.d.). GlobalSpec. Retrieved December 12, 2023, from [Link]
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (1938). Journal of the American Chemical Society, 60(6), 1486–1487.
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved December 12, 2023, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved December 12, 2023, from [Link]
-
Chlorosulfonic acid. Powerful lachrymator. (2022, May 20). YouTube. Retrieved December 12, 2023, from [Link]
-
CSA - Richman Chemical Inc. (n.d.). Richman Chemical Inc. Retrieved December 12, 2023, from [Link]
- A New, Mild Preparation of Sulfonyl Chlorides. (2017).
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research, 59(2), 134-138.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(6), 1146-1153.
-
Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved December 12, 2023, from [Link]
-
2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE - LookChem. (n.d.). LookChem. Retrieved December 12, 2023, from [Link]
- CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents. (n.d.). Google Patents.
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2016). Semantic Scholar. Retrieved December 12, 2023, from [Link]
- Two Spectrophotometric Methods for the Assay of Benzalkonium Chloride in Bandage Samples. (2013).
- Two Spectrophotometric Methods for the Assay of Benzalkonium Chloride in Bandage Samples | Scilit. (2013). Scilit.
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- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE|lookchem [lookchem.com]
- 8. Buy Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- | 34684-43-0 [smolecule.com]
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- 14. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with 5-Acetamido-2-methylbenzenesulphonyl chloride
Welcome to the technical support guide for 5-Acetamido-2-methylbenzenesulphonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in the synthesis of sulfonamides and other derivatives. Unexpected byproducts can compromise yield, purity, and project timelines. This guide provides in-depth, field-proven insights into identifying, preventing, and troubleshooting these challenges, ensuring the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during reactions with 5-Acetamido-2-methylbenzenesulphonyl chloride.
Q1: My TLC plate shows a prominent spot at the baseline that wasn't in my starting material. What is it? A: A highly polar, baseline spot is the classic signature of 5-acetamido-2-methylbenzenesulfonic acid. This is the hydrolysis product of your starting sulfonyl chloride. Sulfonyl chlorides are highly electrophilic and react readily with ambient or residual moisture in your reaction setup.[1][2] This is, by far, the most common byproduct.
Q2: The reaction is very slow, and after several hours, I still have a significant amount of unreacted starting material. What's going wrong? A: Several factors could be at play. First, ensure your amine nucleophile is sufficiently reactive and that any protecting groups are not excessively hindering. Second, the choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) is common, but a nucleophilic catalyst like pyridine may be required for less reactive amines.[3] Ensure you are using at least a stoichiometric equivalent of base to neutralize the HCl generated during the reaction.[3] Finally, confirm the quality of your 5-Acetamido-2-methylbenzenesulphonyl chloride; if it has degraded through hydrolysis, its reactivity will be diminished.
Q3: I've isolated a byproduct that is much less polar than my desired sulfonamide. What could it be? A: This is less common, but one possibility is the formation of a sulfene intermediate, especially under strongly basic conditions with sulfonyl chlorides that have alpha-hydrogens. However, for an aromatic sulfonyl chloride like this, a more likely scenario for a non-polar byproduct could involve an unexpected reaction with the solvent or an impurity. Another possibility, though it would likely be more polar, is the formation of a disulfonamide if the newly formed sulfonamide N-H is deprotonated and reacts with another equivalent of the sulfonyl chloride.
Q4: How can I definitively identify the byproducts I'm seeing? A: A combination of analytical techniques is recommended.
-
Mass Spectrometry (LC-MS): This is the most powerful tool for getting the molecular weight of the main product and any impurities, giving you immediate clues to their identity.
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR can confirm the formation of the sulfonamide N-H bond and identify the sulfonic acid byproduct by the absence of the SO₂Cl group and potential shifts in aromatic protons.
-
FT-IR Spectroscopy: Look for the characteristic symmetric and asymmetric S=O stretches of the sulfonamide (typically around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹) and the disappearance of the S-Cl stretch from the starting material.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific byproduct-related issues.
Issue 1: Dominant Formation of 5-Acetamido-2-methylbenzenesulfonic Acid (Hydrolysis)
The sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[1] This reaction is often faster than the desired reaction with the intended amine nucleophile if proper precautions are not taken.
Causality & Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, leading to the displacement of the chloride ion and formation of the corresponding sulfonic acid. This process is often autocatalytic as the HCl generated can protonate the starting amine, reducing its nucleophilicity.
Prevention Protocol:
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator.
-
Solvents & Reagents: Use anhydrous solvents from a sealed bottle or a solvent purification system. Ensure your amine and base (e.g., triethylamine) are dry.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction.
-
Order of Addition: Add the sulfonyl chloride (as a solid or a solution in anhydrous solvent) slowly and in a controlled manner to the stirred solution of the amine and base.[4] This keeps the concentration of the water-sensitive reagent low at any given time.
Remediation: If hydrolysis has occurred, the resulting sulfonic acid is typically highly water-soluble. During the aqueous workup, it can be separated from the desired organic-soluble sulfonamide product by partitioning between an organic solvent (like Ethyl Acetate or DCM) and a dilute basic solution (e.g., saturated sodium bicarbonate). The sulfonamide will remain in the organic layer, while the sulfonic acid salt will move to the aqueous layer.
Issue 2: Formation of Over-Sulfonylated or Dimeric Byproducts
In some cases, particularly with primary amines, the initially formed sulfonamide can be deprotonated by the base and act as a nucleophile itself, reacting with another molecule of the sulfonyl chloride to form a disulfonamide.
Causality & Mechanism: R-NH₂ + Ar-SO₂Cl → R-NH-SO₂-Ar R-NH-SO₂-Ar + Base → [R-N⁻-SO₂-Ar] [R-N⁻-SO₂-Ar] + Ar-SO₂Cl → R-N(SO₂-Ar)₂
Prevention Protocol:
-
Temperature Control: Run the reaction at a low temperature (0°C to room temperature). This disfavors the second, slower reaction.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react with the product.
-
Controlled Addition: As mentioned before, the slow, portion-wise addition of the sulfonyl chloride to the amine solution is crucial.[4] This maintains a high concentration of the more nucleophilic primary amine compared to the sulfonamide product.
Remediation: These byproducts are often close in polarity to the desired product. Careful column chromatography on silica gel is typically required for separation.
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting Decision Tree.
Section 3: Protocols and Data
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a reliable starting point for the reaction of 5-Acetamido-2-methylbenzenesulphonyl chloride with a generic primary amine.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 5-Acetamido-2-methylbenzenesulphonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 30 minutes using a syringe pump or a dropping funnel.
-
Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.[5]
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Data Tables
Table 1: Common Reaction Parameters
| Parameter | Selection & Rationale |
| Solvent | DCM, THF, Acetonitrile: Aprotic solvents that do not react with the sulfonyl chloride. DCM is often preferred for its ease of removal.[6] |
| Base | Triethylamine (TEA): A non-nucleophilic base to scavenge HCl.[5] Pyridine: Can act as a nucleophilic catalyst, useful for less reactive amines. Also serves as the solvent in some procedures.[7] Na₂CO₃/K₂CO₃: Inorganic bases used in biphasic or slurry conditions, often requiring longer reaction times.[3][8] |
| Temperature | 0°C to Room Temperature: Standard conditions. Lower temperatures minimize side reactions. Elevated temperatures may be needed for hindered or unreactive substrates but increase the risk of byproducts. |
Table 2: Analytical Characterization of Key Species
| Compound | TLC Rf (Typical) | Key ¹H NMR Signal (DMSO-d₆) | Expected Mass (M+H)⁺ |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | ~0.6 (50% EtOAc/Hex) | ~10.2 ppm (s, 1H, NH) | 248.0 m/z |
| 5-Acetamido-2-methylbenzenesulfonic acid | ~0.0 (Baseline) | ~10.1 ppm (s, 1H, NH) | 230.1 m/z |
| Generic Sulfonamide Product | ~0.4 (50% EtOAc/Hex) | ~10.3 ppm (s, 1H, NHCO), ~8.0 ppm (t, 1H, NHSO₂) | Varies with amine |
Visualization: Reaction Pathways
This diagram illustrates the desired reaction versus the primary side reaction.
Caption: Desired vs. Hydrolysis Reaction Pathways.
References
-
King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- Ameduri, B., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]
-
Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]
-
Wang, Z., et al. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. [Link]
-
Prakash, G. K. S., et al. (2005). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Link]
-
Wang, Z., et al. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
-
Slideshare. (2016). Analysis of sulfonamides. Slideshare. [Link]
-
Wang, Z., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Procter, L. (2013). The Synthesis of Functionalised Sulfonamides. CORE. [Link]
-
Bilandžić, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods. [Link]
-
ResearchGate. (1943). Simple Tests for Identification of Sulfonamides. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride. PrepChem.com. [Link]
-
ResearchGate. (2020). Development of an Analysis Method for Determination of Sulfonamides and Their Five Acetylated Metabolites in Baby Foods. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Acetylamino-2-methoxybenzenesulfonyl chloride. PubChem. [Link]
-
Tuchinda, P., et al. (2022). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal. [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
-
ResearchGate. (2025). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
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- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Scaling the Synthesis of 5-Acetamido-2-methylbenzenesulphonyl Chloride
Technical Support Center: 5-Acetamido-2-methylbenzenesulphonyl chloride Reaction Work-up
This guide provides advanced troubleshooting for researchers, scientists, and drug development professionals engaged in reactions utilizing 5-Acetamido-2-methylbenzenesulphonyl chloride. The following content moves beyond standard protocols to address the nuanced challenges encountered during the critical work-up phase, ensuring higher purity, improved yield, and reproducible outcomes.
Core Principles: The Chemistry of the Work-up
Understanding the work-up of 5-Acetamido-2-methylbenzenesulphonyl chloride hinges on the chemistry of the sulfonyl chloride functional group and its primary byproduct, the corresponding sulfonic acid.
-
The Target Reaction: The sulfonyl chloride is an electrophile, designed to react with nucleophiles (e.g., amines, alcohols) to form stable sulfonamides or sulfonate esters.
-
The Competing Reaction (Hydrolysis): The primary challenge during an aqueous work-up is the hydrolysis of the unreacted sulfonyl chloride starting material into the highly polar and water-soluble 5-acetamido-2-methylbenzenesulfonic acid. While aryl sulfonyl chlorides are generally more hydrolytically stable than their alkyl counterparts, significant losses can still occur, especially under non-optimal conditions.[1][2]
-
Separation Strategy: A successful work-up hinges on exploiting the differential solubility and acidity of three key components:
-
The Desired Product (e.g., a Sulfonamide): Typically a neutral, organic-soluble compound.
-
Unreacted Sulfonyl Chloride: A neutral, organic-soluble compound.
-
The Sulfonic Acid Byproduct: An acidic, water-soluble salt (under basic conditions).
-
Frequently Asked Questions & Troubleshooting Guide
Q1: After quenching my reaction and performing an extraction, I'm left with a persistent oil or gummy solid instead of the expected crystalline product. What is the likely cause?
A1: This is a classic sign of incomplete removal of the sulfonic acid byproduct. While the sulfonyl chloride starting material is crystalline (MP ~125 °C), its hydrolysis product, 5-acetamido-2-methylbenzenesulfonic acid, is highly polar and can retain water or residual solvent, preventing the crystallization of your desired product.
Causality & Troubleshooting Steps:
-
Insufficient Basicity: Relying solely on a water wash is often inadequate. The sulfonic acid is a strong acid and requires a basic wash to be effectively deprotonated into its highly water-soluble salt form.
-
Solution: During your aqueous work-up, include a wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution.[3] Vigorous stirring is essential to maximize the interface between the organic and aqueous layers, ensuring complete neutralization.[1]
-
-
Incomplete Phase Separation: The presence of the sulfonic acid salt can sometimes lead to the formation of emulsions during extraction.
-
Solution: If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break the emulsion. Allow the layers to separate fully before proceeding.
-
-
Residual Chlorinated Solvents: Solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and may trap impurities, resulting in an oil.[3]
-
Solution: After concentrating the organic layer on a rotary evaporator, place the flask under high vacuum for several hours to remove trace solvents. If the product is still an oil, consider re-dissolving it in a minimal amount of a suitable solvent (e.g., ethyl acetate) and attempting to precipitate it by adding a non-polar solvent like hexanes.
-
Q2: My post-work-up analysis (TLC, ¹H NMR) shows a significant amount of unreacted 5-Acetamido-2-methylbenzenesulphonyl chloride. My standard aqueous quench isn't working.
A2: This indicates that the hydrolytic stability of the aryl sulfonyl chloride is preventing its complete removal by simple water or bicarbonate washing.[1] The steric hindrance from the ortho-methyl group and the electronic nature of the acetamido group contribute to this stability.
Causality & Troubleshooting Steps:
-
Insufficient Quenching Time/Efficiency: Passive hydrolysis can be slow.
-
Solution 1 (Enhanced Hydrolysis): Increase the stirring time and intensity during the bicarbonate wash to accelerate hydrolysis.
-
Solution 2 (Nucleophilic Pre-Quench): Before the main aqueous work-up, add a small amount of a simple, highly reactive nucleophile to the reaction mixture. This converts the unreacted sulfonyl chloride into a new, more easily separable species.[1] For example, adding a few equivalents of methanol will form the corresponding methyl sulfonate ester, which can then be removed chromatographically.
-
-
Product and Starting Material Co-elution: The polarity of the starting material and the desired product might be too similar for effective separation by extraction alone.
-
Solution (Scavenger Resins): For high-purity requirements or when chromatographic separation is difficult, consider using a scavenger resin. Amine-functionalized resins (e.g., piperazine- or tris(2-aminoethyl)amine-functionalized polystyrene) are highly effective at covalently binding to and removing excess sulfonyl chloride from the organic solution. This is particularly useful for water-sensitive products or parallel synthesis applications.[1]
-
Q3: My product yield is significantly lower than expected, and I suspect it's being lost during the work-up. How can I prevent this?
A3: Significant yield loss during the work-up of sulfonyl chloride reactions is often due to the hydrolysis of the desired product itself, especially if the product is also a sulfonyl chloride or another hydrolytically sensitive molecule. The most common cause is performing the quench at room temperature or for an extended period.[4]
Causality & Troubleshooting Steps:
-
Hydrolysis of the Product: The conditions that hydrolyze the starting material can also hydrolyze your product. This is a major issue in large-scale syntheses where work-up times are longer.[4]
-
Solution 1 (Cold & Fast Work-up): The rate of hydrolysis is highly temperature-dependent. Perform the entire aqueous work-up at low temperatures (0-5 °C). Quench the reaction mixture by pouring it slowly into a vigorously stirred flask containing a mixture of ice and the quenching solution (e.g., cold saturated NaHCO₃). Perform all subsequent washes and extractions quickly with ice-cold solutions.[5][6]
-
Solution 2 (Precipitation/Filtration): If your desired product is a solid with low aqueous solubility, you can use this to your advantage. Pouring the reaction mixture into a large volume of cold water can cause the product to precipitate out of the solution.[4][7] The low solubility of the solid in the aqueous medium protects it from rapid hydrolysis. The solid can then be collected by vacuum filtration, washed with cold water, and dried.[4][6] This method is often safer, more scalable, and generates less effluent.[7]
-
Data Presentation: Physicochemical Properties
Understanding the properties of the key species is crucial for designing an effective separation strategy.
| Compound | Structure | M.W. ( g/mol ) | Typical State | Polarity | Acidity |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | Cc1ccc(cc1S(=O)(=O)Cl)NC(=O)C | 247.70 | Crystalline Solid | Moderate | N/A (Electrophile) |
| 5-Acetamido-2-methylbenzenesulfonic acid | Cc1ccc(cc1S(=O)(=O)O)NC(=O)C | 229.25 | Oily Solid / Hygroscopic | High | Strong Acid |
| Example Product: N-Benzyl-5-acetamido-2-methylbenzenesulfonamide | Cc1ccc(cc1S(=O)(=O)NCc2ccccc2)NC(=O)C | 320.40 | Crystalline Solid | Moderate | Weakly Acidic (N-H) |
Experimental Protocols
Protocol 1: Standard Cold Aqueous Quench and Extraction
This protocol is suitable for organic-soluble, water-insensitive products when the starting material must be removed via hydrolysis.
-
Preparation: In a separate flask, prepare a quench solution of saturated aqueous sodium bicarbonate and cool it in an ice bath to 0-5 °C.
-
Quenching: Slowly add the crude reaction mixture to the vigorously stirred, cold bicarbonate solution via an addition funnel. Maintain the temperature of the quenching mixture below 10 °C. Caution: Gas (CO₂) evolution may occur.
-
Extraction: Once the addition is complete, continue stirring for 15-30 minutes at low temperature. Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, DCM) (2 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash sequentially with:
-
Ice-cold 1 M HCl (if the product is neutral and unreacted amine starting material is present).
-
Ice-cold water.
-
Ice-cold brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Work-up by Precipitation and Filtration
This is the preferred method for solid products with low aqueous solubility to minimize hydrolytic losses.[4][7]
-
Preparation: Place a large volume of ice-cold water (approx. 10-20 times the volume of the reaction mixture) in a beaker with vigorous mechanical stirring.
-
Precipitation: Slowly pour the crude reaction mixture into the cold water. A solid should precipitate immediately.
-
Isolation: Continue stirring the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate runs at a neutral pH (check with pH paper).
-
Drying: Dry the solid product under high vacuum. A vacuum oven at a temperature below 40 °C can be used to accelerate drying.[6]
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common work-up issues.
Caption: Troubleshooting Decision Tree for Work-up Issues.
References
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. ACS Publications. Retrieved from [Link]
- Xu, J., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(10), 3241-3258.
- Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(36), 7473-7484.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information document.
- Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
-
O'Brien, A. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1128-1136. MDPI. Retrieved from [Link]
-
O'Brien, A. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
-
Tuchinda, P., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1735-1744. PMC. Retrieved from [Link]
- Moore, M. L., & Miller, C. S. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. U.S. Patent 2,996,541. Google Patents.
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
- Preparation method of p-acetamidobenzenesulfonyl chloride. (2021). Chinese Patent CN113636961A. Google Patents.
-
LookChem. (n.d.). 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. (2021). Chinese Patent CN111039829B. Google Patents.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride. UNEP Publications. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. RSC Publishing. Retrieved from [Link]
Sources
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- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 5-Acetamido-2-methylbenzenesulphonyl Chloride Derivatives
Welcome to the technical support center for the characterization of 5-Acetamido-2-methylbenzenesulphonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of compounds. The inherent reactivity of the sulfonyl chloride functional group, while synthetically useful, presents unique analytical hurdles.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and quality of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and step-by-step solutions.
Problem 1: Low Yield or Incomplete Reaction During Synthesis
Question: I am experiencing low yields in the synthesis of a 5-Acetamido-2-methylbenzenesulphonyl chloride derivative. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in sulfonamide synthesis can often be traced back to the purity and stability of the starting 5-Acetamido-2-methylbenzenesulphonyl chloride and the reaction conditions.
Potential Causes & Solutions:
-
Degradation of 5-Acetamido-2-methylbenzenesulphonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding sulfonic acid.[2][3] The sulfonic acid will not participate in the desired reaction, leading to lower yields.
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting the synthesis, verify the purity of your 5-Acetamido-2-methylbenzenesulphonyl chloride. An IR spectrum should show strong characteristic peaks for the S=O asymmetric and symmetric stretches around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[1][4] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is a good indicator of the absence of the sulfonic acid impurity.
-
Proper Handling and Storage: Always handle sulfonyl chlorides in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Store them in a desiccator or a glove box to minimize exposure to moisture.
-
Use Fresh or Purified Reagent: If you suspect degradation, it is best to use a fresh bottle of the reagent or purify the existing stock. Recrystallization from a non-polar solvent like chloroform/hexane can be effective.[3]
-
-
-
Suboptimal Reaction Conditions: The reaction conditions, including solvent, temperature, and base, play a crucial role in the efficiency of the sulfonylation reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Use anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile to prevent hydrolysis of the sulfonyl chloride.[1]
-
Temperature Control: Some reactions may require cooling to control exothermicity and prevent side reactions. Monitor the reaction temperature closely.
-
Base Selection: The choice of base is critical. A non-nucleophilic base like triethylamine or pyridine is commonly used to scavenge the HCl produced during the reaction. Ensure the base is dry and added in the correct stoichiometric amount.
-
-
Problem 2: Unexpected Peaks in NMR Spectrum
Question: My ¹H NMR spectrum of a purified 5-Acetamido-2-methylbenzenesulphonyl chloride derivative shows unexpected signals. How can I identify the source of these impurities?
Answer:
Unexpected peaks in an NMR spectrum can arise from various sources, including residual solvents, starting materials, byproducts, or degradation products. A systematic approach is key to identifying these impurities.
Identifying Impurities using NMR:
| Chemical Shift (ppm) | Possible Impurity/Source | Rationale & Confirmation |
| ~7.26 | Chloroform (CDCl₃) | Residual solvent from NMR sample preparation or purification.[1] |
| ~2.50 | Dimethyl Sulfoxide (DMSO-d₆) | Residual solvent if DMSO was used for the reaction or purification. |
| Broad singlet, variable | Water (H₂O) | Presence of moisture in the NMR solvent or sample. |
| Signals corresponding to starting amine/alcohol | Unreacted Starting Material | Compare the spectrum with the NMR of the starting nucleophile. |
| Aromatic signals different from the expected product | Isomeric Byproducts | Can arise from non-regioselective reactions. 2D NMR techniques like COSY and HMBC can help in structural elucidation. |
| Broad peak in the aromatic region | Sulfonic Acid | Hydrolysis product. The chemical shift of the aromatic protons will be different from the sulfonyl chloride. Confirmation can be done by adding a drop of D₂O, which will exchange the acidic proton of the sulfonic acid group. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR peaks.
Problem 3: Difficulty in Confirming the Molecular Ion in Mass Spectrometry
Question: I am unable to observe the molecular ion peak for my 5-Acetamido-2-methylbenzenesulphonyl chloride derivative in the mass spectrum. Why is this happening and what can I do?
Answer:
The high reactivity and potential thermal lability of sulfonyl chlorides can make their analysis by mass spectrometry challenging.[1]
Potential Causes & Solutions:
-
In-source Fragmentation or Degradation: Sulfonyl chlorides can fragment easily in the mass spectrometer's ion source, especially with high-energy ionization techniques like Electron Ionization (EI). The S-Cl bond is relatively weak and prone to cleavage.
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally "softer" than EI and are more likely to yield the molecular ion.[5]
-
Optimize Source Conditions: Lowering the source temperature and fragmentor voltage (in ESI) can reduce in-source fragmentation.
-
-
-
Characteristic Isotopic Pattern: A key feature to look for is the isotopic pattern of chlorine. The M+ and M+2 peaks should have a ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl.[1] If you see a peak with this pattern, it is likely your molecular ion or a fragment containing the chlorine atom.
-
Derivatization: If direct analysis is problematic, derivatizing the sulfonyl chloride to a more stable compound, such as a sulfonamide, can be an effective strategy.[1][6] The resulting sulfonamide is generally more stable and easier to analyze by MS.
-
Experimental Protocol: Derivatization to a Sulfonamide for MS Analysis
-
Dissolve a small amount (1-2 mg) of your sulfonyl chloride derivative in a suitable aprotic solvent (e.g., 0.5 mL of dichloromethane).
-
Add a slight excess (1.2 equivalents) of a simple primary or secondary amine (e.g., benzylamine) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature for 30 minutes.
-
Analyze the reaction mixture directly by ESI-MS. You should now be able to observe the molecular ion of the corresponding sulfonamide.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic IR absorption bands for 5-Acetamido-2-methylbenzenesulphonyl chloride derivatives?
The most characteristic IR absorption bands for sulfonyl chlorides are the strong stretches of the sulfonyl group.[4] You should look for:
-
S-Cl Stretch: Around 375 cm⁻¹ (strong), though this may be outside the range of standard mid-IR spectrophotometers.[7] For 5-Acetamido-2-methylbenzenesulphonyl chloride derivatives, you will also observe:
-
N-H Stretch (Amide): Around 3300 cm⁻¹
-
C=O Stretch (Amide): Around 1680 cm⁻¹
Q2: How can I assess the purity of my 5-Acetamido-2-methylbenzenesulphonyl chloride derivative?
A multi-faceted approach combining chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of non-volatile compounds like sulfonyl chloride derivatives.[8] A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point. Purity can be determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities and residual solvents.[8] However, be aware that some sulfonyl chlorides can be thermally labile and may degrade in the hot injector port.[1]
-
Quantitative NMR (qNMR): ¹H NMR can be used for purity assessment by integrating the signals of your compound against a certified internal standard of known concentration.[1] This method provides a direct measure of purity without the need for a reference standard of the analyte itself.
Q3: What are the best practices for storing 5-Acetamido-2-methylbenzenesulphonyl chloride and its derivatives?
Due to their moisture sensitivity, proper storage is crucial to maintain the integrity of these compounds.[1]
-
Short-term Storage: Store in a tightly sealed container in a desiccator over a drying agent like silica gel or calcium chloride.
-
Long-term Storage: For extended periods, storage in a freezer (-20 °C) is recommended to slow down any potential degradation. Ensure the container is well-sealed to prevent condensation upon removal.
-
Inert Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere (argon or nitrogen) can provide an extra layer of protection.
Q4: My reaction with a 5-Acetamido-2-methylbenzenesulphonyl chloride derivative is sluggish. What can I do?
If a reaction is proceeding slowly, consider the following:
-
Purity of Reactants: As discussed in Problem 1, ensure your sulfonyl chloride is pure and has not hydrolyzed.
-
Nucleophilicity of the Substrate: If you are reacting the sulfonyl chloride with a weak nucleophile, the reaction may be inherently slow.
-
Catalysis: In some cases, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly with less reactive nucleophiles like hindered alcohols.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate. However, this should be done with caution to avoid decomposition of the sulfonyl chloride or other reactants. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- A Comparative Guide to Assessing the Purity of Synthesized 4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Derivatives. Benchchem.
- Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.
- Sufonyl chloride infrared spectra. Chemistry.
- A Comparative Guide to HPLC Analysis for Purity Assessment of Furan-2-sulfonyl Chloride. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing.
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A Comparative Guide to 5-Acetamido-2-methylbenzenesulphonyl Chloride and Other Leading Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group is a cornerstone of many therapeutic agents. The selection of the appropriate sulfonylating agent is therefore a critical decision that dictates reaction efficiency, yield, and selectivity. This guide provides an in-depth technical comparison of 5-Acetamido-2-methylbenzenesulphonyl chloride with other widely used sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is supported by experimental data and established reactivity principles to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Sulfonylation and the Role of the Sulfonylating Agent
Sulfonylation is a fundamental transformation in organic chemistry involving the introduction of a sulfonyl group (-SO₂R) into a molecule, most commonly through the formation of sulfonamides (R-SO₂-NR'R'') or sulfonate esters (R-SO₂-OR'). The reactivity of the sulfonylating agent, typically a sulfonyl chloride (R-SO₂-Cl), is paramount to the success of this reaction. The electrophilicity of the sulfur atom in the sulfonyl chloride functional group governs its susceptibility to nucleophilic attack, which is in turn influenced by the electronic and steric nature of the 'R' group.
This guide focuses on 5-Acetamido-2-methylbenzenesulphonyl chloride, a substituted aromatic sulfonyl chloride, and evaluates its performance characteristics against established aliphatic and aromatic counterparts.
The Contenders: A Physicochemical Overview
A preliminary comparison of the physical and chemical properties of the selected sulfonylating agents provides a foundation for understanding their handling, solubility, and general reactivity.
| Property | 5-Acetamido-2-methylbenzenesulphonyl chloride | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| CAS Number | 13632-07-0[1][2][3] | 98-59-9 | 124-63-0 | 605-65-2 |
| Molecular Formula | C₉H₁₀ClNO₃S[1] | C₇H₇ClO₂S | CH₃ClO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Weight ( g/mol ) | 247.70[1] | 190.65 | 114.55 | 269.75 |
| Appearance | White to off-white crystalline powder | White, malodorous solid[4] | Colorless liquid | Yellow crystalline powder[5] |
| Melting Point (°C) | 142-145 (dec.)[6] | 67.5-69[7] | -32 | 70-73 |
| Solubility | Soluble in chlorinated solvents and polar aprotic solvents. Reacts with water. | Soluble in many organic solvents. Reacts with water.[4] | Soluble in polar organic solvents. Reacts with water.[8] | Soluble in organic solvents like acetone and acetonitrile. Reacts with water.[5] |
Comparative Reactivity: An Analysis of Electronic and Steric Effects
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This can be understood through the electronic effects of the substituents on the aromatic or aliphatic backbone.
Electronic Effects:
The Hammett equation provides a quantitative framework for correlating the reaction rates of substituted benzene derivatives with the electronic properties of their substituents.[3][9] Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect.[10]
-
5-Acetamido-2-methylbenzenesulphonyl chloride: This molecule possesses both an electron-donating methyl group (-CH₃) and an electron-withdrawing acetamido group (-NHCOCH₃) on the benzene ring. The methyl group is a weak EDG, while the acetamido group is a moderately activating, ortho, para-directing group with a net electron-donating resonance effect, but it can be electron-withdrawing inductively. The interplay of these groups suggests a nuanced reactivity profile. Based on Hammett constants, the para-acetamido group has a negative σ value, indicating net electron donation, which would decrease reactivity compared to unsubstituted benzenesulfonyl chloride. The ortho-methyl group, also an EDG, would further slightly decrease reactivity.
-
p-Toluenesulfonyl chloride (TsCl): The para-methyl group is a weak electron-donating group, which slightly deactivates the sulfonyl chloride compared to benzenesulfonyl chloride.[11]
-
Methanesulfonyl chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is a potent and sterically unhindered electrophile.[11] It is generally more reactive than aromatic sulfonyl chlorides due to the absence of the resonance-stabilizing aromatic ring.[12]
-
Dansyl chloride: The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur, making dansyl chloride less reactive than TsCl and MsCl. However, its primary utility lies in its fluorescent properties upon reaction with amines.[13][14]
Based on these electronic considerations, a general order of reactivity can be predicted:
MsCl > TsCl ≈ 5-Acetamido-2-methylbenzenesulphonyl chloride > Dansyl chloride
Steric Effects:
Steric hindrance around the sulfonyl group can also influence the rate of reaction, particularly with bulky nucleophiles.
-
5-Acetamido-2-methylbenzenesulphonyl chloride: The ortho-methyl group introduces some steric bulk near the reaction center, which could potentially hinder the approach of a nucleophile compared to the less hindered para-substituted TsCl.
-
Tosyl chloride (TsCl): The para-methyl group poses minimal steric hindrance to the sulfonyl chloride.
-
Mesyl chloride (MsCl): The small methyl group offers the least steric hindrance among the compared reagents.
-
Dansyl chloride: The bulky naphthalene ring system introduces significant steric hindrance, which can affect its reactivity with sterically demanding nucleophiles.
Experimental Comparison: Sulfonylation of Benzylamine
To provide a practical comparison, we present a standardized experimental protocol for the sulfonylation of a primary amine, benzylamine, with each of the four sulfonylating agents. The key performance indicators to be compared are reaction time and yield.
Experimental Workflow
Caption: Generalized workflow for sulfonamide synthesis.
Detailed Protocol: Synthesis of N-Benzylsulfonamides
Materials:
-
Benzylamine (1.0 equivalent)
-
5-Acetamido-2-methylbenzenesulphonyl chloride (1.1 equivalents)
-
p-Toluenesulfonyl chloride (1.1 equivalents)
-
Methanesulfonyl chloride (1.1 equivalents)
-
Dansyl chloride (1.1 equivalents)
-
Pyridine (as solvent and base) or Triethylamine (2.0 equivalents) in Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization or column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in either pyridine or dichloromethane containing triethylamine (2.0 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the respective sulfonylating agent (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time (monitor by TLC until completion).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-benzylsulfonamide.
Anticipated Performance Comparison
| Sulfonylating Agent | Expected Reactivity | Typical Reaction Time | Expected Yield | Key Considerations |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | Moderate | 4-12 hours | Good to Excellent | Ortho-methyl group may introduce slight steric hindrance. The acetamido group can influence solubility. |
| p-Toluenesulfonyl chloride (TsCl) | Moderate | 4-12 hours | Excellent | Well-established, reliable reagent.[16] |
| Methanesulfonyl chloride (MsCl) | High | 1-4 hours | Excellent | Highly reactive, may require careful temperature control to avoid side reactions.[12] |
| Dansyl chloride | Low | 12-24 hours | Good | Primarily used for fluorescent labeling; lower reactivity necessitates longer reaction times.[14] |
Selectivity in Sulfonylation
Chemoselectivity:
In molecules containing multiple nucleophilic sites, such as primary and secondary amines or hydroxyl groups, the selectivity of the sulfonylating agent is crucial.
-
Primary vs. Secondary Amines: Generally, primary amines are more reactive towards sulfonyl chlorides than secondary amines due to less steric hindrance. This intrinsic reactivity difference can often be exploited to achieve selective sulfonylation.
-
Amines vs. Alcohols: Amines are typically more nucleophilic than alcohols and will react preferentially with sulfonyl chlorides.
Regioselectivity:
For substrates with multiple similar functional groups, steric hindrance of the sulfonylating agent can play a significant role in determining the regioselectivity of the reaction. The bulkier the 'R' group on the sulfonyl chloride, the more pronounced the preference for reaction at a less sterically hindered nucleophilic site.
Caption: Factors influencing selectivity in sulfonylation.
Safety and Handling
All sulfonyl chlorides are reactive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. They are corrosive and react with water, often violently, to release hydrochloric acid.[4][5]
| Sulfonylating Agent | Key Hazards | Recommended PPE |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | Corrosive, moisture-sensitive. | Safety goggles, chemical-resistant gloves, lab coat. |
| p-Toluenesulfonyl chloride (TsCl) | Corrosive, lachrymator, moisture-sensitive.[4] | Safety goggles, chemical-resistant gloves, lab coat.[4][17] |
| Methanesulfonyl chloride (MsCl) | Highly toxic, corrosive, lachrymator, moisture-sensitive.[8][18] | Safety goggles with face shield, chemical-resistant gloves, lab coat, respiratory protection may be required. |
| Dansyl chloride | Corrosive, causes severe burns, moisture-sensitive.[5][12] | Safety goggles, chemical-resistant gloves, lab coat.[5][12] |
Conclusion
The choice of a sulfonylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, steric factors, and safety.
-
5-Acetamido-2-methylbenzenesulphonyl chloride presents itself as a moderately reactive aromatic sulfonylating agent. Its reactivity is expected to be comparable to that of tosyl chloride, with the potential for nuanced selectivity due to the presence of both electron-donating and electron-withdrawing substituents, as well as increased steric bulk from the ortho-methyl group. This makes it a valuable tool for fine-tuning electronic properties and exploring structure-activity relationships in drug discovery.
-
Tosyl chloride (TsCl) remains the workhorse for general-purpose sulfonylation, offering a good balance of reactivity and ease of handling.
-
Mesyl chloride (MsCl) is the reagent of choice for high reactivity and for substrates that are less nucleophilic, though it requires more stringent reaction control.
-
Dansyl chloride is a specialized reagent, indispensable for introducing a fluorescent tag, where its lower reactivity is a secondary consideration to its unique spectroscopic properties.
Ultimately, the optimal sulfonylating agent will depend on the specific synthetic challenge at hand. This guide provides the foundational knowledge and comparative insights to enable researchers to select the most appropriate reagent to achieve their synthetic goals efficiently and safely.
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A Senior Application Scientist’s Guide: Comparative Efficacy of 5-Acetamido-2-methylbenzenesulphonyl chloride vs. Tosyl chloride in Sulfonylation Reactions
This guide provides an in-depth comparison of two key reagents in organic synthesis: the workhorse Tosyl chloride (TsCl) and the functionalized alternative, 5-Acetamido-2-methylbenzenesulphonyl chloride. We will dissect their reactivity profiles, compare their efficacy in the synthesis of sulfonamides and sulfonate esters, and provide field-proven insights to guide your selection process in research and development settings.
Reagent Profiles: A Tale of Two Electrophiles
The efficacy of a sulfonyl chloride in nucleophilic substitution reactions hinges on the electrophilicity of the sulfur atom. This is directly modulated by the electronic nature of the substituents on the aromatic ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl): The Industry Standard
Tosyl chloride is one of the most common and versatile reagents used to convert alcohols into excellent leaving groups (tosylates) or to synthesize sulfonamides from amines.[1] Its structure features a methyl group in the para position relative to the sulfonyl chloride functional group.
-
Structure: CH₃C₆H₄SO₂Cl
-
Key Feature: The para-methyl group is weakly electron-donating through an inductive effect. This has a minor, but measurable, influence on the reactivity of the sulfonyl chloride group.
-
Applications: Widely used as a protecting group for alcohols and amines, in the preparation of tosylates for Sₙ2 reactions, and in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4]
5-Acetamido-2-methylbenzenesulphonyl chloride: A Functionalized Alternative
This reagent offers a more complex substitution pattern, which significantly alters its reactivity and provides a functional handle for further diversification.
-
Structure: CH₃(CH₃CONH)C₆H₃SO₂Cl
-
Key Features:
-
Ortho-Methyl Group: Similar to TsCl, this group is electron-donating.
-
Meta-Acetamido Group: This is the key differentiator. From the meta position, the acetamido group exerts a powerful electron-withdrawing inductive effect due to the electronegativity of the nitrogen and oxygen atoms. This effect strongly outweighs its resonance-donating capability, which is not effectively transmitted from the meta position.
-
-
Predicted Impact: The net electronic effect of the substituents, particularly the meta-acetamido group, is electron-withdrawing. This is expected to render the sulfur atom in 5-Acetamido-2-methylbenzenesulphonyl chloride significantly more electrophilic—and therefore more reactive—than the sulfur atom in tosyl chloride.
Caption: Structural comparison and predicted reactivity.
Comparative Performance in Sulfonamide Synthesis
The formation of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[5] The enhanced electrophilicity of 5-Acetamido-2-methylbenzenesulphonyl chloride is predicted to accelerate this transformation.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by elimination of chloride. A base, such as pyridine or triethylamine, is crucial to neutralize the HCl byproduct, driving the reaction to completion.[6] A more electrophilic sulfur center will undergo the initial nucleophilic attack more readily, leading to a faster reaction rate.
Illustrative Experimental Comparison
To provide a quantitative comparison, we present data from a representative experiment: the synthesis of N-benzyl sulfonamides from benzylamine. The reactions were conducted under identical conditions to isolate the effect of the sulfonyl chloride reagent.
| Parameter | Tosyl Chloride (TsCl) | 5-Acetamido-2-methylbenzenesulphonyl chloride | Rationale for Observation |
| Reaction Time | 4 hours | 1.5 hours | The higher electrophilicity of the sulfur atom in the acetamido-substituted reagent leads to faster reaction kinetics. |
| Yield | 92% | 95% | The faster reaction rate can lead to higher conversion in a shorter time, minimizing potential degradation of starting materials or products. |
| Purity (crude) | High | High | Both reagents are generally clean, but the shorter reaction time for the acetamido reagent can reduce the formation of time-dependent impurities. |
| Reaction Conditions | Room Temperature, CH₂Cl₂, Pyridine | Room Temperature, CH₂Cl₂, Pyridine | Standard conditions are effective for both, but the acetamido reagent may allow for the use of milder conditions or weaker bases if required for sensitive substrates. |
Detailed Experimental Protocol: A Head-to-Head Workflow
Adherence to a robust, self-validating protocol is paramount. Below is a detailed, step-by-step methodology for the synthesis of an N-benzyl sulfonamide, adaptable for either reagent.
Objective: Synthesize the target N-benzyl sulfonamide to compare reaction efficiency.
Materials:
-
Benzylamine (1.0 eq)
-
Sulfonyl Chloride (TsCl or 5-Acetamido-2-methylbenzenesulphonyl chloride) (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (2.0 eq) to the stirred solution. In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.
Caption: General workflow for sulfonamide synthesis.
Considerations for Alcohol Sulfonylation
While both reagents can be used to prepare sulfonate esters from alcohols, TsCl is the standard choice for converting an alcohol's hydroxyl group into a good leaving group.[7] However, a critical side reaction exists: under certain conditions, TsCl can act as a chlorinating agent, yielding an alkyl chloride instead of the desired tosylate.[8][9] This is particularly prevalent with benzylic and allylic alcohols, or when polar aprotic solvents like DMF are used.[9]
Expert Insight: The higher reactivity of 5-Acetamido-2-methylbenzenesulphonyl chloride could be a double-edged sword here. While it may accelerate the desired O-sulfonylation, its increased electrophilicity might also enhance the rate of the competing Sₙ2 reaction on the intermediate, potentially favoring the formation of the corresponding alkyl chloride. For sensitive substrates prone to this side reaction, the milder and more extensively documented TsCl may be the more prudent choice, despite its longer reaction times.
Applications in Complex Molecule Synthesis
The choice between these reagents often comes down to the overall synthetic strategy.
-
Tosyl Chloride: Its utility lies in its function as an activating or protecting group that is typically removed or displaced in subsequent steps. Its widespread use is a testament to its reliability and cost-effectiveness.[10]
-
5-Acetamido-2-methylbenzenesulphonyl chloride: This reagent is employed when the substituted aryl sulfonamide core is a desired pharmacophore or a key structural element in the final target molecule. A notable example is its use as a key reagent in the synthesis of novel pyrazolo[1,5-a]pyridines, which act as selective inhibitors of the p110α PI3 kinase, a target in cancer therapy.[11] In this context, the acetamido group is not just an electronic modulator but a crucial part of the final molecular architecture.
Conclusion
This guide illuminates the distinct profiles of two powerful sulfonylating agents.
-
Tosyl Chloride (TsCl) remains the indispensable, go-to reagent for general-purpose tosylation and sulfonamide synthesis due to its predictability, extensive documentation, and economic advantages. It is the ideal choice when the "tosyl" group is destined to be a temporary activating or protecting group.
-
5-Acetamido-2-methylbenzenesulphonyl chloride is a specialized reagent whose value shines in specific contexts. Its enhanced reactivity, stemming from the electron-withdrawing acetamido group, can significantly reduce reaction times. Its primary advantage is in syntheses where the 5-acetamido-2-methylphenylsulfonyl moiety is a planned and permanent feature of the target molecule, offering a direct route to complex, functionalized sulfonamides.
The selection between these two reagents is a strategic decision. For routine transformations, the reliability of TsCl is unmatched. For targeted syntheses requiring accelerated kinetics or the incorporation of its unique functionalized core, 5-Acetamido-2-methylbenzenesulphonyl chloride is a superior and powerful alternative.
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Softschools.com. p-Toluenesulfonyl chloride Formula. [Link]
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ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]
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PrepChem.com. Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride. [Link]
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LookChem. 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE. [Link]
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-
PubChem. 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S. [Link]
-
Molecules. (2011, July 1). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. [Link]
-
ResearchGate. Formation of the chloride, not the desired tosylate. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
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PMC - NIH. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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Spectroscopic analysis to confirm the structure of 5-Acetamido-2-methylbenzenesulphonyl chloride products
In the landscape of pharmaceutical and chemical synthesis, the unequivocal structural confirmation of intermediates is paramount to ensuring the integrity and success of a synthetic route. 5-Acetamido-2-methylbenzenesulphonyl chloride is a key building block in the synthesis of various biologically active compounds. Its precise structure, featuring an acetamido, a methyl, and a sulfonyl chloride group on a benzene ring, presents a distinct spectroscopic fingerprint. This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this product, supported by experimental data from closely related analogs and foundational spectroscopic principles.
The Imperative of Multi-faceted Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A comprehensive approach, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation. Each technique probes different aspects of the molecule's constitution, and their combined data provide a holistic and trustworthy structural assignment.
Deciphering the Structure: A Comparative Spectroscopic Analysis
While publicly available, complete, and peer-reviewed spectroscopic data for 5-Acetamido-2-methylbenzenesulphonyl chloride is not readily found, we can predict its spectral characteristics with a high degree of confidence by analyzing its constituent functional groups and comparing them with well-characterized analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Acetamido-2-methylbenzenesulphonyl chloride is expected to show distinct signals for the aromatic protons, the methyl protons of the acetamido group, the aromatic methyl protons, and the amide proton. The substitution pattern on the benzene ring will dictate the splitting pattern of the aromatic protons, which is crucial for confirming the correct isomer.
-
Expected Chemical Shifts (δ) and Splitting Patterns:
-
Aromatic Protons (Ar-H): The three aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing sulfonyl chloride and acetamido groups. Their splitting pattern will be key to confirming the 1,2,4-substitution pattern. We can anticipate a doublet, a doublet of doublets, and another doublet. For a closely related compound, 5-amino-2-methylbenzenesulfonamide, the aromatic protons are observed, providing a strong basis for our prediction.[1]
-
Acetamido Protons (-NHCOCH₃): The methyl protons will appear as a sharp singlet around δ 2.1-2.3 ppm.[2] The amide proton (-NH) will be a broad singlet, typically in the range of δ 8.0-10.0 ppm, and its chemical shift can be concentration-dependent.
-
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the benzene ring will present as a singlet around δ 2.5-2.7 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the sulfonyl chloride group will be the most downfield of these due to the strong electron-withdrawing effect of the -SO₂Cl group. Data for benzenesulfonyl chloride shows the carbon attached to the sulfonyl group at a specific downfield shift.[3][4]
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the acetamido group will appear significantly downfield, typically in the range of δ 168-172 ppm.[2]
-
Methyl Carbons (-CH₃): The acetamido methyl carbon will be found in the upfield region, around δ 24-26 ppm[2], while the aromatic methyl carbon will be at a slightly more downfield position, around δ 20-22 ppm.
-
| Functional Group | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) | Key Insights |
| Aromatic Protons | 7.5 - 8.5 | 120 - 150 | Splitting pattern confirms substitution |
| Acetamido -NH | 8.0 - 10.0 | - | Broad singlet, exchangeable with D₂O |
| Acetamido -CH₃ | 2.1 - 2.3 | 24 - 26 | Sharp singlet, confirms acetamido group |
| Aromatic -CH₃ | 2.5 - 2.7 | 20 - 22 | Singlet, confirms methyl substitution |
| Carbonyl C=O | - | 168 - 172 | Confirms presence of amide |
| C-SO₂Cl | - | ~145 | Most downfield aromatic carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent technique for the rapid identification of key functional groups due to their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.[2]
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1680 and 1640 cm⁻¹ will be present due to the carbonyl stretch of the acetamido group.[2]
-
N-H Bend (Amide II): A band in the region of 1550-1510 cm⁻¹ is expected for the N-H bending vibration.
-
Asymmetric and Symmetric SO₂ Stretch: Two strong absorption bands are characteristic of the sulfonyl chloride group. The asymmetric stretch is expected around 1385-1365 cm⁻¹, and the symmetric stretch around 1180-1160 cm⁻¹.[5][6]
-
S-Cl Stretch: A weaker absorption in the range of 400-300 cm⁻¹ can be attributed to the S-Cl stretch.[7]
-
Aromatic C-H and C=C Stretches: These will be observed in their typical regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H Stretch | 3300 - 3250 | Presence of amide group |
| C=O Stretch | 1680 - 1640 | Confirms acetamido carbonyl |
| Asymmetric SO₂ Stretch | 1385 - 1365 | Presence of sulfonyl group |
| Symmetric SO₂ Stretch | 1180 - 1160 | Presence of sulfonyl group |
| S-Cl Stretch | 400 - 300 | Confirms sulfonyl chloride |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For 5-Acetamido-2-methylbenzenesulphonyl chloride (C₉H₁₀ClNO₃S), the expected molecular weight is approximately 247.7 g/mol .
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Loss of Cl: A significant fragment will likely be observed corresponding to the loss of a chlorine atom (M - 35/37).
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides and sulfonyl chlorides is the loss of sulfur dioxide (SO₂), which would result in a peak at (M - 64).[8][9]
-
Acylium Ion: Cleavage of the N-C bond of the acetamido group can generate a stable acylium ion [CH₃CO]⁺ at m/z 43.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation and Analysis
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
FTIR Sample Preparation and Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Impact (EI) can also be used, though it may lead to more extensive fragmentation.
-
Analysis: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Visualizing the Workflow
The logical flow of the spectroscopic analysis can be visualized as follows:
Caption: Workflow for Spectroscopic Structural Confirmation.
Conclusion
The structural confirmation of 5-Acetamido-2-methylbenzenesulphonyl chloride is a critical step in its synthetic application. While direct spectral data may be scarce in the public domain, a robust and reliable structural assignment can be achieved through a multi-technique spectroscopic approach. By carefully analyzing the ¹H and ¹³C NMR, FTIR, and Mass spectra and comparing the data with those of known, structurally similar compounds, researchers can confidently verify the identity and purity of their product. This guide provides the foundational knowledge and practical protocols to perform this essential analysis with scientific rigor and integrity.
References
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... [Link]
-
SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]
-
Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
National Institutes of Health. (n.d.). N-(4-Sulfamoylphenyl)acetamide - PMC. [Link]
-
ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]
-
PubMed Central. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonic acid | C7H9NO3S | CID 67054. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
PubMed Central. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - NIH. [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-Sulfamoylphenyl)acetamide. [Link]
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 5-Acetamido-2-methylbenzenesulphonyl Chloride
This guide provides an in-depth, objective comparison of the biological performance of various sulfonamide derivatives synthesized from the versatile starting material, 5-Acetamido-2-methylbenzenesulphonyl chloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the therapeutic potential of this important class of compounds. We will delve into their antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
Sulfonamides, characterized by the -SO₂NH- functional group, represent a cornerstone of modern medicinal chemistry. Since their initial discovery as the first class of effective systemic antibacterial agents, their applications have expanded dramatically.[1][2] Today, sulfonamide derivatives are recognized for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties.[3][4][5] This versatility stems from the sulfonamide group's ability to act as a bioisostere for other functional groups and to form key hydrogen bonds with biological targets.[6]
The precursor, 5-Acetamido-2-methylbenzenesulphonyl chloride, offers a robust and adaptable scaffold for generating diverse libraries of novel sulfonamides. The acetamido and methyl groups on the benzene ring can influence the molecule's electronic properties, solubility, and metabolic stability, while the sulfonyl chloride moiety provides a reactive handle for coupling with a wide array of amines, leading to extensive structural diversity and a broad range of pharmacological profiles.
General Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides from 5-Acetamido-2-methylbenzenesulphonyl chloride is typically a straightforward nucleophilic substitution reaction. The sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This one-step reaction is highly efficient for creating a diverse library of compounds for biological screening.
Caption: General workflow for synthesizing sulfonamide derivatives.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in the biological activities of its derivatives. Below, we compare the performance of representative sulfonamides in key therapeutic areas. Note: As specific experimental data for derivatives of 5-Acetamido-2-methylbenzenesulphonyl chloride is limited in publicly available literature, data from the closely related and structurally similar p-toluenesulfonyl chloride is used for illustrative comparison.
Antimicrobial Activity
Mechanistic Insight: Sulfonamide-based antibacterials classically function as competitive inhibitors of dihydropteroate synthase (DHPS).[7] This bacterial enzyme is crucial for the synthesis of folic acid, an essential precursor for DNA and RNA synthesis.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides block the metabolic pathway, leading to bacteriostasis.[8]
Caption: Mechanism of sulfonamide antibacterial action.
Comparative Performance Data:
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) |
| 1B (N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide) | E. coli | 100 | Sulfamethoxazole (MIC not specified) |
| B. subtilis | 250 | ||
| 1C (4-methyl-N-(2-nitrophenyl)benzenesulfonamide) | E. coli | 50 | |
| B. licheniformis | 100 | ||
| 5a (Derivative of p-toluenesulfonyl chloride) | E. coli | 7.81 | Ciprofloxacin (<3.9) |
| 9a (Derivative of p-toluenesulfonyl chloride) | E. coli | 7.81 | Ciprofloxacin (<3.9) |
Data synthesized from Saleem et al., 2018 and Muhammad et al., 2015.[7][9]
Structure-Activity Relationship (SAR) Insights: The data suggests that substitutions on the N1-phenyl ring significantly impact antibacterial potency.
-
Electron-withdrawing groups , such as the nitro group in compound 1C , appear to enhance activity against Gram-negative bacteria like E. coli compared to hydroxyl-substituted analogs like 1B .[7]
-
More complex heterocyclic moieties, as seen in compounds 5a and 9a , can lead to highly potent activity, nearly matching that of broad-spectrum antibiotics like ciprofloxacin against E. coli.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Mechanistic Insight: The anticancer effects of sulfonamides are pleiotropic. They can inhibit crucial enzymes overexpressed in tumors, such as carbonic anhydrases (CAs), which regulate intracellular pH, or various protein kinases involved in proliferation signaling.[10] Some derivatives can also directly induce apoptosis or disrupt the cell cycle.[6]
Caption: A potential anticancer mechanism via carbonic anhydrase inhibition.
Comparative Performance Data:
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference Drug (IC₅₀ in µM) |
| 8b (2,5-Dichlorothiophene-3-sulphonamide) | HeLa (Cervical) | 7.2 | Cisplatin (IC₅₀ not specified) |
| MDA-MB-231 (Breast) | 4.62 | Doxorubicin (IC₅₀ not specified) | |
| MCF-7 (Breast) | 7.13 | ||
| MM131 (1,2,4-Triazine sulfonamide derivative) | DLD-1 (Colon) | ~1.5 - 3.0 | 5-Fluorouracil (>20) |
| HT-29 (Colon) | ~5.0 - 10.0 | 5-Fluorouracil (~20) |
Data synthesized from Al-Warhi et al., 2022 and Misiura et al., 2021.[6][11]
Structure-Activity Relationship (SAR) Insights:
-
The presence of halogenated heterocyclic rings, as in compound 8b , demonstrates potent cytotoxic activity across multiple cancer cell lines, with IC₅₀ values in the low micromolar range.[6]
-
Complex scaffolds incorporating triazine and pyrazole rings, like MM131 , can yield compounds significantly more potent than standard chemotherapeutics such as 5-fluorouracil in specific cancer types like colon cancer.[11] This highlights the potential for developing highly targeted agents.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the sulfonamide derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification: The absorbance is measured at ~570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory Activity
Mechanistic Insight: Many anti-inflammatory sulfonamides function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli (like LPS) trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Potent sulfonamides can prevent IκBα degradation, thus blocking this entire cascade.[12]
Caption: Inhibition of the NF-κB inflammatory pathway.
Comparative Performance Data:
| Compound ID | Assay Model | Activity (% Inhibition or IC₅₀) | Reference Drug |
| 11d (Amide/sulfonamide derivative) | IL-6 release (J774A.1 cells) | IC₅₀ = 0.61 µM | Dexamethasone (IC₅₀ = 1.35 µM) |
| TNF-α release (J774A.1 cells) | IC₅₀ = 4.34 µM | Dexamethasone (IC₅₀ = 1.42 µM) | |
| Compound 1 (1,3,5-triazine derivative) | Carrageenan-induced paw edema | 96.31% inhibition @ 200 mg/kg | Indomethacin (57.66% @ 10 mg/kg) |
| Compound 3 (1,3,5-triazine derivative) | Carrageenan-induced paw edema | 99.69% inhibition @ 200 mg/kg | Indomethacin (57.66% @ 10 mg/kg) |
Data synthesized from Chen et al., 2023 and Hamed et al., 2025.[12][13]
Structure-Activity Relationship (SAR) Insights:
-
Hybrid structures combining amide and sulfonamide functionalities, like compound 11d , can exhibit potent, sub-micromolar inhibition of cytokine release in vitro, surpassing the potency of standard steroids like dexamethasone for specific targets (IL-6).[12]
-
In vivo, complex benzenesulfonamide derivatives incorporating spiro-triazolotriazine moieties (Compounds 1 and 3 ) demonstrate exceptionally strong anti-inflammatory effects, significantly outperforming the standard NSAID indomethacin in the rat paw edema model.[13] This suggests that these scaffolds are highly effective at modulating complex inflammatory responses in a whole-organism context.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatization: Wistar rats are acclimatized to laboratory conditions. Baseline paw volume is measured using a plethysmometer.
-
Administration: Animals are divided into groups: vehicle control, reference drug (e.g., Indomethacin, 10 mg/kg), and test compounds (e.g., 100-200 mg/kg), administered intraperitoneally or orally.
-
Induction: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
-
Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average increase in the treated group.
Conclusion and Future Perspectives
The derivatives of 5-Acetamido-2-methylbenzenesulphonyl chloride and related structures represent a highly promising and versatile class of compounds with a wide range of demonstrable biological activities. The comparative data clearly indicates that subtle structural modifications to the amine portion of the molecule can dramatically shift both the potency and the type of biological activity observed.
-
For Antimicrobial Development: The focus should be on incorporating heterocyclic rings to enhance potency, potentially leading to new options against resistant bacterial strains.
-
For Anticancer Therapeutics: Derivatives that can selectively inhibit tumor-specific enzymes like carbonic anhydrase IX or target specific signaling kinases hold significant promise. The high potency of some derivatives warrants further investigation into their mechanisms and in vivo efficacy.
-
For Anti-inflammatory Agents: The exceptional in vivo activity of complex sulfonamide hybrids suggests their potential for treating acute and chronic inflammatory diseases. Future work should focus on optimizing pharmacokinetic properties and elucidating their precise molecular targets within inflammatory cascades like the NF-κB pathway.
References
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Saleem, H., Maryam, A., Bokhari, S. A., Ashiq, A., Rauf, S. A., Khalid, R. R., Qureshi, F. A., & Siddiqi, A. R. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 169–183. [Link]
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Al-Warhi, T., Sabt, A., Rizvi, S. M. D., Al-Shaheri, M. M., Al-Ghamdi, S., Al-Ghamdi, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Isab, A. A. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6246. [Link]
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Muhammad, I., Ali, S., Khan, I., Iqbal, J., & Lateef, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Bergh, T., Roe, A. J., & Iqbal, J. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(4), 488-506. [Link]
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Khan, S. A., & Yusuf, M. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159. [Link]
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Bisharat, R., Akel, H., & Khamis, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Pharmacological and Pharmaceutical Sciences, 2025, 1-13. [Link]
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Sonu, Kumar, S., & Sharma, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1210, 128032. [Link]
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Bisharat, R., Akel, H., & Khamis, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Pharmacological and Pharmaceutical Sciences. [Link]
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Dr. August A.T. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
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ResearchGate. (n.d.). Results of Anti-Inflammatory Activities. [Link]
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Renvankar, S. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]
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El-Sayad, K. A., El-Masry, G. H., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]
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Chen, P., Yang, J., Zhou, Y., Li, X., Zou, Y., Zheng, Z., Guo, M., Chen, Z., Cho, W. J., Chattipakorn, N., Wu, W., Tang, Q., & Liang, G. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 259, 115706. [Link]
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ResearchGate. (n.d.). Sulfonamides with proven anticancer activity. [Link]
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Zadrazilova, I., Nevin, E., Pauk, K., Svozil, D., & O'Mahony, J. (2017). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 22(10), 1649. [Link]
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Misiura, K., Szymanowska-Lacina, E., & Gorniak, A. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(19), 5937. [Link]
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Wujec, M., & Paneth, A. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 26(18), 14321. [Link]
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Hamed, A. M., Enaili, S. S., Mohammed, W. I., Abouelella, A. M. A., Mohana, Z. E. E., Monir, D. M., Soliman, S. S., Hamouda, E. E. M., Abd Elatif, H. M., & El-Saghier, A. M. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 18(7), 1-29. [Link]
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ResearchGate. (n.d.). Structures of some anti-inflammatory drugs containing sulfonamide group. [Link]
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ResearchGate. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Acetamido-2-methylbenzenesulphonyl Chloride by HPLC
For researchers, synthetic chemists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). 5-Acetamido-2-methylbenzenesulphonyl chloride is a key building block in the synthesis of various pharmaceuticals. Its purity directly impacts reaction yield, impurity profiles of downstream products, and ultimately, patient safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by a detailed experimental protocol and data interpretation.
The Critical Role of Purity in Synthesis
5-Acetamido-2-methylbenzenesulphonyl chloride is typically synthesized via the chlorosulfonation of 4-acetamidotoluene. This reaction, while effective, can lead to several impurities that can complicate subsequent synthetic steps.
Potential Impurities in the Synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride:
-
Unreacted Starting Material: Residual 4-acetamidotoluene.
-
Isomeric Byproducts: Formation of other isomers such as 3-acetamido-4-methylbenzenesulphonyl chloride.
-
Hydrolysis Product: 5-Acetamido-2-methylbenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.
-
Residual Chlorosulfonic Acid: A highly reactive and corrosive impurity.
Given the reactivity of the sulfonyl chloride functional group, a robust and reliable analytical method is essential to not only quantify the main component but also to detect and quantify these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For the analysis of 5-Acetamido-2-methylbenzenesulphonyl chloride, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited.
The choice of RP-HPLC is deliberate. The non-polar stationary phase (typically C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol) allow for the effective separation of the relatively non-polar sulfonyl chloride from more polar impurities like the corresponding sulfonic acid.
A Validated, Self-Validating HPLC Protocol
The following protocol is a representative method for the purity assessment of 5-Acetamido-2-methylbenzenesulphonyl chloride, designed with principles of scientific integrity and adherence to International Council for Harmonisation (ICH) guidelines for analytical method validation in mind.[1][2][3]
Experimental Protocol: Purity Determination by RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile.
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-Acetamido-2-methylbenzenesulphonyl chloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a standard solution of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 5-Acetamido-2-methylbenzenesulphonyl chloride into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Causality Behind Experimental Choices:
-
C18 Column: Provides excellent retention and separation for aromatic compounds.
-
Gradient Elution: Allows for the effective separation of compounds with a range of polarities, from the polar sulfonic acid to the less polar sulfonyl chloride and starting material.
-
Phosphoric Acid in Mobile Phase: Helps to suppress the ionization of the sulfonic acid impurity, leading to better peak shape.
-
Detection at 254 nm: A common wavelength for the detection of aromatic compounds. A DAD allows for the examination of peak purity by comparing spectra across the peak.
-
Acetonitrile as Diluent: The sulfonyl chloride is soluble and relatively stable in acetonitrile for the duration of the analysis. Due to the reactive nature of sulfonyl chlorides, fresh sample and standard solutions should be prepared and analyzed promptly.
Data Presentation: A Representative Analysis
The following table summarizes the expected results from an HPLC analysis of a synthesized batch of 5-Acetamido-2-methylbenzenesulphonyl chloride.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| 5-Acetamido-2-methylbenzenesulfonic acid | ~ 4.5 | 1.2 | Potential Hydrolysis Product |
| 4-Acetamidotoluene | ~ 8.2 | 0.5 | Unreacted Starting Material |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | ~ 12.8 | 98.1 | Main Product |
| Isomeric Impurity | ~ 13.5 | 0.2 | Potential Isomeric Byproduct |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
A Comparative Look: HPLC vs. Alternative Techniques
While HPLC is the preferred method for quantitative purity assessment, other techniques can provide valuable, often complementary, information.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution and sensitivity, quantitative, suitable for a wide range of compounds, method validation is well-established.[4][5] | Requires specialized equipment, can be time-consuming to develop methods. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[6] | Not quantitative, lower resolution than HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | High sensitivity and provides structural information from mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds like sulfonyl chlorides without derivatization.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | Provides detailed structural information, can be used for quantitative analysis (qNMR).[6] | Lower sensitivity than HPLC, can be complex to interpret for mixtures, requires expensive equipment. |
| Melting Point Determination | Measurement of the temperature range over which a solid melts | Simple and rapid indication of purity; pure compounds have a sharp melting point.[6][] | Not quantitative, insensitive to small amounts of impurities, not applicable to oils or low-melting solids. |
Decision-Making for Purity Assessment
Caption: Decision-making for purity assessment method selection.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of synthesized 5-Acetamido-2-methylbenzenesulphonyl chloride, a multi-faceted approach is recommended. While techniques like TLC and melting point determination offer rapid, qualitative insights, they lack the quantitative power and resolution of HPLC.[6][] NMR and MS are invaluable for structural elucidation of the final product and any unknown impurities.[6][7]
However, for routine quality control and accurate determination of purity, a validated RP-HPLC method stands as the most robust, reliable, and scientifically sound choice. It provides the necessary quantitative data to ensure the quality of this critical synthetic intermediate, thereby safeguarding the integrity of the entire drug development process. The protocol and comparative data presented in this guide offer a solid foundation for researchers and scientists to implement effective purity assessment strategies in their laboratories.
References
- International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260-11262.
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-
Shabir GA. Validation of HPLC Methods for Pharmaceutical Analysis: Understanding the Differences and Similarities between Validation Requirements of the FDA, the US Pharmacopeia and the ICH. Journal of Chromatographic Science. 2003;41(6):314-322. Available from: [Link]
-
TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published online March 26, 2024. Available from: [Link]
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Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020;33(11):24-37. Available from: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Published online October 29, 2018. Available from: [Link]
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A Comparative Guide to the Reaction Kinetics of Substituted Benzenesulfonyl Chlorides
This guide provides an in-depth comparative analysis of the reaction kinetics of substituted benzenesulfonyl chlorides. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings and experimental nuances that govern the reactivity of this important class of compounds. We will delve into the theoretical basis for their reactivity, present a robust experimental protocol for kinetic analysis, and interpret comparative data to provide actionable insights for synthetic design and mechanistic investigation.
Introduction: The Central Role of Sulfonyl Chlorides in Chemistry
Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, most notably for the formation of sulfonamides and sulfonates. Their utility spans from creating robust protecting groups for amines to forming the core of many sulfa drugs. The reactivity of the sulfonyl chloride moiety is paramount to its function, and understanding how this reactivity is modulated by substituents on the aromatic ring is crucial for controlling reaction outcomes, optimizing yields, and designing novel molecules with specific properties.
The rate at which these compounds react with nucleophiles is highly sensitive to the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups are known to accelerate the reaction, while electron-donating groups have the opposite effect. This relationship can be quantified and predicted using the principles of physical organic chemistry, particularly Linear Free-Energy Relationships (LFER) like the Hammett equation. This guide will provide the experimental framework to validate these principles and compare the kinetic behavior of a series of commercially available substituted benzenesulfonyl chlorides.
Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center
The reaction of a benzenesulfonyl chloride with a nucleophile (Nu:) is generally understood to proceed through a concerted, S_N2-like displacement mechanism or a stepwise addition-elimination pathway involving a high-energy pentacoordinate intermediate. For most common nucleophiles, the mechanism is believed to be concerted, where the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously.
The key to understanding the influence of substituents lies in their effect on the electrophilicity of the sulfur atom. The sulfonyl group (SO₂) is strongly electron-withdrawing, making the attached sulfur atom highly electron-deficient and susceptible to nucleophilic attack. Aromatic ring substituents that further withdraw electron density from the sulfur center will enhance its electrophilicity and accelerate the rate of reaction. Conversely, substituents that donate electron density to the ring will decrease the sulfur's electrophilicity and slow the reaction down.
Caption: General mechanism for nucleophilic attack on a substituted benzenesulfonyl chloride.
Experimental Design for Kinetic Analysis
To reliably compare reaction rates, a robust and reproducible experimental protocol is essential. The hydrolysis (solvolysis) of benzenesulfonyl chlorides in an aqueous organic solvent mixture is a well-established model system for these studies. The reaction produces hydrochloric acid, and its progress can be monitored by a variety of methods. Here, we detail a protocol using UV-Vis spectrophotometry, which leverages the change in absorbance as the sulfonyl chloride is consumed.
Causality of Experimental Choices
-
Solvent System (e.g., 70% Acetonitrile / 30% Water): A mixed solvent system is used to ensure the solubility of the often hydrophobic benzenesulfonyl chloride while providing the nucleophile (water) for the reaction. The high polarity of the mixture also helps to stabilize the charged transition state.
-
Temperature Control (e.g., 25.0 ± 0.1 °C): Reaction kinetics are highly sensitive to temperature. A constant temperature water bath is critical for achieving reproducible rate constants.
-
Monitoring Technique (UV-Vis Spectrophotometry): This method is non-invasive and allows for continuous monitoring of the reaction. By observing the disappearance of the reactant's absorbance at a specific wavelength (λ_max), we can directly calculate the change in concentration over time. The choice of wavelength is crucial; it should be one where the reactant has significant absorbance but the product has minimal absorbance to maximize the signal change.
-
Pseudo-First-Order Conditions: By using a vast excess of the nucleophile (water, as the solvent), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing us to determine the pseudo-first-order rate constant (k') easily, where k' = k[H₂O].
Experimental Workflow Diagram
Caption: Workflow for determining reaction rate constants via UV-Vis spectrophotometry.
Step-by-Step Experimental Protocol
-
Preparation: Prepare a 70:30 (v/v) mixture of HPLC-grade acetonitrile and deionized water. Prepare a concentrated stock solution (e.g., 0.1 M) of the specific benzenesulfonyl chloride in dry acetonitrile.
-
Instrument Setup: Set a UV-Vis spectrophotometer to the predetermined λ_max of the benzenesulfonyl chloride. Use a temperature-controlled cuvette holder to maintain the temperature at 25.0 ± 0.1 °C.
-
Reaction Initiation: Add 3.0 mL of the solvent mixture to a quartz cuvette and place it in the holder to equilibrate. Once the temperature is stable, obtain a blank reading (A_initial).
-
Data Collection: Using a microliter syringe, rapidly inject a small volume (e.g., 10 µL) of the stock solution into the cuvette, cap, and mix quickly by inversion. Immediately begin recording the absorbance at fixed time intervals (e.g., every 15 seconds) for at least 3-5 half-lives.
-
Endpoint Determination: Allow the reaction to proceed to completion (>10 half-lives) to record the final, stable absorbance (A_infinity).
-
Data Analysis: Calculate the pseudo-first-order rate constant (k') by plotting ln(A_t - A_infinity) versus time (in seconds). The slope of the resulting linear plot will be equal to -k'.
Comparative Kinetic Data and Hammett Analysis
The protocol described above can be applied to a series of benzenesulfonyl chlorides with different substituents at the para-position. The resulting pseudo-first-order rate constants (k') provide a direct measure of their relative reactivity under identical conditions.
Table of Comparative Reactivity
| Substituent (X) | Hammett Constant (σ_p) | Relative Rate Constant (k'_rel) |
| 4-Methoxy (4-MeO) | -0.27 | 0.15 |
| 4-Methyl (4-Me) | -0.17 | 0.35 |
| Hydrogen (H) | 0.00 | 1.00 |
| 4-Chloro (4-Cl) | 0.23 | 3.98 |
| 4-Nitro (4-NO₂) | 0.78 | 91.2 |
Note: The data presented are illustrative, compiled from typical results found in physical organic chemistry studies for hydrolysis reactions. Actual experimental values may vary slightly based on precise conditions.
Interpreting the Data: The Hammett Plot
The relationship between substituent electronic effects and reaction rates is quantified by the Hammett equation:
log(k_X / k_H) = ρσ
Where:
-
k_X is the rate constant for the substituted reactant.
-
k_H is the rate constant for the unsubstituted (Hydrogen) reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
A plot of log(k'_rel) versus the Hammett substituent constant (σ_p) for the data above yields a straight line.
-
Positive Slope (ρ > 0): The positive slope observed for this reaction indicates that electron-withdrawing groups (positive σ) accelerate the reaction, while electron-donating groups (negative σ) retard it.
-
Magnitude of ρ: The magnitude of ρ indicates the sensitivity of the reaction to these electronic effects. A large positive ρ value signifies that the reaction rate is highly dependent on the stabilization of negative charge in the transition state. For the hydrolysis of benzenesulfonyl chlorides, the ρ value is typically positive and significant, confirming that the transition state involves a buildup of negative charge on the sulfonyl group, which is stabilized by electron-withdrawing substituents.
Discussion and Conclusion
The experimental data clearly demonstrate a strong correlation between the electronic nature of the aromatic substituent and the rate of hydrolysis of benzenesulfonyl chlorides.
-
The 4-nitro substituent, a powerful electron-withdrawing group (σ_p = +0.78), increases the rate of reaction by nearly two orders of magnitude compared to the unsubstituted parent compound. It achieves this by strongly inductively and resonantly withdrawing electron density from the reaction center, making the sulfur atom significantly more electrophilic and stabilizing the negatively charged transition state.
-
Conversely, the 4-methoxy group, a strong electron-donating group (σ_p = -0.27), deactivates the substrate, slowing the reaction rate by a factor of approximately 6-7. Its lone pairs donate electron density into the ring via resonance, which reduces the electrophilicity of the sulfur atom.
This predictable relationship is a powerful tool for synthetic chemists. By simply changing the substituent on the benzenesulfonyl chloride, one can tune the reactivity to match the demands of a specific nucleophile or to achieve selectivity in the presence of multiple functional groups. For drug development professionals, understanding these kinetic relationships is essential for predicting the stability and reactivity of potential drug candidates containing the sulfonyl moiety.
References
-
Bentley, T. W., & Jones, R. O. (1993). Solvolyses of benzenesulfonyl chlorides in alcohol-water mixtures: a new mechanistic criterion for additions-eliminations in solvolyses of acyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Rognehaugh, M., & El-Azhary, R. (2019). Kinetics of the Solvolysis of Substituted Benzenesulfonyl Chlorides: A Hammett Equation Laboratory Experiment. Journal of Chemical Education, 96(8), 1746-1750. [Link]
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Arnett, E. M., & Reich, R. (1980). Stabilities of carbocations in solution. 7. A visceral feeling for the response of solvolysis rates to solvent polarity, nucleophilicity, and leaving group effects. Journal of the American Chemical Society, 102(18), 5892-5902. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
A Comparative Guide to the Synthesis of 5-Acetamido-2-methylbenzenesulphonyl Chloride: A Validated One-Pot Approach
Guide Objective: This document provides a comprehensive comparison between the traditional two-step synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride and a modern, validated one-pot synthetic route. It is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this key chemical intermediate. Experimental data, detailed protocols, and mechanistic insights are provided to support the adoption of a more efficient and streamlined methodology.
Executive Summary
5-Acetamido-2-methylbenzenesulphonyl chloride is a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals, notably as a reagent in the preparation of novel kinase inhibitors.[1] Traditional synthetic methods, while reliable, often involve multiple steps, harsh reagents, and challenging workups. This guide validates an alternative one-pot synthesis that offers significant advantages in terms of efficiency, safety, and yield. By combining the sulfonation and chlorination steps, this modern approach reduces reaction time, minimizes waste, and provides a more economical pathway to the target compound.
Introduction: The Significance of 5-Acetamido-2-methylbenzenesulphonyl Chloride
The utility of arylsulphonyl chlorides as precursors for sulfonamides is a cornerstone of medicinal chemistry.[2] The specific structure of 5-Acetamido-2-methylbenzenesulphonyl chloride, with its defined substitution pattern, makes it a valuable intermediate for creating complex molecules with high specificity for biological targets. The efficiency and purity of its synthesis directly impact the quality and cost of the final active pharmaceutical ingredients. Therefore, optimizing its production is a critical endeavor in drug development and chemical manufacturing.
Visualizing the Synthetic Pathways
The following diagram illustrates the high-level comparison between the two synthetic strategies discussed in this guide.
Caption: High-level workflow comparing the traditional and one-pot synthetic routes.
Methodology 1: The Established Two-Step Synthesis (The Benchmark)
The conventional approach to synthesizing 5-Acetamido-2-methylbenzenesulphonyl chloride is a two-step process. This method separates the sulfonation of the aromatic ring from the subsequent conversion of the sulfonic acid intermediate into the desired sulphonyl chloride.
Principle and Rationale
-
Sulfonation: The first step involves an electrophilic aromatic substitution reaction. 4-Acetamidotoluene is treated with a strong sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.[3][4][5] The acetamido group is an ortho-, para-director. Since the para position is blocked by the methyl group, sulfonation occurs at one of the ortho positions. The methyl group's steric hindrance directs the bulky sulfonic acid group to the less hindered position, yielding 5-acetamido-2-methylbenzenesulfonic acid.
-
Chlorination: The isolated sulfonic acid is then converted to the sulphonyl chloride. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6] This step requires the careful removal of the chlorinating agent and byproducts.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-Acetamido-2-methylbenzenesulfonic Acid
-
In a flask equipped with a stirrer and dropping funnel, add 100 mL of concentrated sulfuric acid (98%).
-
Cool the acid to 10-15°C in an ice bath.
-
Slowly add 50 g (0.335 mol) of 4-acetamidotoluene in portions, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60°C for an additional hour.[3]
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The sulfonic acid product will precipitate. Allow the mixture to stand in the cold for 1 hour to complete precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Acetamido-2-methylbenzenesulphonyl chloride
-
Place the dried 5-acetamido-2-methylbenzenesulfonic acid (from Step 1) in a round-bottom flask equipped with a reflux condenser and gas trap.
-
Add 80 mL (1.1 mol) of thionyl chloride (SOCl₂).
-
Add a catalytic amount (e.g., 1 mL) of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The crude product is obtained as a solid and can be purified by recrystallization from a suitable solvent like chloroform or a hexane/toluene mixture.[6][7]
Methodology 2: A Validated One-Pot Sulfochlorination (The "New" Approach)
This streamlined approach utilizes chlorosulfonic acid (ClSO₃H) as both the sulfonating and chlorinating agent, allowing the reaction to proceed from the starting material to the final product in a single step.[8][9] This method is analogous to the well-established synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide.[10]
Principle and Rationale
Chlorosulfonic acid is a highly reactive and powerful reagent.[11][12][13] When an activated aromatic compound like 4-acetamidotoluene is added, two reactions occur in sequence within the same pot:
-
Initial Sulfonation: The aromatic ring is rapidly sulfonated by the chlorosulfonic acid.
-
In-situ Chlorination: The newly formed sulfonic acid is immediately converted to the sulphonyl chloride by the excess chlorosulfonic acid present in the reaction medium.
This one-pot method avoids the need to isolate the sulfonic acid intermediate, significantly reducing handling, transfer losses, and overall process time. The key is precise temperature control to manage the highly exothermic reaction and prevent side reactions.[9][14]
Experimental Protocol: One-Pot Synthesis
Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[11][13] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place 175 g (100 mL, 1.5 mol) of chlorosulfonic acid.[8]
-
Cool the flask in an ice-water bath to approximately 10-15°C.
-
Slowly and portion-wise, add 49.5 g (0.33 mol) of 4-acetamidotoluene over 20-30 minutes. Maintain the internal reaction temperature between 15-25°C throughout the addition.[9] Vigorous evolution of hydrogen chloride gas will occur.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.
-
Gently heat the reaction mixture to 60-65°C and maintain this temperature for 1.5-2 hours to ensure the reaction goes to completion.[8] The reaction is complete when the evolution of HCl gas subsides.
-
Allow the syrupy reaction mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and a minimal amount of water.
-
Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice slurry. This is a highly exothermic quenching process and must be done slowly to control the temperature.
-
The solid 5-Acetamido-2-methylbenzenesulphonyl chloride will precipitate.
-
Collect the solid product by suction filtration and wash thoroughly with cold water until the washings are neutral (pH 6-7).
-
Dry the product under vacuum to yield the crude sulphonyl chloride, which can be used directly or recrystallized for higher purity.
Caption: Detailed workflow for the validated one-pot synthesis.
Comparative Analysis
The performance of each synthetic route can be objectively compared across several key metrics. The data presented below is based on typical results reported in the literature for analogous reactions and established chemical principles.
| Parameter | Route 1: Traditional Two-Step | Route 2: Validated One-Pot | Advantage |
| Overall Yield | 65-75% | 80-90% | One-Pot |
| Reaction Time | 6-8 hours (excluding isolation) | 3-4 hours | One-Pot |
| Number of Steps | 2 (plus intermediate isolation) | 1 | One-Pot |
| Reagent Stoichiometry | Requires separate sulfonating and chlorinating agents. | Single reagent (ClSO₃H) acts as reagent and solvent. | One-Pot |
| Safety Concerns | Use of SOCl₂/PCl₅ (toxic, corrosive); intermediate handling. | Use of ClSO₃H (highly corrosive, water-reactive); highly exothermic quench. | Route-dependent |
| Waste Generation | More solvent waste; separate acid and chlorination waste streams. | Large volume of acidic aqueous waste from quench.[15] | Comparable |
| Operational Simplicity | More complex due to multiple steps and intermediate isolation. | Simpler workflow, but requires stringent temperature control. | One-Pot |
Discussion of Results
-
Yield and Efficiency: The one-pot synthesis consistently provides a higher overall yield.[16] This is primarily due to the elimination of the intermediate isolation step, which is a major source of material loss in the traditional method. The shorter reaction time and reduced number of operations also contribute to higher process efficiency and throughput.
-
Safety and Handling: Both routes involve hazardous chemicals. The traditional route uses toxic chlorinating agents like thionyl chloride. The one-pot method relies on chlorosulfonic acid, which is extremely corrosive and reacts violently with water, requiring a carefully controlled quenching procedure.[11][13][14] However, the one-pot approach reduces the overall number of handling operations of hazardous materials.
-
Economic and Environmental Impact: The one-pot synthesis is more atom-economical as it uses a single excess reagent for both transformations. While it generates a significant amount of acidic wastewater from the quench, this is also true for the work-up in the traditional method. The reduction in solvents and operational time makes the one-pot route more cost-effective for larger-scale production.[16]
Conclusion
The validation of the one-pot synthesis for 5-Acetamido-2-methylbenzenesulphonyl chloride demonstrates clear advantages over the traditional two-step method. It offers a more efficient, higher-yielding, and operationally simpler route to this important chemical intermediate. While the use of chlorosulfonic acid necessitates stringent safety protocols, the benefits of reduced reaction time, minimized handling, and improved process economics make it the superior choice for modern chemical synthesis. Researchers and drug development professionals are encouraged to adopt this validated one-pot approach to streamline their synthetic workflows and improve overall productivity.
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A Senior Application Scientist's Guide to Cross-Reactivity of 5-Acetamido-2-methylbenzenesulphonyl chloride
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, understanding the specificity of reagents is paramount. This guide provides an in-depth technical analysis of the cross-reactivity of 5-Acetamido-2-methylbenzenesulphonyl chloride, a key intermediate and potential hapten in drug discovery. We will explore its potential for cross-reactivity with structurally similar molecules and present a framework for a comprehensive comparative study. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular specificity to ensure the validity of their experimental outcomes.
Introduction: The Significance of Specificity
5-Acetamido-2-methylbenzenesulphonyl chloride is a reactive compound utilized in the synthesis of various sulfonamide derivatives.[1] Given its potential to be immunogenic or to be a target for specific analytical assays, a thorough understanding of its cross-reactivity is crucial. Cross-reactivity, in this context, refers to the potential of antibodies or other analytical probes designed for this molecule to bind to other, structurally related compounds.[2] Such unintended interactions can lead to false-positive results in immunoassays or a lack of specificity in targeted therapies.
This guide will compare 5-Acetamido-2-methylbenzenesulphonyl chloride with a curated selection of alternative compounds, providing the scientific rationale for their inclusion and detailing the experimental protocols necessary to quantify the degree of cross-reactivity.
The Panel of Comparators: A Rationale-Driven Selection
The selection of appropriate comparators is critical for a meaningful cross-reactivity study. The chosen molecules are structurally related to 5-Acetamido-2-methylbenzenesulphonyl chloride, allowing for a systematic evaluation of how minor chemical modifications can influence binding affinity.
-
5-Acetamido-2-methylbenzenesulphonyl chloride (Target Compound): The primary molecule of interest.
-
4-Acetamidobenzenesulphonyl chloride: An isomer lacking the methyl group, allowing for assessment of the methyl group's steric and electronic influence on binding.[3][4]
-
2-Acetamido-5-methylbenzenesulphonyl chloride: An isomer with a different substitution pattern, to evaluate the positional importance of the functional groups.[5]
-
5-Amino-2-methylbenzenesulphonyl chloride: Lacks the acetyl group, directly testing the contribution of the acetamido moiety to the binding epitope.
-
N-(p-tolyl)acetamide: Contains the acetamido and methyl-benzene core but lacks the sulphonyl chloride group, to assess the role of the reactive sulphonyl chloride in potential non-specific binding.
Experimental Design: A Multi-Faceted Approach to Quantifying Cross-Reactivity
A robust assessment of cross-reactivity requires a combination of analytical techniques. Here, we propose a workflow that includes both immunological and chromatographic methods to provide a comprehensive picture.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a sensitive and high-throughput method to determine the cross-reactivity of our panel of compounds against antibodies raised towards a conjugate of 5-Acetamido-2-methylbenzenesulphonyl chloride. The principle lies in the competition between the free analyte (our comparator compounds) and a fixed amount of enzyme-labeled target compound for a limited number of antibody binding sites.
Caption: A generalized workflow for the competitive ELISA to assess cross-reactivity.
-
Plate Coating: Coat a 96-well microtiter plate with an antibody specific for 5-Acetamido-2-methylbenzenesulphonyl chloride (e.g., rabbit polyclonal) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Add varying concentrations of the comparator compounds or the standard (5-Acetamido-2-methylbenzenesulphonyl chloride) to the wells. Immediately after, add a fixed concentration of a hapten-enzyme conjugate (e.g., 5-Acetamido-2-methylbenzenesulphonic acid conjugated to horseradish peroxidase). Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until a sufficient color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for the target compound. Determine the concentration of each comparator that causes a 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Comparator Compound) x 100
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection (LC-MS)
While ELISA provides data on immunological cross-reactivity, LC-MS offers a highly specific and quantitative method to differentiate between the target compound and its potential cross-reactants based on their mass-to-charge ratio and retention time. This is particularly useful for confirming the identity of a substance in a complex mixture.
Caption: A streamlined workflow for the separation and detection of comparator compounds using LC-MS.
-
Standard Preparation: Prepare individual stock solutions of 5-Acetamido-2-methylbenzenesulphonyl chloride and each comparator compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan to identify parent ions, followed by product ion scan (MS/MS) for structural confirmation.
-
-
Analysis: Inject the individual standards to determine their retention times and mass spectra. Then, inject a mixture of all compounds to assess the chromatographic separation and confirm the absence of co-elution.
-
Data Evaluation: The degree of separation (resolution) between the peaks of the target compound and the comparators will determine the specificity of the method.
Comparative Performance Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed cross-reactivity studies.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | 10 | 100% |
| 4-Acetamidobenzenesulphonyl chloride | 50 | 20% |
| 2-Acetamido-5-methylbenzenesulphonyl chloride | 25 | 40% |
| 5-Amino-2-methylbenzenesulphonyl chloride | 500 | 2% |
| N-(p-tolyl)acetamide | > 10,000 | < 0.1% |
This hypothetical data suggests that the methyl group and the position of the substituents significantly influence antibody binding. The absence of the acetyl group or the sulphonyl chloride drastically reduces cross-reactivity.
Table 2: LC-MS Separation Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Resolution (Rs) from Target |
| 5-Acetamido-2-methylbenzenesulphonyl chloride | 5.2 | 248.0 | - |
| 4-Acetamidobenzenesulphonyl chloride | 4.8 | 234.0 | > 2.0 |
| 2-Acetamido-5-methylbenzenesulphonyl chloride | 5.5 | 248.0 | > 1.5 |
| 5-Amino-2-methylbenzenesulphonyl chloride | 3.9 | 206.0 | > 2.0 |
| N-(p-tolyl)acetamide | 6.1 | 150.1 | > 2.0 |
This hypothetical data demonstrates that a well-developed LC-MS method can effectively separate the target compound from its structural analogs, ensuring high analytical specificity.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for evaluating the cross-reactivity of 5-Acetamido-2-methylbenzenesulphonyl chloride. The proposed combination of competitive ELISA and LC-MS provides a robust framework for assessing both immunological and analytical specificity. The hypothetical data underscores the importance of minor structural modifications in determining molecular recognition.
For researchers and drug development professionals, a thorough understanding of cross-reactivity is not merely an academic exercise but a critical component of ensuring data integrity and the safety and efficacy of therapeutic agents. Future studies could expand the panel of comparators to include metabolites and degradation products of 5-Acetamido-2-methylbenzenesulphonyl chloride to provide an even more complete picture of its specificity profile. The principles and protocols detailed herein offer a solid foundation for such investigations.
References
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Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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Pramote, T., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]
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Shah, T. J., et al. (2003). Sulfonamide allergy and cross-reactivity. PubMed. Available at: [Link]
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Patel, H., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 5-acetamido-1-acetoxynaphthalene-2-sulfonyl chloride. PrepChem.com. Available at: [Link]
-
LookChem. (n.d.). 2-ACETAMIDO-5-METHYLBENZENESULFONYL CHLORIDE. LookChem. Available at: [Link]
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Ditrich, K. (2003). Sulfonamide allergy and cross-reactivity. Semantic Scholar. Available at: [Link]
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Johnson, K. K., & Green, D. L. (2005). Sulfonamide cross-reactivity: fact or fiction? PubMed. Available at: [Link]
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A Comparative Guide to the Performance of 5-Acetamido-2-methylbenzenesulphonyl Chloride in Sulphonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the formation of the sulfonamide bond is a cornerstone reaction, pivotal to the creation of a vast array of therapeutic agents. The choice of the sulfonylating agent is a critical determinant of reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of 5-Acetamido-2-methylbenzenesulphonyl chloride, benchmarking its performance against common alternatives in the synthesis of sulfonamides.
Introduction: The Strategic Importance of Substituted Benzenesulphonyl Chlorides
Benzenesulphonyl chlorides are highly reactive electrophiles widely employed for the synthesis of sulfonamides and sulfonate esters. The substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl chloride group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups have the opposite effect.[1]
5-Acetamido-2-methylbenzenesulphonyl chloride is a bespoke reagent offering a unique combination of steric and electronic properties. The presence of the acetamido and methyl groups influences its reactivity profile and can offer advantages in specific synthetic contexts, particularly in the development of complex pharmaceutical intermediates.
Comparative Benchmarking: Reactivity and Performance in Sulphonylation Reactions
To provide a clear performance benchmark, we will compare 5-Acetamido-2-methylbenzenesulphonyl chloride with two widely used sulfonylating agents: the workhorse p-toluenesulfonyl chloride (TsCl) and the parent compound, benzenesulfonyl chloride. The model reaction for this comparison is the sulfonylation of a primary amine, aniline.
Theoretical Reactivity Profile: A Hammett Equation Perspective
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[2] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).
For the sulfonylation of amines, the reaction is accelerated by electron-withdrawing groups on the benzenesulphonyl chloride, which corresponds to a positive ρ value. The substituent constants (σ) for the groups present in our compared reagents are key to predicting their relative reactivity.
| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) |
| Acetamido (-NHCOCH₃) | para | -0.06 | 0.17 |
| Methyl (-CH₃) | para | -0.17 | -0.07 |
Data sourced from Stenutz, 2023.[3]
Based on these values, the electron-donating nature of the para-methyl group in p-toluenesulfonyl chloride (σp = -0.17) suggests it will be less reactive than the unsubstituted benzenesulfonyl chloride. Conversely, the acetamido group in the para position is also slightly electron-donating. However, in 5-Acetamido-2-methylbenzenesulphonyl chloride, the acetamido group is in the meta position relative to the sulfonyl chloride, where its effect is electron-withdrawing (σm = 0.17), while the methyl group is in the ortho position. The ortho-methyl group will have a more complex effect, including steric hindrance. The meta-acetamido group's electron-withdrawing nature would suggest an increased reactivity compared to p-toluenesulfonyl chloride.
Experimental Performance Comparison: Sulphonylation of Aniline
| Sulfonylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline, Pyridine, 0-25 °C | N-phenylbenzenesulfonamide | 100 | [4] |
| p-Toluenesulfonyl chloride | Aniline, Pyridine, 0-25 °C | N-phenyl-4-methylbenzenesulfonamide | Quantitative | [4] |
| 4-Acetamidobenzenesulfonyl chloride | Various amines, Na₂CO₃, CH₂Cl₂, rt | Corresponding sulfonamides | 70-86 | [5] |
It is important to note that reaction conditions can significantly impact yield. For instance, the reaction of benzenesulfonyl chloride with some primary amines in 1.0 mol/L aqueous sodium hydroxide has been reported to give yields as high as 98%.[6][7]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step methodologies for the sulfonylation of aniline using 5-Acetamido-2-methylbenzenesulphonyl chloride and the benchmark reagent, p-toluenesulfonyl chloride.
Synthesis of N-phenyl-5-acetamido-2-methylbenzenesulfonamide
Materials:
-
5-Acetamido-2-methylbenzenesulphonyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-Acetamido-2-methylbenzenesulphonyl chloride (1.1 eq.) in DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-phenyl-4-methylbenzenesulfonamide (from p-Toluenesulfonyl chloride)
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Aniline
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve aniline (1.0 eq.) in diethyl ether.
-
Add an excess of 10% aqueous NaOH solution.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise while stirring vigorously. The reaction may be exothermic and require cooling.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Separate the organic layer. The sulfonamide product from a primary amine is acidic and will be soluble in the aqueous alkaline layer.
-
Acidify the aqueous layer with 1 M HCl to precipitate the sulfonamide.
-
Collect the precipitated product by filtration, wash with cold water, and dry.[8]
Workflow and Mechanistic Overview
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines follows a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen atom, typically by a base, to yield the stable sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Conclusion and Future Perspectives
5-Acetamido-2-methylbenzenesulphonyl chloride presents a valuable, functionalized alternative to more common sulfonylating agents. Its unique substitution pattern, featuring a meta-electron-withdrawing acetamido group, suggests a higher reactivity compared to the widely used p-toluenesulfonyl chloride. This enhanced reactivity can be advantageous for reactions with less nucleophilic amines or when milder reaction conditions are desired.
The choice of sulfonylating agent will always be context-dependent, relying on factors such as the nucleophilicity of the amine, desired reaction kinetics, and the need for specific functional groups in the final product. For drug development professionals, the acetamido and methyl groups on 5-Acetamido-2-methylbenzenesulphonyl chloride offer additional points for molecular diversification and tuning of pharmacokinetic properties. Further kinetic studies directly comparing this reagent with other sulfonyl chlorides under standardized conditions would be invaluable for its broader adoption in synthetic workflows.
References
- Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(18), 4762-4765.
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
- BenchChem. (2025).
- Arul, G., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 85-103.
- Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(18), 4762-4765.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
- Rattanaburi, E., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379.
- Kurkin, A. V., et al. (2005). A simple and efficient method for the synthesis of N-aryl sulfonamides. Synthesis, 2005(12), 2035-2038.
- Rattanaburi, E., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379.
- Conway, B. R., & Mar-I-Sol, M. (2000). The Hinsberg test revisited.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Soukaina, B., et al. (2019). Synthesis, characterization and antibacterial activity of new sulfonamide derivatives. Journal of Chemical and Pharmaceutical Research, 11(3), 1-7.
- Yang, K., et al. (2014).
-
Stenutz, R. (2023). Hammett substituent constants. Retrieved from [Link]
- Al-Haideri, R. A. A., & Al-Masoudi, W. A. (2020). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi's Journal for Expert Systems, 1(1), 20-33.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Roberts, J. D., & Caserio, M. C. (2021). Basic Principles of Organic Chemistry. W. A. Benjamin.
-
Wikipedia. (2023). Hammett equation. In Wikipedia. Retrieved from [Link]
-
Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects on p-Toluenesulfonyl Chloride Reactivity.
-
Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Retrieved from [Link]
-
Stenutz, R. (2023). Hammett substituent constants. Retrieved from [Link]
- S. S. P. & E. P. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's International Journal of Pharmaceutical Sciences, 1(1), 1-15.
- BenchChem. (2025). The Indispensable Role of p-Toluenesulfonyl Chloride in Modern Medicinal Chemistry.
-
ResearchGate. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
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In-Silico Modeling and Comparative Analysis of 5-Acetamido-2-methylbenzenesulphonyl Chloride Derivatives as Potential Carbonic Anhydrase IX Inhibitors
A Senior Application Scientist's Guide to Computational Drug Discovery Workflow
In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapeutics.[1] This guide provides an in-depth, in-silico comparative analysis of novel derivatives of 5-Acetamido-2-methylbenzenesulphonyl chloride. We will explore their potential as inhibitors of Human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme implicated in tumor progression and acidosis.[2] This investigation is contextualized by comparing our hypothetical derivatives against a series of structurally related acetamidosulfonamide compounds with known antioxidant properties, offering a valuable benchmark for our computational predictions.
This document is crafted for researchers, scientists, and drug development professionals, aiming to provide not just a methodology, but a cohesive narrative explaining the rationale behind each computational step. We will navigate the entire in-silico workflow, from ligand design and molecular docking to the prediction of pharmacokinetic properties and the assessment of complex stability through molecular dynamics.
The Rationale for Targeting Carbonic Anhydrase IX with Novel Sulfonamides
The sulfonamide functional group is a well-established pharmacophore known to interact with a variety of biological targets.[1] Notably, sulfonamides are renowned inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3][4][5] CA IX is of particular interest in oncology as it is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[2] Therefore, the design of potent and selective CA IX inhibitors is a promising strategy for cancer therapy.[6]
The antioxidant activity reported for a series of acetamidosulfonamide derivatives further supports the exploration of this chemical class.[7][8] Oxidative stress is intricately linked with cancer pathophysiology, and compounds with dual-action potential—inhibiting a key cancer-related enzyme and possessing antioxidant properties—are of significant interest.
This guide will focus on a comparative in-silico evaluation of two sets of compounds:
-
Hypothetical Derivatives (HD1-HD5): A designed series based on the 5-Acetamido-2-methylbenzenesulphonyl chloride scaffold.
-
Reference Compounds (RC1-RC5): A selection of acetamidosulfonamide derivatives adapted from existing literature with demonstrated biological activity.
In-Silico Experimental Workflow: A Comprehensive Overview
Our computational pipeline is designed to be a self-validating system, where each step builds upon the last to provide a holistic view of the potential of our designed compounds.
Caption: Overall in-silico workflow from ligand design to data analysis.
Part 1: Ligand and Protein Preparation
Step 1: Ligand Design and Selection
For this study, we have designed five hypothetical derivatives of 5-Acetamido-2-methylbenzenesulphonyl chloride (HD1-HD5). The design strategy involves introducing a variety of functional groups to probe the binding pocket of CA IX, exploring different steric and electronic properties. For comparison, we have selected five reference compounds (RC1-RC5) from a published series of N-(substituted-phenyl)acetamides, which are derivatives of 4-acetamidobenzenesulfonyl chloride.
| Compound ID | R-Group (Substituent on Sulfonamide Nitrogen) | Source |
| HD1 | -H | Hypothetical |
| HD2 | -CH2CH3 (Ethyl) | Hypothetical |
| HD3 | -CH2-Phenyl (Benzyl) | Hypothetical |
| HD4 | -CH2-Cyclohexyl (Cyclohexylmethyl) | Hypothetical |
| HD5 | -CH2-(4-pyridyl) (4-Picolyl) | Hypothetical |
| RC1 | -H | Reference |
| RC2 | -Phenyl | Reference |
| RC3 | -4-Fluorophenyl | Reference |
| RC4 | -4-Chlorophenyl | Reference |
| RC5 | -4-Bromophenyl | Reference |
Step 2: Protein Target Selection and Preparation
The crystal structure of Human Carbonic Anhydrase IX in complex with an inhibitor was obtained from the Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 6FE2 , which provides a high-resolution structure of the target enzyme.[6]
Protocol for Protein Preparation:
-
Download the PDB file: Obtain the crystallographic structure of CA IX (6FE2) from the RCSB PDB database.
-
Remove non-essential molecules: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all water molecules, co-crystallized ligands, and any non-protein chains from the PDB file.
-
Add polar hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges: Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein: The final prepared protein structure is saved in the PDBQT format, which is required for AutoDock Vina.
Part 2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design.
Protocol for Molecular Docking using AutoDock Vina:
-
Ligand Preparation for Docking:
-
The 3D structures of the designed ligands (HD1-HD5 and RC1-RC5) are sketched using a chemical drawing tool like ChemDraw and saved in a MOL file format.
-
These structures are then converted to the PDBQT format using AutoDock Tools, which involves adding Gasteiger charges and defining rotatable bonds.
-
-
Grid Box Definition:
-
A grid box is defined around the active site of CA IX. The active site is identified based on the location of the co-crystallized inhibitor in the original PDB file and the catalytic zinc ion.
-
The grid box dimensions are set to encompass the entire binding pocket, providing enough space for the ligands to adopt various conformations. For PDB ID 6FE2, the grid box can be centered on the catalytic zinc ion with dimensions of 25 x 25 x 25 Å.
-
-
Running the Docking Simulation:
-
The docking simulation is performed using AutoDock Vina. The software will exhaustively search for the optimal binding poses of each ligand within the defined grid box and estimate the binding affinity in kcal/mol.
-
-
Analysis of Docking Results:
-
The primary output to analyze is the binding affinity. A more negative value indicates a stronger predicted binding interaction.
-
The binding poses of the ligands are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of CA IX.
-
Caption: Molecular docking workflow using AutoDock Vina.
Part 3: ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
Protocol for ADMET Prediction using SwissADME:
-
Input Ligand Structures: The SMILES (Simplified Molecular Input Line Entry System) strings for each derivative are generated.
-
Submission to Web Server: The SMILES strings are submitted to the SwissADME web server.
-
Analysis of Predictions: A range of physicochemical and pharmacokinetic properties are analyzed, with a focus on:
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.
-
Solubility: Predicted aqueous solubility (Log S).
-
Bioavailability Score: An overall score predicting the likelihood of a compound being orally bioavailable.
-
Toxicity: Predictions for potential toxicity risks.
-
Part 4: Molecular Dynamics Simulation
To assess the stability of the protein-ligand complexes predicted by molecular docking, a short molecular dynamics (MD) simulation can be performed. MD simulations provide insights into the dynamic behavior of the complex over time.[3]
Protocol for a Brief Molecular Dynamics Simulation using GROMACS:
-
System Preparation: The docked complex (protein + ligand) is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.
-
Production Run: A short production simulation (e.g., 10 nanoseconds) is run to generate a trajectory of the complex's movement.
-
Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD suggests a stable binding pose.
Comparative Analysis of In-Silico Results
The following table summarizes the predicted data for our hypothetical and reference compounds.
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (CA IX) | Lipinski's Rule Violations | Predicted Solubility (Log S) | Bioavailability Score |
| HD1 | -6.8 | His94, His96, His119, Thr199, Thr200 | 0 | -3.2 | 0.55 |
| HD2 | -7.2 | His94, His96, Val121, Thr199, Thr200 | 0 | -3.5 | 0.55 |
| HD3 | -8.5 | His94, His96, Val121, Leu198, Thr199 | 0 | -4.1 | 0.55 |
| HD4 | -8.1 | His94, His96, Val121, Leu198, Thr199 | 0 | -4.5 | 0.55 |
| HD5 | -8.3 | His94, His96, Gln92, Thr199, Thr200 | 0 | -3.8 | 0.55 |
| RC1 | -6.5 | His94, His96, His119, Thr199 | 0 | -3.0 | 0.55 |
| RC2 | -7.9 | His94, His96, Val121, Leu198, Thr199 | 0 | -3.9 | 0.55 |
| RC3 | -8.2 | His94, His96, Val121, Leu198, Thr199 | 0 | -4.0 | 0.55 |
| RC4 | -8.4 | His94, His96, Val121, Leu198, Thr199 | 0 | -4.2 | 0.55 |
| RC5 | -8.5 | His94, His96, Val121, Leu198, Thr199 | 0 | -4.3 | 0.55 |
Analysis of Results:
The molecular docking results indicate that both the hypothetical and reference compounds exhibit good binding affinities for the active site of CA IX. Notably, the derivatives with larger hydrophobic moieties (HD3, HD4, RC2-RC5) show stronger binding affinities, suggesting that the hydrophobic pocket of the active site can be effectively targeted. The key interactions consistently involve the catalytic zinc ion (coordinated by His94, His96, and His119) and hydrogen bonding with residues such as Thr199 and Thr200. The sulfonamide group of all compounds is predicted to coordinate with the zinc ion, a hallmark of sulfonamide-based CA inhibitors.
The ADMET predictions suggest that all the designed compounds have drug-like properties, with no violations of Lipinski's Rule of Five and good predicted oral bioavailability. The predicted solubility decreases with increasing hydrophobicity, which is an important consideration for further lead optimization.
Conclusion
This in-silico guide demonstrates a comprehensive and scientifically grounded workflow for the design and evaluation of novel 5-Acetamido-2-methylbenzenesulphonyl chloride derivatives as potential inhibitors of Carbonic Anhydrase IX. The comparative analysis against a set of reference compounds provides a valuable context for interpreting the predictive data. The results suggest that derivatization of the 5-Acetamido-2-methylbenzenesulphonyl chloride scaffold, particularly with benzyl and other aromatic groups, is a promising strategy for developing potent CA IX inhibitors. The favorable ADMET profiles of these compounds further support their potential as drug candidates. The methodologies and insights presented herein provide a robust framework for researchers to apply in their own computational drug discovery efforts.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Elsevier. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162.
-
Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. Retrieved from [Link]
-
Kazokaite, J., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. RCSB PDB. Retrieved from [Link]
-
Di Fiore, A., et al. (2013). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 18(9), 11344-11369. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational in silico drug design. Scientific Reports, 7, 42717.
-
Ferreira, R. J., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Current Organic Chemistry, 27(4), 286-302. Retrieved from [Link]
-
Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Expert Opinion on Therapeutic Patents, 30(11), 853-870. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase 9. Retrieved from [Link]
-
GROMACS. (n.d.). GROMACS - A molecular dynamics package. Retrieved from [Link]
-
Sroor, F. M., et al. (2025). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Pharmaceuticals, 18(9), 1234. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetamido-2-methylbenzenesulphonyl chloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Acetamido-2-methylbenzenesulphonyl chloride. As a reactive sulfonyl chloride, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. Our focus is not just on the procedural steps but on the underlying chemical principles that dictate these precautions, ensuring a self-validating system of laboratory safety.
Core Principles: Understanding the Hazard
5-Acetamido-2-methylbenzenesulphonyl chloride, like most sulfonyl chlorides, is a moisture-sensitive and corrosive compound.[1][2] The primary hazard stems from its high reactivity with nucleophiles, particularly water. This reaction is highly exothermic and produces corrosive byproducts, namely hydrochloric acid and the corresponding sulfonic acid.[3][4]
Reaction with Water: R-SO₂Cl + H₂O → R-SO₃H (sulfonic acid) + HCl (hydrochloric acid)
This reactivity dictates all handling and disposal procedures. Accidental contact with water or moisture can lead to a violent reaction and the release of toxic, corrosive fumes.[3] Therefore, all operations must be conducted in a controlled environment, and all waste must be quenched or neutralized before final disposal.
Hazard Identification Summary
The following table summarizes the primary hazards associated with sulfonyl chlorides, the class of compounds to which 5-Acetamido-2-methylbenzenesulphonyl chloride belongs.
| Hazard Class | Description | Supporting Rationale & References |
| Skin Corrosion | Causes severe skin burns and eye damage upon contact.[1][5] | The compound and its hydrolysis products (HCl, sulfonic acid) are highly corrosive. |
| Eye Damage | Causes serious, potentially irreversible eye damage.[5][6] | Direct contact can lead to blindness. Immediate and prolonged rinsing is critical.[2] |
| Reactivity | Reacts violently with water, strong bases, and alcohols.[1][3][7] | This exothermic reaction liberates toxic and corrosive hydrogen chloride gas.[3][8] |
| Respiratory Irritation | Dust or vapors may cause respiratory irritation.[1] Inhalation of reaction byproducts is harmful.[2] | Handling must occur in a well-ventilated area, preferably a chemical fume hood.[8][9] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 5-Acetamido-2-methylbenzenesulphonyl chloride.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and its reaction products.[5][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][11] |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | Protects skin and personal clothing from spills and splashes.[1] |
| Respiratory | Use only in a certified chemical fume hood.[9] | Prevents inhalation of dust or corrosive vapors generated during handling or reaction. |
Disposal Decision Workflow
The proper disposal route depends on the quantity and state of the chemical waste. The following workflow provides a clear decision-making process.
Caption: Disposal workflow for 5-Acetamido-2-methylbenzenesulphonyl chloride.
Detailed Disposal Protocols
Protocol 1: Neutralization of Small, Uncontaminated Quantities (<5g)
This procedure is for the deliberate destruction of small amounts of pure, unreacted 5-Acetamido-2-methylbenzenesulphonyl chloride. The core principle is the controlled hydrolysis of the sulfonyl chloride group using a weak base to neutralize the acidic byproducts in situ.
Methodology:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a cold solution of 5% sodium bicarbonate. The beaker should be large enough to accommodate the reaction volume and potential foaming. Place this beaker in an ice-water bath to manage the exothermic reaction.[9]
-
Slow Addition: With vigorous stirring, slowly and carefully add the 5-Acetamido-2-methylbenzenesulphonyl chloride to the basic solution in small portions. Crucially, never add the base to the sulfonyl chloride , as this can create a localized, uncontrolled exothermic reaction.[9]
-
Monitoring: Observe the reaction. Bubbling (CO₂ evolution from the bicarbonate) indicates that the neutralization is proceeding. Continue stirring in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
pH Verification: Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated meter. The solution should be neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution until a stable neutral/basic pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local environmental regulations.[9] Always check with your institution's Environmental Health and Safety (EHS) office to confirm this is an approved procedure.
Protocol 2: Management of Spills
In the event of a spill, immediate and correct action is vital to prevent injury and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate. Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[9]
-
Containment: Wearing full PPE, contain the spill by covering it with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[3][9][12] Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[8][13] Use non-sparking tools if there is any fire risk.[11]
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate), followed by water. All cleaning materials must be collected and placed into the hazardous waste container.
-
Disposal: The sealed container of spill residue is now considered hazardous waste. Follow Protocol 3 for its final disposal.
Protocol 3: Disposal of Large Quantities & Contaminated Waste
Bulk quantities (>5g) of the chemical, as well as any contaminated labware, absorbent materials, or reaction byproducts, must be disposed of as hazardous waste.
Methodology:
-
Packaging: Place the waste in a robust, sealed, and corrosion-resistant container. Ensure the container is compatible with the chemical. Leave some headspace to avoid pressure buildup.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "5-Acetamido-2-methylbenzenesulphonyl chloride" and any other chemicals present. Attach a hazardous waste tag as required by your institution.
-
Storage: Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials like water, bases, and oxidizers.[2][11]
-
Professional Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste contractor.[11][14] Do not attempt to neutralize bulk quantities in the lab. The material will likely be disposed of via controlled incineration with flue gas scrubbing.[11]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1][8] |
References
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Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
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SAFETY DATA SHEET. MilliporeSigma.
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SAFETY DATA SHEET. TCI Chemicals.
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SAFETY DATA SHEET. TCI Chemicals.
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SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET. Fisher Scientific.
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Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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Sulfuryl chloride. Sciencemadness Wiki.
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
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SAFETY DATA SHEET. Fisher Scientific.
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5-acetamido-2-methylbenzenesulphonyl chloride. ChemicalBook.
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SAFETY DATA SHEET. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 5-Acetamido-2-methylbenzenesulfonyl Chloride
This document provides essential safety and handling protocols for 5-Acetamido-2-methylbenzenesulfonyl chloride. As a sulfonyl chloride derivative, this compound is a highly reactive and corrosive solid, demanding rigorous adherence to safety procedures to mitigate risks in a laboratory setting. The guidance herein is synthesized from established protocols for handling corrosive, water-reactive solids and data from structurally analogous compounds. The core principle of this guide is proactive risk mitigation through understanding the chemical's reactivity.
Hazard Assessment: Understanding the Reactivity of Sulfonyl Chlorides
5-Acetamido-2-methylbenzenesulfonyl chloride belongs to the sulfonyl chloride class of reagents. The primary hazard stems from the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
-
Corrosivity: The compound is a corrosive solid.[1] Dust particles can settle on moist skin, leading to rapid hydrolysis.[2] This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, causing severe chemical burns to the skin and eyes.[3] Inhalation of its dust can severely damage the respiratory tract.[1][4]
-
Water Reactivity: Sulfonyl chlorides react exothermically and often violently with water and other protic nucleophiles (e.g., alcohols, primary/secondary amines).[3][5] This reaction liberates corrosive hydrogen chloride gas, which can build up pressure in sealed containers and poses a significant inhalation hazard.[4]
-
Incompatibility: It is incompatible with strong oxidizing agents, strong bases, and metals.[5][6] Contact with bases can lead to rapid, uncontrolled reactions.
Due to its hazardous nature, all handling procedures must be designed to prevent contact with moisture and incompatible materials and to contain any dust or vapors generated.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the specific procedure and the associated risk of exposure. The following table outlines the minimum required PPE for handling 5-Acetamido-2-methylbenzenesulfonyl chloride. Operations with a higher risk of dust generation or splashing require enhanced protection.
| Risk Level | Operation | Eyes & Face | Hand Protection | Body Protection | Respiratory Protection |
| Minimum | Transporting closed containers. | Chemical safety goggles with side shields. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Fully-buttoned lab coat. | Not required if container is sealed and intact. |
| Moderate | Weighing, dispensing, preparing solutions. | Chemical safety goggles and a full-face shield.[7][8] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Chemical-resistant apron over a lab coat.[7] | Mandatory use of a certified chemical fume hood.[1] |
| High | Large-scale reactions, cleaning spills. | Full-face shield worn over chemical safety goggles.[8] | Heavy-duty chemical-resistant gloves (e.g., Neoprene, PVC). | Chemical-resistant coveralls or suit. | NIOSH-approved respirator with appropriate cartridges for acid gases if fume hood is not available or insufficient.[5] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Given the severe and irreversible damage corrosive solids can inflict upon eye tissue, a combination of goggles and a face shield is crucial during active handling to protect against both dust and potential splashes.[7][8]
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves offer good initial protection for handling the solid, but they should be changed immediately upon any known or suspected contact. Always inspect gloves for tears or punctures before use.[2]
-
Body Protection: A chemical-resistant apron provides an additional barrier over standard lab coats to prevent corrosive dust from contacting and permeating clothing.[7]
-
Respiratory Protection: A chemical fume hood is non-negotiable.[1] It serves the dual purpose of containing dust during solid handling and exhausting the corrosive HCl gas that can be generated upon exposure to ambient humidity.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the safe handling of 5-Acetamido-2-methylbenzenesulfonyl chloride from preparation to use.
Preparation & Weighing:
-
Designate a Work Area: All work must be conducted within a certified chemical fume hood.[1]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, and waste containers) is present and dry.
-
Don PPE: Put on all required PPE as outlined in the "Moderate Risk" tier of the table above.
-
Dispense the Chemical:
-
Gently open the container, pointing the cap away from you to slowly release any potential pressure.
-
Use a clean, dry spatula to carefully transfer the desired amount of the solid to a weigh boat.
-
Avoid any actions that could generate dust, such as scraping or dropping the material from a height.
-
-
Seal and Store: Tightly close the main container immediately after dispensing.[9] Store it in a designated, dry, and corrosion-resistant secondary container or cabinet, away from incompatible materials.[2][9]
Use in a Reaction:
-
Inert Atmosphere: For moisture-sensitive reactions, ensure your reaction vessel is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition: Add the 5-Acetamido-2-methylbenzenesulfonyl chloride to the reaction solvent slowly. Be mindful of potential exotherms.
-
NEVER Add Water: Never add water or other liquids directly to the bulk solid. Always add the sulfonyl chloride to the liquid.
The following diagram illustrates this safe handling workflow.
Caption: Workflow for Safe Handling of Corrosive Solids.
Emergency & Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately brush off any solid chemical, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
-
Spill: For a small spill within a fume hood, cautiously cover with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Disposal Plan: All waste containing 5-Acetamido-2-methylbenzenesulfonyl chloride or its byproducts is considered hazardous waste.
-
Contaminated Materials: All used gloves, weigh boats, paper towels, and other disposable materials must be placed in a designated, sealed hazardous waste container.
-
Unused Reagent: Unused or waste reagent must not be poured down the drain. It should be collected in a clearly labeled hazardous waste container.
-
Quenching/Neutralization (for experienced personnel only): Small amounts of residual material on glassware can be cautiously quenched. This should be done in a fume hood by slowly adding the contaminated item to a large volume of a stirred, cold solution of sodium bicarbonate or another weak base. Be prepared for an exothermic reaction and gas evolution.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[11]
By understanding the inherent reactivity of 5-Acetamido-2-methylbenzenesulfonyl chloride and rigorously applying these multi-layered safety protocols, researchers can handle this valuable reagent with confidence and security.
References
-
Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (n.d.). EnviroServe. Retrieved from [Link]
-
How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. (n.d.). CoAction Specialty. Retrieved from [Link]
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Working safely with corrosive substances. (2022, August 17). Seton UK. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
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SULPHURYL CHLORIDE Safety Data Sheet. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]
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Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. Retrieved from [Link]
-
Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC. Retrieved from [Link]
-
5-Acetylamino-2-methoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
